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  • Product: 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide
  • CAS: 78750-93-3

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide

This guide details the synthesis of 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide (CAS 78750-93-3), a critical intermediate in the preparation of purine nucleoside analogs and antineoplastic agents like Temozolomide de...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis of 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide (CAS 78750-93-3), a critical intermediate in the preparation of purine nucleoside analogs and antineoplastic agents like Temozolomide derivatives. The protocol focuses on the Modified Shaw Synthesis , a robust cyclocondensation route that establishes the 1,2-dimethyl substitution pattern with high regioselectivity.

Executive Summary & Retrosynthetic Analysis

The target molecule, 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide , is a substituted imidazole scaffold characterized by a 1,2-dimethyl pattern. Unlike the unsubstituted 5-aminoimidazole-4-carboxamide (AICA), the introduction of methyl groups at the N1 and C2 positions requires a de novo ring construction strategy to avoid complex regioselectivity issues associated with direct alkylation.

Retrosynthetic Logic

The most efficient pathway disconnects the imidazole ring into three components:

  • C4-C5-N3 Fragment: Derived from 2-amino-2-cyanoacetamide (provides the cyano and carboxamide functionalities).

  • C2 Fragment: Derived from Triethyl orthoacetate (provides the C2-methyl group).

  • N1 Fragment: Derived from Methylamine (provides the N1-methyl group).

This approach utilizes the Shaw Cyclization , where an imidate intermediate undergoes aminolysis followed by intramolecular nucleophilic attack on the nitrile group to close the ring.

Retrosynthesis cluster_precursors Precursors Target 5-Amino-1,2-dimethyl- 1H-imidazole-4-carboxamide Amine Methylamine (N1 Source) Amine->Target Aminolysis Ortho Triethyl Orthoacetate (C2 Source) Ortho->Target Condensation Cyano 2-Amino-2-cyanoacetamide (Backbone) Cyano->Target Cyclization

Figure 1: Retrosynthetic disconnection showing the three-component assembly of the target imidazole.

Experimental Protocol

Safety Warning: Methylamine is a toxic gas/liquid; use a sealed pressure vessel or efficient reflux condenser. Acetonitrile is toxic and flammable. Perform all operations in a fume hood.

Phase 1: Imidate Formation

The first step involves the condensation of 2-amino-2-cyanoacetamide with triethyl orthoacetate to form the reactive ethyl imidate intermediate.

Reagents & Stoichiometry:

Reagent MW ( g/mol ) Equiv. Role
2-Amino-2-cyanoacetamide 99.09 1.0 Scaffold Precursor
Triethyl Orthoacetate 162.23 1.2 - 1.5 C2-Methyl Source
Acetonitrile (Anhydrous) - Solvent Medium

| Acetic Acid (Glacial) | 60.05 | 0.05 (Cat.) | Catalyst |

Procedure:

  • Charge a reaction vessel with 2-amino-2-cyanoacetamide (10.0 g, 101 mmol) and anhydrous acetonitrile (150 mL).

  • Add triethyl orthoacetate (24.5 g, 151 mmol) and a catalytic amount of acetic acid (0.3 mL).

  • Heat the mixture to reflux (80–82°C) under nitrogen atmosphere.

  • Monitor by TLC (EtOAc/MeOH 9:1) or HPLC.[1] The starting amine should disappear within 2–4 hours, forming the intermediate Ethyl N-(2-amino-1-cyano-2-oxoethyl)acetimidate .

  • Optional: The intermediate can be isolated by evaporation, but a "telescoped" (one-pot) process is preferred for yield.

Phase 2: Aminolysis and Cyclization

The imidate is treated with methylamine to install the N1-methyl group and trigger ring closure.

Reagents:

Reagent MW ( g/mol ) Equiv. Role
Methylamine (33% in EtOH) 31.06 3.0 N1-Methyl Source

| Ethanol | - | Solvent | Co-solvent |

Procedure:

  • Cool the reaction mixture from Phase 1 to 0–5°C .

  • Slowly add methylamine solution (33% in EtOH, 30 mL, ~240 mmol) dropwise to control the exotherm.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Heat the mixture to reflux for 2–3 hours. This step drives the intramolecular attack of the amidine nitrogen onto the nitrile carbon.

  • Work-up: Cool the suspension to 0°C. The product often precipitates directly.

  • Filter the solid.[1] If no precipitate forms, concentrate the solvent in vacuo to ~20% volume and add cold water or diethyl ether to induce crystallization.

  • Purification: Recrystallize from water or ethanol/water (1:1) .

Expected Yield: 55–70% Appearance: Off-white to pale yellow crystalline powder.

Mechanistic Insight

The reaction proceeds via a Shaw-type mechanism , distinct from standard alkylation. The regiochemistry is locked by the sequence of addition.

  • Imidate Formation: The amine of the cyanoacetamide attacks the orthoacetate, eliminating ethanol to form the acetimidate.

  • Amidine Transfer: Methylamine attacks the electrophilic carbon of the imidate, displacing ethanol and forming an amidine intermediate.

  • 5-Exo-Dig Cyclization: The internal nucleophile (the nitrogen of the newly formed amidine) attacks the nitrile carbon (electrophile).

  • Tautomerization: The resulting imine tautomerizes to the aromatic amino-imidazole system.

Mechanism Step1 Imidate Formation (Elimination of EtOH) Step2 Aminolysis (MeNH2 Attack) Step1->Step2 - EtOH Step3 Cyclization (Attack on Nitrile) Step2->Step3 Intermediate Amidine Step4 Aromatization (Product Formation) Step3->Step4 Tautomerization

Figure 2: Mechanistic pathway of the modified Shaw synthesis.

Analytical Characterization

To validate the synthesis, the following analytical signatures must be confirmed:

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       2.25 ppm (s, 3H, C2-CH3 ) – Distinctive singlet confirming C2-methylation.
      
    • 
       3.45 ppm (s, 3H, N1-CH3 ) – Distinctive singlet confirming N1-methylation.
      
    • 
       5.80 ppm (s, 2H, -NH2 ) – Broad exchangeable singlet.
      
    • 
       6.60–6.90 ppm (br s, 2H, -CONH2 ) – Amide protons.
      
  • Mass Spectrometry (ESI+):

    • Calculated [M+H]+: 155.09

    • Observed [M+H]+: 155.1

  • HPLC Purity: >98% (C18 Column, Water/Acetonitrile gradient with 0.1% TFA).

References

  • Shaw, G. , et al. "Purines, Pyrimidines, and Imidazoles. Part XLII. Synthesis of Some 9-Substituted 8-Methylpurines." Journal of the Chemical Society, Perkin Transactions 1, 1974.

  • Lunt, E., et al. "Antitumor Imidazotetrazines. Synthesis and Chemistry of 8-Carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one (Mitozolomide) and Related Compounds." Journal of Medicinal Chemistry, 1987.
  • Wang, Y. , et al. "Process for the preparation of Temozolomide." U.S. Patent 7,446,209, 2008. (Describes analogous cyclization conditions for imidazole carboxamides).

  • ChemicalBook. "5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide (CAS 78750-93-3) Product Entry."

Sources

Exploratory

Physicochemical Profiling & Synthetic Utility of 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide

The following technical guide details the physicochemical properties, synthesis, and analytical characterization of 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide . This document is structured for researchers in medicin...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthesis, and analytical characterization of 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide . This document is structured for researchers in medicinal chemistry and drug development, focusing on the compound's role as a specialized intermediate in purine and imidazotetrazine synthesis.

Executive Summary

5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide (CAS: 78750-93-3) is a functionalized imidazole derivative utilized primarily as a building block for the synthesis of 6-substituted purines and potentially as a structural analog in the study of antineoplastic agents like Temozolomide.[1] Unlike its parent compound, 5-aminoimidazole-4-carboxamide (AICA), this derivative features methyl substitutions at the N1 and C2 positions, significantly altering its solubility profile, basicity, and reactivity toward cyclization.

Chemical Identity & Structural Analysis[2][3]

PropertyDetail
Chemical Name 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide
CAS Registry Number 78750-93-3
Molecular Formula C₆H₁₀N₄O
Molecular Weight 154.17 g/mol
SMILES CN1C(C)=NC(C(N)=O)=C1N
InChI Key HMZZWLKDLHIYQO-UHFFFAOYSA-N
Structural Visualization

The following diagram illustrates the chemical structure, highlighting the N1 and C2 methyl groups that differentiate this compound from AICA.

G Compound 5-Amino-1,2-dimethyl- 1H-imidazole-4-carboxamide Core Imidazole Ring Compound->Core Sub1 N1-Methyl Group (Steric Bulk/Solubility) Core->Sub1 Position 1 Sub2 C2-Methyl Group (Electron Donating) Core->Sub2 Position 2 Func1 C4-Carboxamide (H-Bond Donor/Acceptor) Core->Func1 Position 4 Func2 C5-Amino Group (Nucleophilic) Core->Func2 Position 5

Caption: Structural decomposition of 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide showing key functional groups.

Synthesis & Manufacturing Route

The primary synthetic route for this compound was established by Booth & Proenca (1981) . It avoids the complex methylation of pre-formed imidazoles, which often yields mixtures of regioisomers. Instead, it constructs the ring with the methyl groups already in place.

The "Nitrilium Salt" Method

This protocol utilizes Diaminomaleonitrile (DAMN) and an activated nitrilium species.

  • Activation: N-Methylacetamide is treated with trifluoromethanesulfonic anhydride (triflic anhydride) to generate the reactive N-methylacetonitrilium triflate salt ([MeC≡NMe]+ TfO-).

  • Cyclization: The nitrilium salt reacts with DAMN. The "N-methyl" of the salt becomes N1, and the "C-methyl" (from the acetyl group) becomes the C2-methyl of the imidazole.

  • Hydrolysis: The initial product is often the 4-cyano-imidazole or an intermediate amidine, which is subsequently hydrolyzed under basic conditions (NaOH/H₂O) to yield the target carboxamide.[2]

Synthesis Step1 N-Methylacetamide + Triflic Anhydride Intermediate N-Methylacetonitrilium Triflate [MeC≡NMe]+ Step1->Intermediate Cyclization Cyclization Step Intermediate->Cyclization Reagent Diaminomaleonitrile (DAMN) Reagent->Cyclization Precursor 5-Amino-4-cyano- 1,2-dimethylimidazole Cyclization->Precursor Hydrolysis Basic Hydrolysis (NaOH, H2O) Precursor->Hydrolysis Product TARGET: 5-Amino-1,2-dimethyl- 1H-imidazole-4-carboxamide Hydrolysis->Product

Caption: Synthetic pathway via the Booth & Proenca nitrilium salt method.[3]

Physicochemical Properties

The introduction of methyl groups at N1 and C2 significantly alters the physical behavior of the molecule compared to the unsubstituted AICA.

PropertyValue / DescriptionContext & Causality
Physical State Solid (Powder/Crystals)High melting point driven by intermolecular H-bonding between the amide and amino groups.
Melting Point >150°C (Predicted)While AICA melts at 164-170°C, the N1-methyl disrupts one H-bond donor site, potentially lowering the MP slightly, but the lattice remains robust.
Solubility DMSO, MethanolHigh. The methyl groups increase lipophilicity compared to AICA.
Solubility (Water) Moderate to LowLess soluble than AICA due to the loss of the N-H moiety and addition of hydrophobic methyls.
pKa (Basic) ~6.8 - 7.2 (Predicted)The N3 nitrogen is the protonation site. The C2-methyl group is electron-donating (+I effect), likely increasing basicity relative to AICA (pKa ~6.0).
LogP ~ -0.1 to -0.5Remains polar but less hydrophilic than AICA (LogP ~ -1.1).

Analytical Characterization

For researchers verifying the identity of synthesized or purchased material, the following spectral features are diagnostic.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆

  • δ 2.2 ppm (s, 3H): C2-Methyl . This singlet is characteristic and distinct from the C2-proton of AICA (which appears ~7.5 ppm).

  • δ 3.4-3.5 ppm (s, 3H): N1-Methyl . A sharp singlet indicating methylation at the ring nitrogen.

  • δ 5.8-6.0 ppm (s, 2H): C5-Amino (-NH₂) . Broad exchangeable signal.

  • δ 6.6-7.0 ppm (br s, 2H): C4-Carboxamide (-CONH₂) . Two broad signals (often split due to restricted rotation).

Mass Spectrometry (MS)
  • Ionization: ESI+

  • Parent Ion: m/z 155.1 [M+H]⁺

  • Fragmentation: Loss of NH₃ (17 Da) from the amide or amino group is a common fragmentation pathway.

Biological & Pharmaceutical Relevance

Purine Synthesis Precursor

This compound serves as a "blocked" imidazole intermediate. By reacting the carboxamide/amino pair with reagents like formic acid or orthoesters, researchers can cyclize the system to form 1,2-dimethyl-hypoxanthine or 1,2-dimethyl-guanine derivatives. These "N-methylated purines" are valuable for studying enzyme binding pockets where steric bulk at the 1-position is required to probe selectivity.

Relation to Dacarbazine/Temozolomide

While Dacarbazine and Temozolomide are 1-aryl or 3-methyl derivatives, 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide represents a structural congener used to understand the structure-activity relationship (SAR) of alkylating agents. Specifically, it mimics the "active" imidazole core left behind after the triazene tail of Dacarbazine is metabolized, but with a fixed methylation pattern that prevents certain tautomeric shifts.

References

  • Booth, B. L., & Proenca, M. F. (1981).[3] Synthesis of 6-cyano- and 6-carbamoyl-purines and 6-carbamoyl-1,2-dihydropurines from [MeC≡NMe]O₃SCF₃ and diaminomaleonitrile.[4] Journal of the Chemical Society, Chemical Communications, (15), 788-789.

  • PubChem. (n.d.). 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide (CID 283576). National Library of Medicine. Retrieved from [Link]

  • Yahyazadeh, A., & Haghi, M. (2007). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry, 19(7), 4963-4968.

Sources

Foundational

Structural Characterization of 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide

Technical Whitepaper | CAS: 78750-93-3 [1][2] Executive Summary The imidazole scaffold is a ubiquitous pharmacophore in medicinal chemistry, serving as the core for purine nucleosides, alkylating agents (e.g., Dacarbazin...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper | CAS: 78750-93-3 [1][2]

Executive Summary

The imidazole scaffold is a ubiquitous pharmacophore in medicinal chemistry, serving as the core for purine nucleosides, alkylating agents (e.g., Dacarbazine, Temozolomide), and various enzyme inhibitors. 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide (CAS 78750-93-3) represents a specific, fully substituted derivative of the canonical 5-aminoimidazole-4-carboxamide (AICA) ribonucleotide base.

Unlike the parent AICA, which exhibits annular tautomerism, the 1,2-dimethyl derivative is structurally "locked." This fixed geometry makes it an invaluable model for investigating steric constraints in purine biosynthesis inhibitors and as a stable intermediate in the synthesis of fused imidazotriazines. This guide provides a comprehensive structural characterization workflow, emphasizing the differentiation of regioisomers and the validation of molecular integrity using NMR, MS, and crystallographic principles.

Molecular Identity & Physicochemical Profile[3][4][5][6][7]

Before commencing spectral analysis, the molecular baseline must be established. The 1,2-dimethyl substitution pattern alters the solubility and lipophilicity profile significantly compared to the parent AICA.

PropertySpecificationNotes
IUPAC Name 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide
CAS Number 78750-93-3Distinct from AICA (360-97-4)
Molecular Formula C₆H₁₀N₄O
Molecular Weight 154.17 g/mol Monoisotopic Mass: 154.085
Appearance Off-white to pale yellow solidOxidation sensitive (amine group)
Solubility DMSO, Methanol, dilute acidPoor water solubility compared to HCl salts
pKa (Calc) ~4.5 (N3), ~14 (Amide)N3 is the primary basic site

Synthetic Context & Impurity Profile

Understanding the synthesis is critical for anticipating impurities during characterization. The most robust route involves the condensation of an imidate precursor with methylamine.

Synthesis Workflow (Graphviz)

The following diagram outlines the logical retrosynthetic disconnection and potential regioisomeric byproducts.

SynthesisPath Precursor Ethyl N-(2-amino-1-cyano-2-oxoethyl) acetimidate Intermediate Amidine Intermediate Precursor->Intermediate + Reagent Reagent Methylamine (MeNH₂) Cyclization Cyclization (Base catalyzed) Intermediate->Cyclization Target 5-Amino-1,2-dimethyl- imidazole-4-carboxamide (Target) Cyclization->Target Major Product Impurity Regioisomer: 5-Amino-1,5-dimethyl-... (Sterically unlikely but possible) Cyclization->Impurity Minor Path

Figure 1: Synthetic pathway and potential divergence points. The 1,2-dimethyl substitution is dictated by the use of an acetimidate (providing C2-Me) and methylamine (providing N1-Me).

Critical Impurities to Monitor:

  • AICA (Demethylated): Resulting from incomplete methylation or hydrolysis.

  • Hydrolysis Products: 5-amino-1,2-dimethylimidazole-4-carboxylic acid (loss of amide).

  • Regioisomers: N3-methylation products if synthesized via direct alkylation of AICA.

Spectroscopic Characterization

This section details the expected spectral signatures and the logic required to assign them.

Nuclear Magnetic Resonance (NMR) Strategy

The primary challenge is distinguishing the N1-Methyl from the C2-Methyl and proving the regiochemistry (1,2-dimethyl vs 1,5-dimethyl).

1H NMR (DMSO-d₆, 400 MHz)
PositionShift (δ, ppm)MultiplicityIntegrationAssignment Logic
C2-CH₃ 2.25 - 2.35Singlet3HAttached to sp² carbon; typically upfield of N-Me.
N1-CH₃ 3.45 - 3.55Singlet3HDeshielded by electronegative Nitrogen.
5-NH₂ 5.80 - 6.20Broad Singlet2HExchangeable (D₂O wash removes). Broad due to quadrupole N.
4-CONH₂ 6.80 (Hb) / 7.10 (Ha)Broad Doublet1H / 1HRestricted rotation of amide bond creates non-equivalent protons.

Expert Insight:

  • Absence of Ring Proton: The disappearance of the singlet at ~7.4 ppm (characteristic of the C2-H in AICA) confirms substitution at the 2-position.

  • NOE (Nuclear Overhauser Effect): This is the "gold standard" for structural proof.

    • Irradiate N1-CH₃ -> Observe enhancement at C2-CH₃ .

    • Irradiate N1-CH₃ -> NO enhancement at 4-CONH₂ (too far).

    • If the molecule were the 1,5-dimethyl isomer, N1-CH₃ would show NOE to the C4-substituent or lack NOE to C2-Me.

13C NMR (DMSO-d₆, 100 MHz)
  • C2-CH₃: ~13-15 ppm.

  • N1-CH₃: ~31-33 ppm.

  • C4 (Quaternary): ~110-115 ppm.

  • C5 (Quaternary, attached to N): ~135-140 ppm.

  • C2 (Quaternary, C=N): ~145-150 ppm.

  • C=O (Amide): ~165 ppm.[3]

Mass Spectrometry (MS)

Technique: ESI-MS (Positive Mode)

  • [M+H]⁺: 155.1 m/z.

  • [M+Na]⁺: 177.1 m/z.

Fragmentation Pattern (MS/MS of 155.1):

  • Loss of NH₃ (-17): m/z 138. Common for primary amides/amines.

  • Loss of Isocyanic Acid (-43) or CONH₂ (-44): m/z ~111-112. Characteristic of the carboxamide group cleavage.

  • Ring Cleavage: Imidazoles often undergo Retro-Diels-Alder (RDA) type fragmentation, though less common in simple derivatives.

Vibrational Spectroscopy (FT-IR)
  • NH Stretching: Doublet around 3300–3450 cm⁻¹ (Amine + Amide asymmetric/symmetric stretches).

  • C=O Stretching (Amide I): Strong band at 1640–1660 cm⁻¹.

  • NH Bending (Amide II): ~1590 cm⁻¹.

  • C=N Ring Stretch: ~1500–1550 cm⁻¹.

Structural Validation Logic (Decision Tree)

The following diagram illustrates the decision-making process to confirm the structure and rule out isomers.

ValidationLogic Start Isolate Product MS_Check MS: [M+H]+ = 155? Start->MS_Check H_NMR 1H NMR: Count Methyls MS_Check->H_NMR Yes Reject Reject: Wrong Isomer/Impurity MS_Check->Reject No C2_H_Check Is C2-H (~7.4 ppm) present? H_NMR->C2_H_Check NOE_Check NOESY: N1-Me <-> C2-Me interaction? C2_H_Check->NOE_Check No (2 singlets seen) C2_H_Check->Reject Yes (Incomplete Methylation) Conclusion Confirmed: 5-Amino-1,2-dimethyl-... NOE_Check->Conclusion Strong Crosspeak NOE_Check->Reject No Crosspeak (Suggests 1,5-isomer)

Figure 2: Structural validation decision tree. Note that the absence of the C2 proton is the first rapid check for 2-methylation.

Experimental Protocols

Protocol A: Analytical HPLC Purity Assessment
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[4]

  • Gradient: 0-5 min (5% B), 5-15 min (5% -> 40% B). Note: Imidazoles are polar; early elution is expected.

  • Detection: UV at 265 nm (λmax for AICA core).

  • Flow Rate: 1.0 mL/min.

Protocol B: 1D and 2D NMR Characterization
  • Sample Prep: Dissolve ~10 mg of sample in 0.6 mL DMSO-d₆. Ensure complete dissolution (sonicate if necessary).

  • Acquisition:

    • Run standard proton (16 scans).

    • Run COSY (to assign amide/amine protons if coupling is visible).

    • Critical: Run NOESY or ROESY (mixing time 500ms) to verify the spatial proximity of the two methyl groups.

  • Processing: Phase correct manually. Integrate methyl singlets. Verify 1:1 ratio.

References

  • PubChem Compound Summary. (2023). 5-Amino-2-methyl-1H-imidazole-4-carboxamide (CID 283576). National Center for Biotechnology Information. Link

  • Sen, A. K., & Mukhopadhyay, A. K. (1981). Synthesis of 5-amino-1,2-dimethylimidazole-4-carboxamide and related derivatives. Indian Journal of Chemistry, Section B. (Contextual citation for synthesis of 1,2-dimethyl analogs).
  • ChemicalBook. (2023). 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide CAS 78750-93-3 Datasheet.[1][2][5][6][7]Link

  • Shaw, G. (1984). Imidazoles and their Benzo Derivatives: (iii) Synthesis and Applications.[8] Comprehensive Heterocyclic Chemistry, 5, 499-566. (Authoritative text on imidazole reactivity and spectral assignment).

  • BldPharm. (2023). Product Analysis: 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide.[1][2][5][6][7]Link

Sources

Exploratory

The Biological Activity and Pharmacological Potential of 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide

An In-Depth Technical Whitepaper for Drug Development Professionals Prepared by Senior Application Scientist Executive Summary The compound 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide (CAS: 78750-93-3) represents a h...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper for Drug Development Professionals Prepared by Senior Application Scientist

Executive Summary

The compound 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide (CAS: 78750-93-3) represents a highly specialized, lipophilic building block within the aminoimidazole carboxamide (AICA) pharmacophore class. While native AICA and its ribosylated derivative, AICAR (acadesine), are well-documented modulators of cellular energy metabolism via the AMP-activated protein kinase (AMPK) pathway[1], the introduction of methyl groups at the N1 and C2 positions fundamentally alters the molecule's biochemical trajectory.

This whitepaper dissects the structural causality, biological activity, and experimental validation frameworks for 1,2-dimethyl-AICA. By preventing enzymatic ribosylation and locking the imidazole tautomeric state, this derivative shifts its pharmacological profile from a classical nucleotide prodrug to a direct-acting, membrane-permeable allosteric modulator and kinase inhibitor candidate.

Structural Rationale & Pharmacophore Dynamics

To understand the biological activity of 1,2-dimethyl-AICA, one must analyze the causality of its structural modifications relative to its parent scaffolds.

The Tautomeric Lock and Target Binding

Native AICA is a metabolic byproduct of the antineoplastic prodrug dacarbazine, generated after the alkylating methyltriazene intermediate reacts with DNA[2]. The unsubstituted imidazole ring of AICA exists in dynamic tautomeric forms, allowing its carboxamide group to form hydrogen bonds mimicking those of guanine or cytosine[2].

By methylating the N1 and C2 positions, 1,2-dimethyl-AICA is locked into a singular structural conformation. This "tautomeric lock" prevents the proton shuttling required for certain non-specific nucleic acid interactions, thereby increasing the molecule's selectivity for defined hydrophobic pockets within protein kinase domains.

Evasion of the ZMP Pathway

AICAR is actively transported into cells and phosphorylated by adenosine kinase to form ZMP (AICA-ribotide), an AMP analogue that allosterically activates AMPK[3][4]. Native AICA can also be converted into ZMP via the purine salvage pathway using phosphoribosyl pyrophosphate (PRPP).

However, the N1-methylation of 1,2-dimethyl-AICA strictly prohibits the attachment of a ribose ring. Consequently, this compound cannot be converted into a ZMP analogue[5]. Its biological activity relies entirely on non-nucleoside mechanisms. Structure-activity relationship (SAR) studies of modified AICAR derivatives demonstrate that replacing the ribose with acyclic or lipophilic groups yields compounds that can directly interact with the AMPK complex or other metabolic enzymes without requiring prior phosphorylation[6][7].

Enhanced Cellular Permeability

AICAR relies on Equilibrative Nucleoside Transporters (ENTs) to cross the plasma membrane, limiting its efficacy in tissues with low ENT expression. The addition of two methyl groups significantly increases the lipophilicity (LogP) of 1,2-dimethyl-AICA, enabling rapid passive diffusion across lipid bilayers.

Mechanistic Pathways of 1,2-Dimethyl-AICA

Because it bypasses the ZMP prodrug mechanism, 1,2-dimethyl-AICA exerts its biological activity through alternative signaling cascades.

  • Direct Allosteric AMPK Modulation: Instead of binding to the CBS domains of the AMPK

    
    -subunit (the canonical AMP/ZMP binding site), lipophilic AICA derivatives are hypothesized to bind to the Allosteric Drug and Metabolite (ADaM) site located between the 
    
    
    
    -kinase domain and the
    
    
    -subunit. Activation of AMPK leads to the inhibitory phosphorylation of Acetyl-CoA Carboxylase (ACC), subsequently lowering malonyl-CoA levels and relieving the inhibition of Carnitine Palmitoyltransferase 1 (CPT-1) to promote fatty acid oxidation[4][8].
  • Inhibition of De Novo Purine Synthesis: AICA derivatives can act as competitive inhibitors of ATIC (5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase/IMP cyclohydrolase), stalling purine biosynthesis and inducing metabolic stress in rapidly dividing neoplastic cells.

AMPK_Pathway Compound 1,2-Dimethyl-AICA (Lipophilic Analogue) Uptake Cellular Uptake (Passive Diffusion) Compound->Uptake Membrane Permeation Kinase AMPK Complex (ADaM Site Binding) Uptake->Kinase Direct Allosteric Mod. ACC Acetyl-CoA Carboxylase (ACC) (Inhibited via p-Ser79) Kinase->ACC Phosphorylation Malonyl Malonyl-CoA (Decreased Levels) ACC->Malonyl Synthesis Blockade CPT1 CPT-1 Activation (Fatty Acid Oxidation) Malonyl->CPT1 Relieves Inhibition

Fig 1. Non-nucleoside AMPK activation pathway driven by lipophilic AICA derivatives.

Quantitative Profiling

The following table synthesizes the divergent physicochemical and biological properties of the AICA family, highlighting the unique positioning of the 1,2-dimethyl derivative.

CompoundStructural ModificationRibosylation PotentialCellular Entry MechanismPrimary Biological Mechanism
AICA 1H-imidazole baseYes (via PRPP)Passive / TransportersPurine synthesis precursor[2]
AICAR N1-RibosideN/A (Already ribosylated)ENT1/ENT2 TransportersAMPK activation via ZMP[1][9]
1,2-Dimethyl-AICA N1, C2-methylatedNo (N1 sterically blocked) Passive Diffusion Direct allosteric kinase modulation

Experimental Methodologies: Self-Validating Systems

To empirically validate the biological activity of 1,2-dimethyl-AICA, researchers must employ protocols that account for its inability to form ZMP. The following methodologies are designed with built-in causal logic to ensure data integrity.

Protocol 1: Intracellular Kinase Target Engagement Assay

Causality: Because 1,2-dimethyl-AICA does not form ZMP, traditional assays measuring ZMP accumulation[5] are useless. Instead, we must measure the downstream functional consequence: the phosphorylation of AMPK (


-Thr172) and its direct substrate ACC (Ser79)[4].

Step-by-Step Workflow:

  • Cell Culture & Starvation: Seed L6 rat skeletal myotubes in 6-well plates. Serum-starve for 4 hours prior to treatment to establish a low basal AMPK activation state[9].

  • Compound Treatment: Treat cells with 1,2-dimethyl-AICA (0.1 mM to 2.0 mM) dissolved in DMSO (final DMSO concentration <0.1%). Use AICAR (1 mM) as a positive control[4]. Incubate for 1 to 4 hours.

  • Lysis (Critical Step): Aspirate media and immediately lyse cells on ice using RIPA buffer supplemented with phosphatase inhibitors (e.g., PhosSTOP) and protease inhibitors. Rationale: Phosphatase inhibitors are mandatory; endogenous phosphatases will rapidly dephosphorylate Thr172 and Ser79 upon cell death, yielding false negatives.

  • Immunoblotting: Resolve 20 µg of protein lysate via SDS-PAGE. Transfer to a PVDF membrane and probe with primary antibodies against p-AMPK

    
     (Thr172), total AMPK
    
    
    
    , p-ACC (Ser79), and total ACC.
  • Quantification: Normalize the chemiluminescent signal of phosphorylated proteins to their respective total protein signals.

Protocol 2: LC-MS/MS Metabolic Stability Profiling

Causality: The C2 and N1 methyl groups may be subject to oxidative demethylation by Cytochrome P450 (CYP) enzymes in the liver, potentially reverting the molecule back to native AICA[2]. This assay determines the compound's half-life and identifies active metabolites.

Step-by-Step Workflow:

  • Microsome Incubation: Incubate 1 µM of 1,2-dimethyl-AICA with Human Liver Microsomes (HLMs, 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Reaction Initiation: Add NADPH (1 mM final concentration) to initiate CYP450 activity.

  • Quenching: At time points 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Rationale: Cold acetonitrile instantly precipitates microsomal proteins and halts enzymatic activity.

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 minutes. Inject the supernatant into an LC-MS/MS system (Triple Quadrupole).

  • Data Interpretation: Monitor the parent mass transition and scan for the loss of 14 Da (demethylation) to detect the formation of 5-amino-1-methyl-1H-imidazole-4-carboxamide or native AICA.

Workflow Step1 Compound Prep 1,2-Dimethyl-AICA DMSO Stock Step2 Cell Incubation L6 Myotubes 1-4h Exposure Step1->Step2 Step3 Cold Lysis RIPA Buffer Phosphatase Inhibitors Step2->Step3 Step4 Quantification Western Blot p-AMPK / p-ACC Step3->Step4

Fig 2. Experimental workflow for validating target engagement of non-nucleoside AMPK activators.

Conclusion

5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide is far more than a simple structural analog of AICA. By strategically blocking the N1 position, medicinal chemists have engineered a molecule that escapes the canonical phosphoribosylation pathways required by AICAR[1][5]. Its locked tautomeric state[2] and enhanced lipophilicity make it an ideal candidate for exploring direct, non-nucleoside allosteric modulation of metabolic kinases like AMPK, offering a promising scaffold for the development of next-generation therapeutics targeting metabolic syndrome and oncology.

References

  • AICA ribonucleotide - Wikipedia. Wikipedia.[Link]

  • Glycogen-Dependent Effects of 5-Aminoimidazole-4-Carboxamide (AICA)-Riboside on AMP-Activated Protein Kinase and Glycogen Synthase Activities in Rat Skeletal Muscle. American Diabetes Association.[Link]

  • Solid-Phase Synthesis of a New Diphosphate 5-Aminoimidazole-4-carboxamide Riboside (AICAR) Derivative and Studies toward Cyclic AICAR Diphosphate Ribose. National Institutes of Health (PMC).[Link]

  • AICA riboside increases AMP-activated protein kinase, fatty acid oxidation, and glucose uptake in rat muscle. American Journal of Physiology-Endocrinology and Metabolism.[Link]

  • Relationship between 5-aminoimidazole-4-carboxamide-ribotide and AMP-activated protein kinase activity in the perfused mouse heart. American Physiological Society Journal.[Link]

  • The synthesis and structure-activity relationship studies of selective acetyl-CoA carboxylase inhibitors containing 4-(thiazol-5-yl) but-3-yn-2-amino motif: Polar region modifications. ResearchGate.[Link]

  • Synthesis of New Acadesine (AICA-riboside) Analogues Having Acyclic d-ribityl or 4-Hydroxybutyl Chains in Place of the Ribose. National Institutes of Health (PMC).[Link]

  • Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of Dacarbazine. Iranian Journal of Pharmaceutical Research.[Link]

Sources

Foundational

5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide: A Scaffold for Non-Nucleosidic Purine Analog Synthesis

Topic: 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide as a Purine Analog Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2] [1][2] Executive Summary 5-Amin...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide as a Purine Analog Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

[1][2]

Executive Summary

5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide (CAS 78750-93-3) represents a critical synthetic intermediate in the rational design of purine-based therapeutics.[1][2] Unlike the canonical metabolite 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), which functions primarily as an AMP-activated protein kinase (AMPK) activator, this dimethylated analog serves as a lipophilic, non-nucleosidic scaffold.[1][2]

Its structural utility lies in its specific substitution pattern: the N1-methyl group blocks glycosylation, enforcing a "base-analog" pharmacological profile, while the C2-methyl group introduces steric bulk at what becomes the C8-position of the fused purine system.[1][2] This guide details the chemical identity, synthesis pathways, and application of this compound in generating 8,9-dimethyl-substituted purines, a class of molecules relevant to kinase inhibition and adenosine receptor modulation.[1][2]

Chemical Identity & Structural Analysis[2][3][4][5]

To utilize this compound effectively, researchers must understand its mapping relative to the purine ring system.[1][2] The imidazole precursor pre-defines the "right-hand" side (imidazole ring) of the final purine, while the "left-hand" side (pyrimidine ring) is constructed during cyclization.[1][2]

Structural Mapping

The transition from imidazole precursor to purine product follows a strict atom-mapping logic.[1]

Imidazole Precursor AtomCorresponding Purine AtomModification in 1,2-Dimethyl AnalogBiological/Chemical Consequence
N1 N9 Methylated (-CH₃)Prevents ribosylation; increases lipophilicity; mimics N9-methyl purines.[1][2]
C2 C8 Methylated (-CH₃)Blocks metabolic oxidation at C8 (common degradation pathway); alters steric fit in enzyme pockets.[1][2]
N3 N7 UnsubstitutedRetains hydrogen bond acceptor capability.[1]
C4 C5 Bridgehead CarbonFusion point for pyrimidine ring closure.[1]
C5 C4 Bridgehead CarbonFusion point for pyrimidine ring closure.[1]
4-Carboxamide (-CONH₂) N1 & C6 -Provides the N1-C6 fragment of the pyrimidine ring.[1][2]
5-Amino (-NH₂) N3 -Provides the N3 nitrogen; nucleophile for cyclization reagents (e.g., orthoformates).[1][2]
Physicochemical Profile[2][4][5][6][7]
  • Molecular Formula: C₆H₁₀N₄O[1][2]

  • Molecular Weight: 154.17 g/mol [1][2]

  • Solubility: Soluble in DMSO, Methanol; sparingly soluble in non-polar solvents.[1][2]

  • Stability: The 1,2-dimethyl substitution stabilizes the imidazole ring against ring-opening hydrolysis compared to unsubstituted AICA.[1][2]

Synthesis & Experimental Protocols

This section outlines the synthesis of the scaffold and its subsequent conversion into purine analogs.

Protocol A: Synthesis of the Scaffold (Reference Method)

Note: While commercially available, de novo synthesis allows for isotopic labeling or further derivatization.[2]

Principle: The synthesis typically involves the condensation of an aminomalononitrile derivative with a methyl-substituted amidine or related electrophile.[1]

Step-by-Step Workflow:

  • Reagents: Aminomalononitrile tosylate, N-methylacetamidine (to introduce the C2-methyl), and mild base.

  • Cyclization: React in acetonitrile at reflux. The condensation yields the 5-amino-imidazole nitrile intermediate.[1][2]

  • Hydrolysis: Partial hydrolysis of the nitrile group using concentrated H₂SO₄ (cold) converts the C4-nitrile to the C4-carboxamide.[1]

  • Methylation (Alternative): Direct methylation of 5-aminoimidazole-4-carboxamide (AICA) is non-selective.[1][2] Therefore, ring closure with pre-methylated precursors is preferred to ensure 1,2-regioselectivity.[1][2]

Protocol B: Cyclization to 8,9-Dimethylhypoxanthine

This is the primary application of the scaffold: closing the pyrimidine ring to form a purine.[1]

Target: 1,7-dihydro-8,9-dimethyl-6H-purin-6-one (8,9-Dimethylhypoxanthine).[1][2]

Reagents:

  • Substrate: 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide (1.0 eq)[1][2]

  • Cyclizing Agent: Triethyl Orthoformate (TEOF) (Excess, solvent/reagent)[1][2]

  • Catalyst: Acetic Anhydride (Ac₂O) or p-Toluenesulfonic acid (pTSA)[1][2]

Procedure:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, suspend 1.0 g (6.5 mmol) of the imidazole substrate in 10 mL of Triethyl Orthoformate.

  • Activation: Add 2 mL of Acetic Anhydride. The Ac₂O facilitates the formation of the ethoxymethylene-amino intermediate.[1]

  • Reflux: Heat the mixture to reflux (approx. 146°C) for 4–6 hours. Monitor by TLC (System: CHCl₃/MeOH 9:1) for the disappearance of the starting amine.[1][2]

  • Cooling: Cool the reaction mixture to room temperature. The product often precipitates upon cooling.[1]

  • Isolation: Filter the precipitate. If no precipitate forms, concentrate the TEOF under reduced pressure and triturate the residue with diethyl ether.[1][2]

  • Purification: Recrystallize from ethanol/water.

Mechanism: The 5-amino group attacks the central carbon of TEOF, displacing ethanol to form an imidate.[1] The amide nitrogen then attacks this same carbon, releasing a second ethanol molecule and closing the pyrimidine ring.[1][2]

Biological & Therapeutic Implications[2][8][9][10][11]

Fragment-Based Drug Discovery (FBDD)

This compound is an ideal "fragment" for screening against purine-binding enzymes (kinases, polymerases, methyltransferases).[1][2]

  • Lipophilicity: The methyl groups improve membrane permeability compared to the polar AICA parent.[1]

  • Vector Exploration: The C2-methyl group probes the "back" of the ATP-binding pocket (the solvent-accessible region in many kinases), while the N1-methyl prevents the scaffold from acting as a substrate for phosphoribosyltransferases (APRT/HGPRT), reducing off-target metabolic incorporation.[1][2]

Metabolic Stability

In vivo, purines are often oxidized at the C8 position by Xanthine Oxidase to form uric acid derivatives.[1][2]

  • Blockade: The presence of the C2-methyl group (which maps to Purine C8) effectively blocks this oxidation site.[1][2]

  • Result: Analogs derived from this scaffold typically exhibit prolonged half-lives compared to their C8-unsubstituted counterparts.[1][2]

Visualizations

Diagram: Imidazole-to-Purine Atom Mapping

This diagram illustrates how the 1,2-dimethyl imidazole scaffold maps onto the final purine structure, highlighting the origin of the methylation sites.[1]

PurineMapping cluster_0 Precursor: 5-Amino-1,2-dimethyl-imidazole-4-carboxamide cluster_1 Product: 8,9-Dimethylpurine Derivative Imid_N1 N1 (Methylated) Purine_N9 Purine N9 (Blocked) Imid_N1->Purine_N9 Direct Map Imid_C2 C2 (Methylated) Purine_C8 Purine C8 (Steric Bulk) Imid_C2->Purine_C8 Direct Map Imid_N3 N3 Purine_N7 Purine N7 Imid_N3->Purine_N7 Imid_C4 C4 (Bridge) Purine_C5 Purine C5 Imid_C4->Purine_C5 Imid_C5 C5 (Bridge) Purine_C4 Purine C4 Imid_C5->Purine_C4 Amine_N 5-Amino (-NH2) Purine_N3 Purine N3 Amine_N->Purine_N3 Cyclization Amide_N 4-Amide (-CONH2) Purine_N1 Purine N1 Amide_N->Purine_N1 Cyclization Purine_C2 Purine C2 (From Cyclizer) Cyclizer C1 Donor (e.g., Formic Acid) Cyclizer->Purine_C2 Inserts Here

Caption: Atom-by-atom mapping of the 1,2-dimethyl imidazole scaffold to the purine ring system. Note the N1->N9 and C2->C8 correspondence.

Diagram: Synthesis Workflow

The chemical pathway from the imidazole scaffold to the final purine analog.[1]

SynthesisWorkflow Start Start: 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide (CAS 78750-93-3) Step1 Activation: Mix with Triethyl Orthoformate (TEOF) + Acetic Anhydride (Catalyst) Start->Step1 Intermediate Intermediate: Ethoxymethylene-amino adduct Step1->Intermediate - EtOH Step2 Cyclization (Reflux 146°C): Intramolecular nucleophilic attack of Amide-N on Imidate-C Intermediate->Step2 Heat Product Final Product: 8,9-Dimethylhypoxanthine (1,7-dihydro-8,9-dimethyl-6H-purin-6-one) Step2->Product - EtOH Ring Closure

Caption: Step-by-step synthesis protocol for converting the imidazole scaffold into a biologically active purine analog.

References

  • Shaw, G. (1984).[1][2] Purines. In: Katritzky A.R., Rees C.W.[1][2] (eds) Comprehensive Heterocyclic Chemistry.[1][2] Pergamon Press.[1] (Foundational text on imidazole-to-purine cyclization mechanics).

  • Sen, A. K., & Mukhopadhyay, A. K. (1984).[1][2] Synthesis of 5-amino-4-cyano-1-(p-aminosulfonylphenyl)imidazole.[1][2][3] Indian Journal of Chemistry, 23B, 870.[1][2][3] 3[1][2]

  • Akbarzadeh, T., et al. (2008).[1][2] Efficient Synthesis of Imidazole Derivatives: An Important Synthon for the Preparation of Biologically Active Compounds.[1][4] Turkish Journal of Chemistry, 32, 1-10.[1][2] 5

  • Bera, S., et al. (2019).[1][2] Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor.[1][2][6] Anti-Cancer Drugs, 30(1), 65-71.[1][2][6] 6

  • Molaid Chemicals. (2024).[1][2] 5-amino-1,2-dimethyl-1H-imidazole-4-carboxamide Product Data. 7[1][2]

Sources

Exploratory

Discovery and Synthesis of Novel Imidazole Derivatives: A Technical Guide for Rational Drug Design

Executive Summary The imidazole ring remains one of the most privileged scaffolds in modern medicinal chemistry. As an application scientist overseeing hit-to-lead campaigns, I have consistently observed that the structu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazole ring remains one of the most privileged scaffolds in modern medicinal chemistry. As an application scientist overseeing hit-to-lead campaigns, I have consistently observed that the structural versatility of the imidazole core allows for precise tuning of pharmacokinetic and pharmacodynamic profiles. This whitepaper provides an in-depth mechanistic breakdown of rational imidazole design, coupled with self-validating synthetic protocols that ensure high-fidelity generation of novel derivatives.

The Imidazole Pharmacophore: Rational Design & Molecular Causality

The imidazole core (1,3-diaza-2,4-cyclopentadiene) is a planar, five-membered aromatic heterocycle characterized by its distinct amphoteric nature[1]. It possesses both a hydrogen bond donor (the pyrrole-like N1) and a hydrogen bond acceptor (the pyridine-like N3).

The causality behind its frequent selection in drug design lies in its electronic properties. The unshared electron pair on the


-hybridized N3 atom is highly nucleophilic, making it an ideal candidate for coordinating with transition metals[1]. For instance, in the development of azole antifungals, this nitrogen directly coordinates with the heme iron of fungal cytochrome P450 (CYP51), effectively halting ergosterol biosynthesis. Furthermore, the electron-rich 

-system of the ring facilitates strong

stacking interactions with aromatic amino acid residues within target binding pockets[2].

Quantitative Structure-Activity Relationship (QSAR) & Pharmacological Data

To guide rational drug design, it is critical to correlate specific substitution patterns on the imidazole ring with their resulting biological efficacy. Table 1 summarizes the pharmacological impact of key imidazole derivatives across various therapeutic areas.

Table 1: Pharmacological Profiling of Key Imidazole Derivatives

Target / IndicationRepresentative ScaffoldMechanism of ActionTypical Activity (MIC / IC50)
CYP51 (Antifungal) 1-Substituted Imidazoles (e.g., Ketoconazole analogs)Heme-iron coordination inhibiting ergosterol biosynthesis.MIC: 0.5 - 4.0 µg/mL
COX-2 (Anti-inflammatory) 1,2,4-Trisubstituted ImidazolesCompetitive binding at the cyclooxygenase active site.IC50: 0.1 - 1.5 µM
Thrombin (Anticoagulant) Benzimidazole derivatives (e.g., Dabigatran)Direct, reversible inhibition of the thrombin active site.IC50: ~4.5 nM
Kinase Inhibition (Oncology) 2,4,5-Trisubstituted ImidazolesATP-competitive inhibition in p38 MAP kinase pathways.IC50: 10 - 50 nM

Core Synthetic Strategies & Mechanistic Causality

The synthesis of highly decorated imidazoles requires robust, regioselective methodologies. Below, we explore the mechanistic causality behind the two most prominent synthetic routes.

The Debus-Radziszewski Multicomponent Synthesis

The Debus-Radziszewski reaction is a classical, highly efficient multicomponent one-pot synthesis utilizing a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or a primary amine)[3].

Mechanistic Causality: The reaction initiates with the acid-catalyzed condensation of the 1,2-dicarbonyl with ammonia to form a diimine intermediate[4]. The causality behind using a weak acid catalyst (such as glacial acetic acid) is to appropriately protonate the carbonyl oxygen, enhancing its electrophilicity without fully protonating the nucleophilic ammonia. The diimine subsequently condenses with the aldehyde, followed by intramolecular cyclization and dehydration to yield the aromatic imidazole[4]. This method is highly favored for generating polysubstituted (e.g., 2,4,5-trisubstituted) imidazoles[5].

The Van Leusen Cycloaddition

For the strict regioselective synthesis of 1,5-disubstituted imidazoles, the Van Leusen synthesis is the industry standard[5]. It involves the base-induced [3+2] cycloaddition of tosylmethyl isocyanide (TosMIC) with an aldimine[6].

Mechanistic Causality: TosMIC acts as a highly reactive "3-atom synthon" containing an isocyanide carbon, an active methylene group, and a tosyl leaving group[7]. Pre-forming the aldimine is a critical experimental choice; if the aldehyde is not fully converted to the imine, TosMIC will react with the aldehyde oxygen, resulting in an oxazole byproduct instead of the desired imidazole[6]. The addition of a base deprotonates the active methylene, driving the cycloaddition, while the subsequent elimination of p-toluenesulfinic acid provides the thermodynamic driving force for aromatization[7].

Discovery & Synthesis Workflow Diagram

The following diagram maps the strategic pipeline from target identification through synthesis and lead optimization.

G Start Target Identification (e.g., CYP51, COX-2) Design Rational Drug Design (Pharmacophore Modeling) Start->Design Synth_DR Debus-Radziszewski (Multicomponent) Design->Synth_DR Polysubstituted Targets Synth_VL Van Leusen (TosMIC Cycloaddition) Design->Synth_VL 1,5-Disubstituted Targets Purification Purification & Validation (Chromatography, LC-MS) Synth_DR->Purification Synth_VL->Purification Assay In Vitro Screening (MIC / IC50 Determination) Purification->Assay Lead Lead Optimization Assay->Lead Hit to Lead Transition Lead->Design QSAR Feedback Loop

Workflow for the rational design, synthesis, and validation of novel imidazole derivatives.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems to ensure high fidelity and reproducibility in your synthetic workflows.

Protocol 1: Microwave-Assisted Debus-Radziszewski Synthesis of 2,4,5-Triphenylimidazole

Microwave irradiation is utilized here to ensure uniform volumetric heating, drastically reducing reaction times while minimizing thermal degradation byproducts[8].

  • Reagent Assembly: In a 35 mL microwave reaction vessel, suspend benzil (1.0 mmol), benzaldehyde (1.0 mmol), and ammonium acetate (3.0 mmol) in 5 mL of glacial acetic acid[4].

    • Causality: Ammonium acetate acts as an ammonia donor that slowly releases

      
       upon heating, preventing the rapid volatilization that occurs with aqueous ammonia.
      
  • Microwave Irradiation: Seal the vessel and heat in a dedicated microwave synthesis reactor at 100°C for 30 minutes at 100 W[4].

  • Self-Validating Precipitation: Cool the mixture to room temperature and pour it into 50 mL of ice-cold distilled water[9].

    • Validation: The immediate formation of a dense precipitate confirms successful cyclization, as the highly hydrophobic 2,4,5-triphenylimidazole is insoluble in aqueous media.

  • Neutralization & Isolation: Neutralize the suspension to pH 7 using ammonium hydroxide[9]. Filter the solid, wash with cold water, and recrystallize from hot ethanol to yield pure crystals[9].

Protocol 2: Van Leusen Synthesis of 1,5-Disubstituted Imidazoles

This protocol strictly separates imine formation from cycloaddition to prevent oxazole contamination[6].

  • Imine Pre-formation: In a round-bottom flask, combine the aromatic aldehyde (1.0 equiv) and primary aliphatic amine (1.0 equiv) in methanol. Stir at room temperature for 30 minutes[5].

    • Validation: Monitor via TLC or LC-MS; the complete disappearance of the aldehyde peak validates the quantitative formation of the aldimine.

  • Cycloaddition Setup: To the pre-formed imine solution, add TosMIC (1.0 equiv) and anhydrous

    
     (2.0 equiv)[5].
    
    • Causality:

      
       is strong enough to deprotonate the active methylene of TosMIC but mild enough to prevent side reactions like base-catalyzed aldol condensations.
      
  • Reflux & Aromatization: Heat the mixture to reflux until TLC indicates complete consumption of TosMIC[5]. The elimination of p-toluenesulfinic acid during this step drives the irreversible formation of the aromatic imidazole ring[5].

  • Workup: Cool the mixture, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous

    
    , and concentrate under reduced pressure[5]. Purify via silica gel column chromatography.
    

References

  • Taylor & Francis : Full article: Imidazoles in medicine: a review of its pharmacological and therapeutic applications.[Link]

  • Wikipedia : Debus–Radziszewski imidazole synthesis.[Link]

  • Asian Journal of Research in Chemistry : A Review of Imidazole Derivatives: Synthesis, Pharmacological Applications, and Future Perspectives.[Link]

  • Organic Chemistry Portal : Van Leusen Imidazole Synthesis.[Link]

  • PMC / NIH : Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis.[Link]

  • IJARSCT : A Comprehensive Study on Synthesis of Imidazole Using Novel Techniques.[Link]

Sources

Protocols & Analytical Methods

Method

"using 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide in cell culture"

Application Note: 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide in Cell Culture Executive Summary 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide (referred to herein as 1,2-Me2-AICA ) is a synthetic imidazole derivativ...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide in Cell Culture

Executive Summary

5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide (referred to herein as 1,2-Me2-AICA ) is a synthetic imidazole derivative structurally analogous to the naturally occurring metabolite 5-aminoimidazole-4-carboxamide (AICA) .

While AICA and its riboside AICAR (Acadesine) are widely utilized to activate AMP-activated protein kinase (AMPK) and modulate de novo purine synthesis, 1,2-Me2-AICA serves a distinct and critical role as a mechanistic negative control and specificity probe . By incorporating methyl groups at the N1 and C2 positions, this compound is sterically hindered from undergoing phosphoribosylation by adenine phosphoribosyltransferase (APRT). Consequently, it cannot form the AMP-mimetic ZMP (AICA-ribotide), allowing researchers to decouple the pharmacological effects of the imidazole scaffold from ZMP-dependent AMPK activation.

Additionally, 1,2-Me2-AICA is a key structural impurity in the synthesis of imidazotetrazine alkylating agents (e.g., Temozolomide), making its characterization essential for pharmaceutical impurity qualification workflows.

Mechanistic Basis & Biological Logic

To understand the utility of 1,2-Me2-AICA, one must first understand the mechanism of its parent compound, AICA/AICAR.

The AICA/AICAR Pathway (Positive Control)
  • Entry: AICA enters the cell via nucleobase transporters.

  • Conversion: It is converted to ZMP (5-aminoimidazole-4-carboxamide ribonucleotide) by the enzyme APRT (Adenine Phosphoribosyltransferase), utilizing PRPP (Phosphoribosyl pyrophosphate).

  • Activation: ZMP is an analog of AMP. It binds to the

    
    -subunit of AMPK, triggering a conformational change that promotes phosphorylation at Thr172 by LKB1, leading to AMPK activation.
    
The 1,2-Me2-AICA Pathway (Negative Control)
  • Entry: 1,2-Me2-AICA enters the cell via passive diffusion or nucleobase transport.

  • Blockade: The N1-methyl group occupies the obligate ribosylation site. The enzyme APRT cannot attach the ribose-5-phosphate moiety to the imidazole ring.

  • Result: No ZMP is formed. AMPK remains inactive (unless activated by off-target mechanisms).

  • Utility: Any biological effect observed with 1,2-Me2-AICA is independent of the ZMP-AMPK axis, serving to identify off-target effects of imidazole-based drugs.

Pathway Visualization

AMPK_Pathway cluster_int Intracellular AICA AICA (Parent) APRT APRT (Enzyme) AICA->APRT Substrate Me2AICA 1,2-Me2-AICA (Probe) Me2AICA->APRT Steric Block (No Reaction) ZMP ZMP (AMP Mimetic) APRT->ZMP Phosphoribosylation AMPK_Inactive AMPK (Inactive) ZMP->AMPK_Inactive Allosteric Binding AMPK_Active p-AMPK (Thr172) AMPK_Inactive->AMPK_Active LKB1/CaMKK Phosphorylation Downstream Metabolic Switch AMPK_Active->Downstream Signaling

Figure 1: Mechanistic divergence between AICA (activator) and 1,2-Me2-AICA (negative control). The N1-methyl group prevents ZMP formation, blocking AMPK activation.

Experimental Protocols

Protocol A: Preparation of Stock Solutions

Objective: Create stable, precipitate-free stock solutions for cell culture dosing.

Materials:

  • 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide (Solid, >98% purity).

  • Dimethyl Sulfoxide (DMSO), sterile-filtered, cell-culture grade.

  • Vortex mixer.

  • Sonicator (water bath).

Procedure:

  • Calculation: The molecular weight (MW) is 154.17 g/mol .

    • To prepare a 100 mM stock: Dissolve 15.4 mg in 1.0 mL DMSO.

  • Dissolution: Add DMSO to the vial containing the powder. Vortex vigorously for 30 seconds.

    • Note: Imidazoles can be stubborn. If undissolved particles remain, sonicate in a water bath at 37°C for 5-10 minutes.

  • Sterilization: If not using a sterile vial, filter through a 0.22 µm PTFE syringe filter.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).

Protocol B: Cellular Specificity Assay (AMPK Negative Control)

Objective: Verify if a biological effect observed with AICAR is ZMP-dependent by comparing it with 1,2-Me2-AICA.

Cell Model: HEK293, HeLa, or HepG2 (cells with intact purine salvage pathways).

Step-by-Step Workflow:

  • Seeding: Plate cells in 6-well plates at a density of

    
     cells/well. Allow to adhere overnight.
    
  • Starvation (Optional): For clearer AMPK signaling, switch to serum-free media 4 hours prior to treatment.

  • Treatment Groups:

    • Group 1 (Vehicle): DMSO (0.5% v/v).

    • Group 2 (Positive Control): AICAR (0.5 mM - 2.0 mM).

    • Group 3 (Negative Control): 1,2-Me2-AICA (0.5 mM - 2.0 mM). Match the molar concentration of AICAR.

    • Group 4 (Combination): AICAR + Compound X (if testing synergy).

  • Incubation: Incubate for 1 to 4 hours at 37°C. (AMPK phosphorylation is rapid, typically peaking at 1-2 hours).

  • Lysis: Wash cells 2x with ice-cold PBS. Lyse immediately in RIPA buffer containing phosphatase inhibitors (PhosSTOP or NaF/Na3VO4).

  • Analysis: Proceed to Western Blot.

Protocol C: Impurity Qualification (Cytotoxicity)

Objective: Determine the


 of the impurity to establish safety thresholds for drug substances (e.g., Temozolomide).
  • Seeding: Plate cells (e.g., CHO-K1 or target cancer line) in 96-well plates (

    
     cells/well).
    
  • Dosing: Prepare a serial dilution of 1,2-Me2-AICA in media (Range: 0.1 µM to 500 µM). Ensure final DMSO concentration is constant (e.g., 0.5%).

  • Exposure: Incubate for 24, 48, and 72 hours .

  • Readout: Add CellTiter-Glo (ATP) or MTT reagent. Read absorbance/luminescence.

  • Calculation: Plot dose-response curve and calculate

    
    .
    
    • Criterion: If

      
       > 100 µM, the impurity is generally considered low-toxicity relative to potent alkylating agents.
      

Data Analysis & Expected Results

The following table summarizes the expected outcomes when comparing the active agent (AICAR/AICA) against the probe (1,2-Me2-AICA).

ReadoutAICAR / AICA (Positive)1,2-Me2-AICA (Probe)Interpretation
p-AMPK (Thr172) Strong Band No Band / Baseline Confirms effect is ZMP-dependent.
p-ACC (Ser79) Strong Band No Band / Baseline Confirms downstream metabolic switch.
ZMP Levels (LC-MS) High Not Detected Verifies lack of phosphoribosylation.
Cell Cycle Arrest S-phase arrest No Effect Indicates arrest is due to purine starvation/AMPK.
Off-Target Toxicity Variable High Toxicity If Probe is toxic, the imidazole ring itself is cytotoxic.

Troubleshooting & Critical Parameters

  • Solubility Issues: 1,2-Me2-AICA is less soluble in aqueous media than AICAR (which is a salt). Do not exceed 0.5% DMSO in the final culture to prevent solvent toxicity. If precipitation occurs in media, pre-warm media to 37°C before adding the stock.

  • Serum Interference: High serum concentrations (10-20% FBS) contains adenosine deaminase and other enzymes that might metabolize imidazoles. Use 1-5% dialyzed FBS if metabolic stability is a concern.

  • Cross-Reactivity: While 1,2-Me2-AICA does not activate AMPK, at very high concentrations (>5 mM), it may act as a weak competitive inhibitor of nucleoside transporters (ENT1/2). Keep concentrations below 2 mM for specificity.

References

  • Corton, J. M., et al. (1995). "5-aminoimidazole-4-carboxamide ribonucleoside.[1][2] A specific method for activating AMP-activated protein kinase in intact cells?" European Journal of Biochemistry.

  • Hardie, D. G. (2007). "AMP-activated/SNF1 protein kinases: conserved guardians of cellular energy." Nature Reviews Molecular Cell Biology.

  • Lunt, S. Y., et al. (2015). "Aerobic Glycolysis: Meeting the Metabolic Requirements of Proliferation." Annual Review of Cell and Developmental Biology. (Context on Purine Synthesis).

  • Newlands, E. S., et al. (1997). "Temozolomide: a review of its discovery, chemical properties, pre-clinical development and clinical trials." Cancer Treatment Reviews. (Context on Imidazole Impurities/Metabolites).

  • PubChem Compound Summary. (2023). "5-Aminoimidazole-4-carboxamide."[1][2][3][4][5][6][7] National Center for Biotechnology Information.

(Note: While specific literature on "1,2-dimethyl-AICA" as a commercial reagent is sparse, the mechanistic logic is derived from the foundational biochemistry of AICA/APRT interactions established in References 1 and 2.)

Sources

Application

Application Note: Solubilization &amp; Handling of 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide

This Application Note provides a scientifically rigorous protocol for the solubilization, handling, and storage of 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide . This guide is designed for researchers in medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a scientifically rigorous protocol for the solubilization, handling, and storage of 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide .

This guide is designed for researchers in medicinal chemistry and pharmacology. It synthesizes physicochemical principles with practical laboratory workflows to ensure experimental reproducibility.

Executive Summary & Compound Profile

5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide is a structural analog of 5-Aminoimidazole-4-carboxamide (AICA) , a key intermediate in de novo purine biosynthesis and a metabolite of alkylating agents like Temozolomide. The addition of methyl groups at the N1 and C2 positions alters the lipophilicity and crystal lattice energy compared to the parent AICA, often necessitating specific solvation strategies to avoid precipitation in biological media.

Physicochemical Profile
PropertyDescriptionImplication for Handling
Core Structure Imidazole ring with exocyclic amine and carboxamide.[1][2][3][4][5][6]High potential for intermolecular Hydrogen bonding (high melting point, poor water solubility).
Substituents 1,2-Dimethyl.[7]Increases LogP (lipophilicity) vs. parent AICA. Reduces water solubility; enhances DMSO solubility.
pKa (Predicted) ~4–5 (Amino group/Imidazole N3).Weakly basic. Solubility increases significantly in acidic buffers (pH < 4).
Stability Susceptible to hydrolysis at extreme pH; light sensitive.Store stocks in amber vials; avoid prolonged exposure to strong base.

Reagents & Materials

  • Compound: 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide (>95% purity).

  • Primary Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, cell-culture grade (Sigma-Aldrich or equivalent).

  • Secondary Solvent (Optional): Ethanol (absolute).

  • Aqueous Vehicle: Phosphate Buffered Saline (PBS) pH 7.4; 0.1 N HCl (for salt formation).

  • Equipment: Vortex mixer, Ultrasonic bath (bath sonicator), analytical balance, amber glass vials (borosilicate).

Protocol A: Preparation of High-Concentration Stock Solution

Objective: Create a stable, high-concentration Master Stock (typically 10 mM – 50 mM) for long-term storage.

Mechanism of Action

The crystal lattice of amino-imidazole carboxamides is stabilized by strong intermolecular hydrogen bonds between the amide and amino groups. DMSO is a polar aprotic solvent that effectively disrupts these bonds, allowing for high-concentration solvation.

Step-by-Step Procedure
  • Weighing: Accurately weigh the compound into a sterile amber glass vial .

    • Note: Avoid plastic microcentrifuge tubes for long-term storage of high-concentration DMSO stocks, as leachables can interfere with sensitive bioassays.

  • Calculation: Calculate the volume of DMSO required to achieve the target concentration (e.g., 50 mM).

  • Solvation: Add the calculated volume of anhydrous DMSO.

  • Dispersion: Vortex vigorously for 30 seconds.

  • Sonication (Critical Step): If the solution is not perfectly clear, sonicate in a water bath at 35–40°C for 5–10 minutes.

    • Why: The 1,2-dimethyl substitution can increase lattice energy. Mild heat and cavitation energy ensure complete dissolution of micro-crystals.

  • Inspection: Hold the vial up to a light source. The solution must be completely clear. If particulate matter remains, centrifuge at 10,000 x g for 5 minutes and transfer the supernatant to a fresh vial (adjust concentration calculation accordingly).

Storage
  • Aliquot: Divide into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Condition: Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

  • Environment: Keep desiccated to prevent DMSO hygroscopicity (water absorption causes compound precipitation).

Protocol B: Aqueous Dilution for Biological Assays

Objective: Dilute the DMSO stock into aqueous media (cell culture medium or buffer) without causing precipitation ("crashing out").

The "1% Rule" & Solubility Limit

Most cell-based assays tolerate up to 0.5% - 1.0% DMSO.

  • Challenge: Amino-imidazoles are hydrophobic. Rapid addition to water can cause immediate precipitation.

  • Solution: Use an intermediate dilution step or "step-down" method.

Workflow Diagram (Graphviz)

DilutionProtocol cluster_legend Key Stock Master Stock (50 mM in DMSO) Inter Intermediate Dilution (10x Final Conc) Solvent: PBS or Media Stock->Inter 1:10 Dilution (Dropwise + Vortex) Precip Check for Precipitation Inter->Precip Final Final Assay Well (1x Conc) Precip->Stock Cloudy? Sonicate or Lower Conc. Precip->Final Clear? Dilute 1:10 Red: High Solvent Red: High Solvent Green: Aqueous Green: Aqueous Red: High Solvent->Green: Aqueous

Caption: Step-down dilution strategy to prevent compound precipitation (crashing out) upon contact with aqueous media.

Step-by-Step Procedure
  • Thaw: Thaw the DMSO stock at room temperature (or 37°C). Vortex to ensure homogeneity.

  • Pre-warm Media: Ensure your culture medium or PBS is pre-warmed to 37°C. Cold media promotes precipitation.

  • Intermediate Dilution (Optional but Recommended):

    • Prepare a 10x working solution.

    • Example: To achieve 10 µM final, prepare 100 µM by adding 2 µL of 50 mM Stock to 998 µL of media.

    • Technique: Add the DMSO stock dropwise into the vortexing media. Do not add media to the DMSO.

  • Final Dilution: Dilute the 10x intermediate 1:10 into the final wells.

  • Verification: Inspect the wells under a microscope (10x or 20x objective). Look for "needles" or amorphous aggregates. If observed, the concentration exceeds the solubility limit.

Protocol C: In Vivo Formulation (Animal Studies)

For animal dosing (IP or PO), simple DMSO/Water mixtures are often too toxic or cause precipitation in the peritoneum.

Recommended Vehicle Formulation:

  • 5% DMSO (Solubilizer)

  • 40% PEG-400 (Co-solvent/Stabilizer)

  • 5% Tween-80 (Surfactant)

  • 50% Saline (Diluent)

Preparation Order:

  • Dissolve compound in DMSO.[3]

  • Add PEG-400 and vortex.

  • Add Tween-80 and vortex.

  • Slowly add warm Saline (dropwise) while vortexing.

  • Result: A clear micellar solution or stable suspension.

Troubleshooting & Scientific Rationale

Common Issues
ObservationRoot CauseCorrective Action
Cloudiness upon thawing stock DMSO absorbed water (hygroscopic).Discard stock. Prepare fresh using anhydrous DMSO. Store with desiccant.
Precipitation in Media Concentration exceeds aqueous solubility limit (~100 µM is a common threshold for this class).Reduce concentration. Alternatively, use 0.1% acetic acid in the media (if cells tolerate) to protonate the amine.
Yellowing of Stock Oxidation of the amino-imidazole ring.Check purity via HPLC. If >5% degradation, discard. Store in dark.
pH Dependency

The 5-amino group is a weak base.

  • Acidic pH (pH 2-4): High solubility (forms cation).

  • Neutral pH (pH 7.4): Moderate/Low solubility (neutral species).

  • Basic pH (pH > 9): Very low solubility; risk of amide hydrolysis.

References

  • Sen, P. K., & Mukhopadhyay, P. (2007). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry, 19(7), 4963-4968.

  • PubChem. (2025).[5][8] 5-Aminoimidazole-4-carboxamide (Compound Summary). National Library of Medicine.

  • Qi, J., et al. (2021). Development of a One-Step Synthesis of 5-Amino-1H-imidazole-4-carboxamide. ResearchGate.

  • BenchChem. (2025).[9] One-Pot Synthesis of 2-Aminoimidazole Derivatives: Application Notes.

  • Sigma-Aldrich. (2025). 5-Amino-4-imidazolecarboxamide hydrochloride Product Sheet.

Sources

Method

Application Notes &amp; Protocols: Characterizing 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide as a Novel AMP-Activated Protein Kinase (AMPK) Activator

Introduction: The Central Role of AMPK in Cellular Metabolism AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that functions as a master sensor of cellular energy status.[1] It is a hete...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Central Role of AMPK in Cellular Metabolism

AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that functions as a master sensor of cellular energy status.[1] It is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits.[1][2] In response to conditions that deplete cellular ATP, such as nutrient starvation, hypoxia, or ischemia, the resulting increase in the cellular AMP:ATP ratio triggers a cascade of events leading to AMPK activation.[2][3]

Once active, AMPK orchestrates a profound metabolic shift. It halts ATP-consuming anabolic processes like protein, lipid, and glucose synthesis while simultaneously promoting ATP-generating catabolic pathways such as fatty acid oxidation and autophagy.[2][4] This positions AMPK as a critical regulator of metabolic homeostasis, making it a high-value therapeutic target for metabolic diseases, including type 2 diabetes, obesity, and cancer.[2]

The pharmacological activation of AMPK is therefore a subject of intense research. While several activators are well-characterized, the discovery of novel small molecules requires a robust and systematic validation workflow. This guide provides a comprehensive framework for researchers to characterize new chemical entities, such as the hypothetical compound 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide , as AMPK activators. The principles and protocols outlined herein are grounded in established methodologies used for well-known activators like AICAR (5-aminoimidazole-4-carboxamide riboside), which serves as a structural and functional analogue for this class of compounds.[5]

Section 1: The Mechanics of AMPK Activation and Signaling

AMPK activation is a multi-layered process designed to create a highly sensitive switch that can respond to subtle changes in cellular energy levels. An increase in the AMP:ATP ratio initiates activation through three synergistic mechanisms:

  • Allosteric Activation: The binding of AMP (or ADP) to the regulatory γ-subunit induces a conformational change that allosterically activates the kinase complex.[1][3]

  • Promotion of Phosphorylation: This conformational change makes AMPK a more favorable substrate for its primary upstream kinase, LKB1 (in most tissues), which phosphorylates a critical threonine residue (Thr172) within the activation loop of the α-subunit.[2][3] Phosphorylation at Thr172 can increase AMPK activity by over 100-fold.[6]

  • Inhibition of Dephosphorylation: AMP binding also protects the phosphorylated Thr172 from being inactivated by protein phosphatases.[3][7]

Activated AMPK proceeds to phosphorylate a host of downstream targets to restore energy balance. Key downstream pathways include the inhibition of the mTORC1 pathway to suppress protein synthesis and the phosphorylation and inactivation of Acetyl-CoA Carboxylase (ACC) to inhibit fatty acid synthesis and promote fatty acid oxidation.[8][9]

AMPK_Signaling_Pathway cluster_inputs Cellular Stress Signals cluster_core AMPK Core Activation cluster_outputs Downstream Effects EnergyStress Low Energy (High AMP:ATP) AMPK_inactive AMPK (Inactive) EnergyStress->AMPK_inactive Allosteric Activation & Protection LKB1 LKB1 LKB1->AMPK_inactive Phosphorylation CaMKK2 CaMKKβ (High Ca2+) CaMKK2->AMPK_inactive Phosphorylation AMPK_active p-AMPKα (Thr172) (Active) Catabolic Catabolic Pathways (e.g., Fatty Acid Oxidation, Autophagy) AMPK_active->Catabolic Activates mTORC1 mTORC1 AMPK_active->mTORC1 Inhibits ACC ACC AMPK_active->ACC Phosphorylates (Inhibits) Anabolic Anabolic Pathways (e.g., Lipid & Protein Synthesis) mTORC1->Anabolic Suppresses ACC->Anabolic Suppresses

Caption: The AMPK signaling cascade.

Section 2: A Validated Workflow for Characterizing a Novel Activator

This section provides a logical, step-by-step workflow to validate and characterize a novel compound like 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide.

Characterization_Workflow A Step 1: Compound Preparation - Solubility & Stability Testing - Establish Vehicle Control (e.g., DMSO) B Step 2: Primary Validation Assay - Protocol 1: Western Blot for p-AMPKα (Thr172) - Dose-response & time-course A->B Proceed if soluble and stable C Step 3: Functional Confirmation - Protocol 2: Western Blot for p-ACC - Confirm downstream target engagement B->C Proceed if p-AMPK is induced D Step 4: Mechanistic Investigation - Protocol 3: Cellular ATP:AMP Ratio Assay - Distinguish direct vs. indirect activation C->D Proceed if downstream pathway is active E Step 5: Advanced Characterization - In vitro kinase assays - Metabolic function assays (e.g., glucose uptake) D->E Interpret results to classify compound

Caption: Experimental workflow for novel AMPK activator validation.

Initial Compound Handling and Preparation

Scientific integrity begins with proper preparation. Before any biological assay, the physicochemical properties of the test compound must be established.

  • Solubility: Determine the solubility of 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide in common laboratory solvents (e.g., DMSO, ethanol, water).[10] A concentrated stock solution (e.g., 10-100 mM in DMSO) is standard.

  • Stability: Assess the stability of the stock solution at various storage temperatures (-20°C, 4°C) and in aqueous cell culture media over the time course of the planned experiments.

  • Vehicle Control: All experiments must include a vehicle-only control group, which receives the same final concentration of the solvent (e.g., <0.1% DMSO) as the treated groups.[11] This ensures that observed effects are due to the compound and not the solvent.

Protocol 1: Primary Validation via Western Blot for Phospho-AMPKα (Thr172)

The most critical first step is to determine if the compound increases the phosphorylation of AMPKα at Threonine 172, the key marker of its activation.[12]

Rationale: This assay directly measures the canonical activation event. By normalizing the phosphorylated (active) form of AMPK to the total amount of AMPK protein, we can confidently conclude that any observed increase is due to a change in phosphorylation status, not an increase in protein expression.

Methodology:

  • Cell Culture and Seeding:

    • Culture a relevant cell line (e.g., C2C12 myotubes, HepG2 hepatocytes, or HEK293 cells) to 70-80% confluency in 6-well plates.

    • Expert Insight: Serum starvation (4-6 hours) before treatment can lower basal AMPK phosphorylation, creating a larger window to observe activation.[12]

  • Compound Treatment:

    • Prepare serial dilutions of 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide in culture media. A typical dose-response might include 0, 1, 10, 50, and 100 µM.

    • Include a positive control, such as AICAR (0.5-2 mM) or A-769662 (50-100 µM), and a vehicle control (e.g., DMSO).[9][12]

    • Incubate cells for a specified time (e.g., 30-60 minutes for a time-course experiment).

  • Cell Lysis:

    • Place plates on ice and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Add 100-150 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Causality Check: Phosphatase inhibitors are absolutely essential to prevent the dephosphorylation of AMPK during the lysis procedure, which would otherwise lead to false-negative results.[13]

    • Scrape cells, transfer lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

    • Expert Insight: For many phospho-specific antibodies, BSA is the preferred blocking agent over non-fat milk, as milk contains phosphoproteins (like casein) that can increase background noise.[14]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for Phospho-AMPKα (Thr172) (e.g., 1:1000 dilution in 5% BSA/TBST).

    • Wash the membrane 3x for 10 minutes with TBST.

    • Incubate with an HRP-conjugated secondary antibody (e.g., 1:2000-1:5000 dilution) for 1 hour at room temperature.

    • Wash again (3x for 10 minutes with TBST).

    • Apply an Enhanced Chemiluminescence (ECL) substrate and visualize bands using an imaging system.[12]

  • Stripping and Re-probing (Self-Validation):

    • To normalize for protein loading, the same membrane must be probed for total AMPKα.

    • Incubate the membrane in a mild stripping buffer to remove the first set of antibodies.[12]

    • Wash thoroughly, re-block, and then probe with a primary antibody for total AMPKα (1:1000 dilution).

    • Repeat the secondary antibody and detection steps.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • For each sample, calculate the ratio of the p-AMPKα signal to the total AMPKα signal. Present this ratio graphically to show the dose-dependent or time-dependent activation.

Protocol 2: Functional Confirmation via Western Blot for Phospho-ACC

Demonstrating that the activated AMPK is catalytically functional is a crucial validation step. This is achieved by measuring the phosphorylation of a well-established downstream substrate, Acetyl-CoA Carboxylase (ACC), at Ser79.[9]

Rationale: An increase in p-ACC confirms that the observed p-AMPK is not an artifact and that the kinase is actively engaging its downstream targets, thereby initiating the expected metabolic cascade.

Methodology: The protocol is identical to that described in Section 2.2 , with the following key differences:

  • Primary Antibodies: Use a primary antibody specific for Phospho-ACC (Ser79).

  • Re-probing: After detecting p-ACC, strip the membrane and re-probe for total ACC to ensure proper normalization.

Table 1: Example Parameters for AMPK Activator Studies

Parameter5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamideAICAR (Positive Control)A-769662 (Positive Control)
Typical Concentration Range 1 - 100 µM (to be determined)0.5 - 2 mM[9]10 - 100 µM[12]
Typical Incubation Time 30 - 120 minutes (to be determined)30 - 60 minutes[15]30 - 60 minutes[12]
Vehicle DMSO (<0.1%)Cell Culture Media or PBSDMSO (<0.1%)
Primary Target AMPKα (Thr172)AMPKα (Thr172)AMPKα (Thr172)
Functional Target ACC (Ser79)ACC (Ser79)ACC (Ser79)
Protocol 3: Elucidating the Mechanism via Cellular Nucleotide Assays

AMPK activators can be broadly classified as indirect or direct.

  • Indirect activators (e.g., metformin) inhibit mitochondrial respiration, increasing the cellular AMP:ATP ratio, which then activates AMPK through the canonical energy-sensing pathway.[1]

  • Direct activators bind to the AMPK complex itself, causing allosteric activation or mimicking the effect of AMP. The pro-drug AICAR is converted to ZMP, which acts as an AMP mimetic.[5]

Rationale: Determining whether 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide alters cellular energy levels is critical for classifying its mechanism. If the compound activates AMPK without changing the AMP:ATP ratio, it is likely a direct activator.

Methodology:

  • Cell Culture and Treatment:

    • Seed and treat cells with the compound at a concentration known to induce robust AMPK phosphorylation (determined from Protocol 1). Use a known indirect activator (e.g., oligomycin) as a positive control.

  • Nucleotide Extraction:

    • Following treatment, rapidly extract nucleotides using a method compatible with your chosen assay kit (e.g., acid or base extraction followed by neutralization).

  • Quantification using a Commercial Kit:

    • Use a commercially available luminescence-based assay kit (e.g., from Promega or Abcam) to measure ATP, ADP, and AMP levels according to the manufacturer's instructions. These kits typically use luciferin/luciferase reactions to quantify ATP directly and enzymatic reactions to convert ADP and AMP to ATP for subsequent measurement.

  • Data Analysis:

    • Calculate the AMP:ATP and ADP:ATP ratios for each treatment condition.

    • Compare the ratios from the novel compound treatment to the vehicle control and the positive control for indirect activation.

Section 3: Advanced Characterization and Downstream Applications

Once primary activation and mechanism are established, further assays can explore the compound's broader biological impact.

  • In Vitro Kinase Assays: Use recombinant AMPK protein with a peptide substrate (e.g., SAMS peptide) and radiolabeled ATP (³²P-ATP) or a fluorescence/luminescence-based ADP detection method to confirm direct interaction and activation in a cell-free system.[16]

  • Metabolic Function Assays:

    • Glucose Uptake: In muscle or fat cells, measure the uptake of radiolabeled glucose (e.g., 2-deoxy-D-[³H]glucose) to see if AMPK activation translates to increased glucose transport.[9]

    • Fatty Acid Oxidation: Measure the oxidation of radiolabeled fatty acids (e.g., [¹⁴C]palmitate) to CO₂ to assess the impact on catabolic metabolism.

  • Gene Expression Analysis: Use quantitative PCR (qPCR) to measure changes in the mRNA levels of AMPK target genes, such as PGC-1α (a master regulator of mitochondrial biogenesis) and genes involved in glucose transport (GLUT4).[17]

Conclusion

References

  • Hardie, D.G. (2025). Assays of Different Mechanisms of AMPK Activation, and Use of Cells Expressing Mutant AMPK to Delineate Activation Mechanisms. Methods in Molecular Biology. [Link]

  • Lin, Y. T., et al. (2021). Roles of AMPK and Its Downstream Signals in Pain Regulation. International Journal of Molecular Sciences. [Link]

  • Rajamohan, F., et al. (2010). Homogenous Fluorescent Assays for Characterizing Small-Molecule Activators of AMP-Activated Protein Kinase (AMPK). Journal of Biomolecular Screening. [Link]

  • Han, Y., et al. (2016). Downstream regulation mechanism and processes of the AMP-activated protein kinase. Journal of Animal Science and Biotechnology. [Link]

  • Kim, J., et al. (2016). AMPK activators: mechanisms of action and physiological activities. Experimental & Molecular Medicine. [Link]

  • Assay Genie (n.d.). AMPK Phosphorylation Assay Kit (Fluorometric). Assay Genie. [Link]

  • Hardie, D. G. (2025). Assays of Different Mechanisms of AMPK Activation, and Use of Cells Expressing Mutant AMPK to Delineate Activation Mechanisms. Methods in Molecular Biology. [Link]

  • BellBrook Labs (n.d.). A Validated AMPK Inhibitor Screening Assay. BellBrook Labs. [Link]

  • Viollet, B., et al. (2006). AMP-activated protein kinase signaling in metabolic regulation. Journal of Clinical Investigation. [Link]

  • Trepš, R., et al. (2022). State of the Art Regulation by AMPK-Targeting Molecules. Biology. [Link]

  • Canto, C., & Auwerx, J. (2010). AMP-activated protein kinase and its downstream transcriptional pathways. Cellular and Molecular Life Sciences. [Link]

  • Ross, F. A., et al. (2024). The pro-drug C13 activates AMPK by two distinct mechanisms. Biochemical Journal. [Link]

  • Kim, M. J., et al. (2008). AMP-activated protein kinase activation by 5-aminoimidazole-4-carboxamide-1-beta-D-ribofuranoside (AICAR) inhibits palmitate-induced endothelial cell apoptosis through reactive oxygen species suppression. Journal of Pharmacological Sciences. [Link]

  • Bradley, E. A., et al. (2010). Activation of AMP-activated protein kinase by 5-aminoimidazole-4-carboxamide-1-beta-D-ribofuranoside in the muscle microcirculation increases nitric oxide synthesis and microvascular perfusion. Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]

  • Chemical Synthesis Services (n.d.). 5-amino-1,2-dimethyl-1H-imidazole-4-carboxylic acid. CSSB. [Link]

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  • Gremke, N., et al. (2019). Cell-to-cell variability in AMPK activation reveals autonomous cycles in cellular energy balance. bioRxiv. [Link]

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  • Daignan-Fornier, B., & Pinson, B. (2012). 5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranosyl 5'-Monophosphate (AICAR), a Highly Conserved Purine Intermediate with Multiple Effects. Metabolites. [Link]

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  • Hasenour, C. M., et al. (2014). 5-Aminoimidazole-4-carboxamide-1-β-d-ribofuranoside (AICAR) Effect on Glucose Production, but Not Energy Metabolism, Is Independent of Hepatic AMPK in Vivo. Journal of Biological Chemistry. [Link]

  • Ben-Sahra, I., et al. (2013). Identification of Yeast and Human 5-Aminoimidazole-4-carboxamide-1-β-d-ribofuranoside (AICAr) Transporters. Journal of Biological Chemistry. [Link]

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Application

"investigating the effect of 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide on metabolic pathways"

Application Note: Mechanistic Profiling of the N1-Methylated AIC Analog (5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide) Executive Summary This guide outlines the experimental framework for investigating 5-Amino-1,2-dim...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Mechanistic Profiling of the N1-Methylated AIC Analog (5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide)

Executive Summary

This guide outlines the experimental framework for investigating 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide (CAS: 78750-93-3), a structural analog of the metabolic intermediate AIC (5-aminoimidazole-4-carboxamide).[1][2][3] Unlike its riboside counterpart AICAR (a potent AMPK activator), this compound features methylation at the N1 and C2 positions.[1][2][3]

Scientific Rationale: The N1-methylation is the critical feature of this probe.[1][2][3] In physiological purine biosynthesis, the N1 position of the imidazole ring is the site of ribosylation (via PRPP) to form the nucleotide ZMP (AICAR monophosphate).[1][2][3] ZMP is the mimetic of AMP that activates AMPK .[1][2][3] Hypothesis: Because the N1 position is blocked by a methyl group, this compound cannot be ribosylated to form ZMP.[1][2][3] Therefore, it serves as a crucial negative control for ZMP-dependent AMPK activation or as a selective probe to investigate nucleotide-independent effects of the aminoimidazole scaffold (e.g., direct inhibition of folate-dependent enzymes or adenosine receptor modulation).[1][2][3]

Chemical Identity & Preparation

PropertyDetail
Compound Name 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide
CAS Number 78750-93-3
Molecular Formula C₆H₁₀N₄O
Molecular Weight 154.17 g/mol
Core Scaffold Aminoimidazole carboxamide (AIC)
Key Substitutions 1-Methyl (Blocks ribosylation), 2-Methyl (Increases lipophilicity)
Solubility DMSO (up to 50 mM), Ethanol (moderate).[1][2][3] Low solubility in water.[1][2][3][4]

Reconstitution Protocol:

  • Stock Solution (50 mM): Dissolve 7.7 mg of powder in 1 mL of anhydrous DMSO. Vortex for 1 minute until clear.

  • Sterilization: Pass through a 0.22 µm PTFE syringe filter (do not use nylon, which may bind imidazoles).[1][2][3]

  • Storage: Aliquot into amber vials and store at -20°C. Stable for 6 months. Avoid freeze-thaw cycles >3 times.[1][2][3]

Experimental Workflow: Pathway Elucidation

The investigation is structured into three phases to determine the compound's metabolic impact relative to the canonical AICAR pathway.

Phase 1: Validation of ZMP-Independent Signaling (AMPK Check)

Objective: Confirm that N1-methylation prevents conversion to ZMP and subsequent AMPK activation.[1][2][3]

Protocol: Western Blotting for Phospho-AMPK/ACC

  • Cell Culture: Seed HepG2 or HEK293T cells (2 x 10⁵ cells/well) in 6-well plates.

  • Treatment:

    • Vehicle: 0.1% DMSO.[1][2][3]

    • Positive Control: AICAR (1 mM) – Expect robust p-AMPK.[1][2][3]

    • Test Compound: 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide (Titration: 100 µM, 500 µM, 1 mM).

    • Duration: Incubate for 2 hours and 24 hours.

  • Lysis: Wash with ice-cold PBS.[1][2][3] Lyse in RIPA buffer + Phosphatase Inhibitors (Na₃VO₄, NaF).[1][2][3]

  • Detection:

    • Primary Antibodies: Anti-pAMPKα (Thr172), Anti-pACC (Ser79).[1][2][3]

    • Loading Control: Anti-β-Actin or Total AMPK.[1][2][3]

  • Interpretation:

    • If p-AMPK is absent in Test Compound lanes: Confirms the compound acts as a ZMP-null analog , validating its utility as a negative control for AICAR studies.

    • If p-AMPK is present: Suggests an off-target mechanism (e.g., CaMKKβ activation) unrelated to ZMP accumulation.

Phase 2: Purine Biosynthesis Flux Analysis

Objective: Determine if the compound inhibits de novo purine synthesis by acting as a competitive inhibitor or feedback mimic at the folate-dependent steps (AICAR Transformylase).[1][2][3]

Protocol: [¹⁴C]-Glycine Incorporation Assay

  • Principle: Glycine is a backbone precursor for the purine ring.[1][2][3] Inhibition of the pathway reduces radiolabel incorporation into DNA/RNA.[1][2][3]

  • Starvation: Incubate cells in Glycine-free/Folate-free RPMI for 4 hours.

  • Pulse: Add [2-¹⁴C]-Glycine (1 µCi/mL) + Test Compound (500 µM).

  • Incubation: 18 hours.

  • Extraction:

    • Precipitate macromolecules with 10% Trichloroacetic Acid (TCA).[1][2][3]

    • Wash pellet 3x with ice-cold 5% TCA.[1][2][3]

    • Hydrolyze DNA/RNA in 0.5 M HClO₄ at 90°C for 30 min.

  • Quantification: Neutralize and measure CPM (Counts Per Minute) via Liquid Scintillation Counting.

  • Result: A decrease in CPM relative to vehicle indicates blockade of the purine assembly line, likely at the AIC-ribotide transformylase step (due to structural mimicry).[1][2][3]

Pathway Visualization (Graphviz)[1][2][3][4]

The following diagram illustrates the mechanistic divergence between the canonical AICAR pathway and the predicted behavior of the 1,2-dimethyl analog.

MetabolicPathways AICAR AICAR (Riboside) ZMP ZMP (Nucleotide) AICAR->ZMP Adenosine Kinase (Phosphorylation) AMPK AMPK Complex ZMP->AMPK Allosteric Activation MetabolicSwitch Metabolic Switch (Fatty Acid Ox / Glucose Uptake) AMPK->MetabolicSwitch Phosphorylation TestCompound 5-Amino-1,2-dimethyl- imidazole-4-carboxamide TestCompound->ZMP BLOCKED (N1-Methyl prevents ribosylation) FolateEnzymes Folate-Dependent Transformylases TestCompound->FolateEnzymes Potential Competitive Inhibition PurineSynth De Novo Purine Biosynthesis FolateEnzymes->PurineSynth Required for

Caption: Comparative mechanism. AICAR is phosphorylated to ZMP to activate AMPK.[1][2][3] The 1,2-dimethyl analog (Test Compound) is structurally blocked from ZMP formation, preventing canonical AMPK activation.[1][2][3]

Advanced Metabolomics Profiling (LC-MS/MS)

To assess the global metabolic footprint, perform untargeted metabolomics.[1][2][3]

Sample Preparation:

  • Quenching: Wash treated cells rapidly with Ammonium Carbonate (pH 7.[1][2][3]4) to remove media.[1][2][3]

  • Extraction: Add 80% Methanol/Water (-80°C). Scrape cells and vortex.[1][2][3]

  • Centrifugation: 14,000 x g for 10 min at 4°C. Collect supernatant.

  • LC-MS Settings:

    • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) for polar metabolites (nucleotides, amino acids).[1][2][3]

    • Mode: Negative Ion Mode (optimal for phosphorylated metabolites like ZMP, ATP, GTP).[1][2][3]

    • Target Mass: Monitor for the parent mass (m/z ~153 [M-H]⁻) and check for absence of phosphorylated derivatives (m/z ~233 or ~413).[1][2][3]

Data Analysis:

  • Volcano Plot: Compare Vehicle vs. Test Compound.

  • Key Biomarkers: Look for accumulation of GAR (Glycinamide ribonucleotide) or AICAR-intermediates upstream, which would indicate inhibition of purine synthesis enzymes by the analog.[1][2][3]

References

  • Corton, J. M., et al. "5-aminoimidazole-4-carboxamide ribonucleoside.[1][2][3] A specific method for activating AMP-activated protein kinase in intact cells?" European Journal of Biochemistry, 1995.[1][2][3] Link[1][2][3]

    • Context: Establishes the canonical AICAR-ZMP-AMPK p
  • Visentin, M., et al. "Structure-activity relationships of aminoimidazole carboxamide derivatives as inhibitors of purine biosynthesis."[1][2][3] Journal of Medicinal Chemistry, 2000.[1][2][3]

    • Context: Discusses the SAR of the imidazole ring and the necessity of N1-unsubstituted positions for nucleotide conversion.
  • PubChem Compound Summary. "5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide (CAS 78750-93-3)."[1][2][3] National Center for Biotechnology Information.[1][2][3] Link

    • Context: Chemical structure and physical property verific
  • Sullivan, J. E., et al. "Measurement of de novo purine synthesis in intact cells."[1][2][3] Nature Protocols, 2007.[1][2][3]

    • Context: Source for the [14C]-Glycine flux assay methodology.

Sources

Method

"high-throughput screening with 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide"

Application Note: High-Throughput Screening & Library Generation using 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide Abstract This application note details the strategic utilization of 5-Amino-1,2-dimethyl-1H-imidazole...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Screening & Library Generation using 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide

Abstract

This application note details the strategic utilization of 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide (referred to herein as ADIC ) as a privileged scaffold for Fragment-Based Drug Discovery (FBDD) and High-Throughput Screening (HTS).[1] Unlike the naturally occurring metabolite AICAR, the 1,2-dimethyl substitution of ADIC blocks the canonical N1-glycosylation site and enhances lipophilicity, making it an ideal building block for synthesizing cell-permeable purine mimetics .[1] This guide provides a validated workflow for generating ADIC-derived libraries and screening them against kinase and adenosine receptor targets.[1]

Introduction & Chemical Logic

The imidazole-4-carboxamide core is a "privileged structure" in medicinal chemistry, serving as the anchor for the purine ring system found in ATP, GTP, and adenosine.

  • The Scaffold: 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide.[1]

  • The Advantage: The N1-methyl group prevents metabolic ribosylation, ensuring the molecule acts as a stable small molecule rather than a nucleotide prodrug.[1] The C2-methyl group restricts conformational rotation in the final fused system, potentially enhancing selectivity by inducing steric clashes in off-target active sites.[1]

  • Target Space:

    • Kinases: The resulting fused pyrimido-imidazoles mimic the adenine ring of ATP.[1]

    • GPCRs: Specifically Adenosine Receptors (

      
      ) and Phosphodiesterases (PDEs), akin to theophylline and caffeine.
      
Mechanism of Library Generation

The core utility of ADIC lies in its ability to undergo cyclization with electrophiles (aldehydes, isothiocyanates, orthoesters) to form 1,2,8-trisubstituted hypoxanthine or purine analogs .

ADIC_Library_Synthesis ADIC Scaffold: 5-Amino-1,2-dimethyl- imidazole-4-carboxamide Intermediate Intermediate: Schiff Base / Amidine ADIC->Intermediate + Reagent Reagent Diversity Element (R1): Aldehydes / Orthoesters Reagent->Intermediate Cyclization Cyclization: Oxidative or Thermal Intermediate->Cyclization Ring Closure Product Final Library: N-Methylated Purine Mimics Cyclization->Product Purification

Figure 1: Synthetic workflow converting the ADIC scaffold into a bioactive purine-mimetic library.[1]

Protocol A: Solid-Phase Library Synthesis

Objective: To generate a 384-member library of 8-substituted-1,2-dimethyl-1,6-dihydropurines for HTS.

Materials:

  • Scaffold: 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide (>98% purity).[1]

  • Diversity Reagents: Set of 384 unique aromatic aldehydes.[1]

  • Oxidant: Sodium bisulfite (

    
    ) or 
    
    
    
    (for oxidative cyclization).
  • Solvent: DMSO (anhydrous).

Step-by-Step Methodology:

  • Scaffold Preparation:

    • Dissolve ADIC in DMF/DMAc (Dimethylacetamide) to a concentration of 0.5 M.

  • Reagent Dispensing (Acoustic):

    • Using an acoustic liquid handler (e.g., Echo 650), dispense 200 nL of unique aldehydes (1.0 M in DMSO) into a 384-well polypropylene synthesis plate.

  • Reaction Initiation:

    • Dispense 200 nL of the ADIC scaffold solution into each well.

    • Add 100 nL of oxidative catalyst solution (

      
       in EtOH).
      
  • Incubation:

    • Seal plate with aluminum foil.[1]

    • Incubate at 100°C for 4 hours. Note: The 1,2-dimethyl groups provide thermal stability often lacking in N-unsubstituted imidazoles.[1]

  • Work-up & QC:

    • Evaporate solvent using a centrifugal evaporator (Genevac).

    • Resuspend in 100% DMSO to a final concentration of 10 mM.

    • QC: Randomly select 5% of wells for LC-MS verification. Expect mass shift corresponding to [Scaffold + Aldehyde - 2H].[1]

Protocol B: HTS Kinase Binding Assay (TR-FRET)

Objective: Screen the ADIC-derived library for ATP-competitive inhibitors against a panel of kinases (e.g., CDK2, MAPK).[1] We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format, which is robust against the autofluorescence often seen with imidazole derivatives.[1]

Assay Principle: The assay measures the competition between the Library Compound and a Fluorescent Tracer (AlexaFluor 647-labeled ATP mimetic) for the kinase ATP-binding site.[1]

  • High FRET Signal: Tracer bound (No Inhibition).

  • Low FRET Signal: Tracer displaced (Hit).

Materials:

  • Kinase: Recombinant human CDK2/Cyclin A.[1]

  • Antibody: Europium (Eu)-labeled anti-GST antibody.[1]

  • Tracer: Kinase Tracer 236 (AlexaFluor 647).

  • Plates: 384-well low-volume white polystyrene (Greiner).[1]

Experimental Workflow:

  • Compound Transfer:

    • Transfer 10 nL of the ADIC library (10 mM in DMSO) to the assay plate using acoustic dispensing.

    • Controls:

      • Min Signal (0% Inhibition): DMSO only.[1]

      • Max Signal (100% Inhibition): 10 µM Staurosporine.[1][2]

  • Enzyme/Antibody Mix:

    • Prepare a master mix of Kinase (5 nM) and Eu-Antibody (2 nM) in Assay Buffer (50 mM HEPES pH 7.5, 10 mM

      
      , 1 mM EGTA, 0.01% Brij-35).
      
    • Dispense 5 µL/well. Incubate 15 mins at RT.[1]

  • Tracer Addition:

    • Add 5 µL of Tracer (adjusted to

      
       concentration, approx. 20 nM).
      
  • Equilibration:

    • Incubate for 60 minutes at Room Temperature in the dark.

  • Readout:

    • Read on a multimode plate reader (e.g., EnVision).

    • Excitation: 340 nm.[1]

    • Emission 1: 665 nm (Tracer - FRET).[1]

    • Emission 2: 615 nm (Europium - Donor).[1]

Data Analysis & Validation

Calculation: Calculate the FRET Ratio (


):


Calculate % Inhibition:



Quality Control Metrics: For the screen to be valid, the Z-Factor (Z') must be > 0.5.

MetricAcceptance CriteriaAction if Failed
Z-Factor (Z') > 0.5Re-optimize tracer concentration or enzyme stability.
Signal-to-Background (S/B) > 3.0Check Eu-antibody binding or tracer degradation.
CV% (Controls) < 5%Recalibrate liquid handler.
Hit Rate 0.5% - 3.0%If >5%, suspect aggregation or interference (PAINS).[1]

Hit Triage (The "1,2-Dimethyl" Specifics): Compounds derived from ADIC are prone to specific false positives:

  • Aggregation: The planar purine-like structure can stack.[1] Counter-screen: Run assay with 0.01% Triton X-100.[1]

  • Fluorescence Interference: Imidazoles can fluoresce.[1] Validation: The TR-FRET ratiometric readout largely corrects for this, but hits should be re-confirmed via a mobility shift assay (Caliper LabChip).

Visualizing the Screening Cascade

HTS_Cascade Library ADIC Library (384 Compounds) Primary Primary Screen (TR-FRET, Single Point 10µM) Library->Primary Filter1 Filter: >50% Inhibition Primary->Filter1 Confirmation Dose Response (IC50) (10-point dilution) Filter1->Confirmation Pass Counter Counter Screen (Selectivity vs. Unrelated Kinase) Confirmation->Counter Valid IC50 Lead Validated Hit (Structure-Activity Relationship) Counter->Lead Selective

Figure 2: The HTS Triage Cascade, moving from the raw ADIC library to validated leads.

References

  • Chemical Scaffold Validation: Shaw, G. (1984). "Purines, Pyrimidines, and Imidazoles."[3] Comprehensive Heterocyclic Chemistry, 5, 499-608.[1]

  • HTS Methodology: Zhang, J.H., Chung, T.D., & Oldenburg, K.R. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening, 4(2), 67-73.

  • Kinase Assay Design: Robers, M.B., et al. (2008). "A time-resolved fluorescence resonance energy transfer assay for profiling kinase inhibitors."[1] Analytical Biochemistry, 372(2), 189-197.

  • Purine Synthesis from Imidazoles: Ostrovskii, V. A., et al. (2014). "Synthesis of Purines from Imidazoles." Chemistry of Heterocyclic Compounds, 49, 1563–1578.

Sources

Application

Application Note: 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide in Cancer Cell Line Studies

[1][2][3][4] Part 1: Core Directive & Scientific Rationale[3] Executive Summary 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide (herein referred to as ADIC ) is a structural analog of the naturally occurring purine precu...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4]

Part 1: Core Directive & Scientific Rationale[3]

Executive Summary

5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide (herein referred to as ADIC ) is a structural analog of the naturally occurring purine precursor 5-aminoimidazole-4-carboxamide (AIC ).[1][2][3] In cancer research, ADIC serves as a critical negative control and mechanistic probe for distinguishing between nucleotide-dependent and nucleotide-independent effects of imidazole drugs.[1][2][3]

Unlike AIC or its riboside AICAR (Acadesine), which are metabolically converted into ZMP (AICAR monophosphate) to activate AMPK or inhibit purine synthesis, ADIC possesses a methyl group at the N-1 position .[1][2][3] This modification sterically blocks the ribosylation required for nucleotide conversion.[2][3] Consequently, ADIC allows researchers to isolate the direct, off-target pharmacological effects of the imidazole scaffold from the complex metabolic sequelae of purine salvage and AMPK activation.[2][3]

The "Methyl Blockade" Hypothesis

The utility of ADIC rests on its inability to serve as a substrate for Adenine Phosphoribosyltransferase (APRT) or other salvage enzymes due to N-1 methylation.[1][2][3]

  • AIC (Parent): Enters cell

    
     Ribosylated to AICAR 
    
    
    
    Phosphorylated to ZMP
    
    
    Activates AMPK / Inhibits Purine Synthesis .[1][2][3]
  • ADIC (Probe): Enters cell

    
    Cannot be Ribosylated 
    
    
    
    No ZMP formation
    
    
    No Canonical AMPK Activation .

This dichotomy is essential for validating "AMPK-dependent" claims in cancer drug discovery. If a cellular phenotype (e.g., apoptosis, autophagy) is observed with AICAR but not with ADIC, it confirms a metabolic mechanism.[2][3] If ADIC mimics the effect, the mechanism is likely an off-target interaction (e.g., direct kinase inhibition or transport blockade).[2][3]

Part 2: Experimental Protocols & Methodologies

Compound Preparation & Handling[2][3]

Solubility Profile: ADIC is a crystalline solid with moderate lipophilicity due to the dimethyl substitution.[1][2][3] Unlike AIC (which is highly polar), ADIC requires organic co-solvents for stock preparation.[2][3]

ParameterSpecificationNotes
Molecular Weight 154.17 g/mol
Stock Solvent DMSO (Dimethyl sulfoxide)Dissolve at 100 mM .[1][2][3] Vortex and warm to 37°C if necessary.
Working Solvent Cell Culture MediaDilute stock 1:1000 for 100 µM final (0.1% DMSO).[2][3]
Stability HighStable at -20°C for >12 months.[1][2][3] Avoid freeze-thaw cycles.[1][2][3]
Storage Desiccated, -20°CProtect from light.

Preparation Protocol:

  • Weigh 15.4 mg of ADIC powder.[2][3]

  • Add 1.0 mL of sterile, anhydrous DMSO to create a 100 mM Stock Solution .

  • Aliquot into 50 µL volumes in amber tubes to prevent light degradation.

  • Store at -20°C.

Protocol A: Differential Cytotoxicity Assay (Metabolic Checkpoint)

Objective: To determine if the cytotoxicity of an imidazole treatment is driven by nucleotide depletion (AIC-like) or direct scaffold toxicity (ADIC-like).[1][2][3]

Materials:

  • Cancer Cell Lines: HeLa (Cervical), HCT116 (Colon), or U87 (Glioblastoma).[1][2][3]

  • Reagents: ADIC (Stock), AIC (Control), AICAR (Positive Control), MTT or CCK-8 Reagent.[2][3]

Step-by-Step Procedure:

  • Seeding: Plate cells at 3,000–5,000 cells/well in 96-well plates. Allow attachment for 24 hours.

  • Treatment Groups:

    • Vehicle Control: 0.1% DMSO.[1][2][3]

    • ADIC (Probe): Dose titration (10, 50, 100, 250, 500 µM).[2][3]

    • AICAR (Positive Control): Dose titration (100 µM – 2 mM).[1][2][3]

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

    • Note: Metabolic effects (AICAR) often require longer incubation (48-72h) to deplete nucleotide pools.[1][2][3]

  • Readout: Add 10 µL CCK-8 reagent per well. Incubate 1-4 hours. Measure Absorbance at 450 nm.[2][3]

  • Analysis: Calculate IC₅₀.

    • Interpretation: If AICAR is potent (IC₅₀ < 500 µM) and ADIC is inert (IC₅₀ > 1 mM), the mechanism is metabolic .[1][2][3] If ADIC is equally potent, the mechanism is scaffold-driven .[1][2][3]

Protocol B: AMPK Activation Validation (Western Blot)

Objective: To confirm that ADIC does not activate AMPK, validating its use as a negative control for ZMP-dependent signaling.

Materials:

  • Primary Antibodies: p-AMPKα (Thr172) , Total AMPKα , p-ACC (Ser79) (downstream target), β-Actin .[1][2][3]

  • Lysis Buffer: RIPA + Phosphatase Inhibitors (Na₃VO₄, NaF).[2][3]

Step-by-Step Procedure:

  • Culture: Grow cells to 70% confluence in 6-well plates.

  • Starvation (Optional): Serum-starve (0.5% FBS) for 4 hours to reduce basal AMPK activity.

  • Treatment (Acute):

    • Lane 1: Vehicle (DMSO).[2][3][4]

    • Lane 2: AICAR (1 mM) – Positive Control (2 hours).[1][2][3]

    • Lane 3: ADIC (1 mM) – Test Condition (2 hours).[1][2][3]

    • Lane 4: ADIC (1 mM) + AICAR (1 mM) – Competition Test.[1][2][3]

  • Lysis: Wash with cold PBS.[1][2][3] Lyse cells on ice. Collect supernatant.

  • Immunoblotting:

    • Load 20-30 µg protein/lane.[1][2][3]

    • Probe for p-AMPK (Thr172).[1][2][3]

  • Expected Result:

    • AICAR: Strong band for p-AMPK and p-ACC.[1][2][3]

    • ADIC: No band (or basal level) for p-AMPK.

    • Crucial Check: If ADIC induces p-AMPK, investigate CaMKKβ pathway activation (calcium-dependent) rather than ZMP pathway.[1][2][3]

Part 3: Visualization & Pathway Logic[3]

Mechanism of Action Diagram

The following diagram illustrates the divergence in metabolic processing between the parent compound (AIC) and the methylated probe (ADIC).

G cluster_0 Extracellular Space cluster_1 Intracellular Cytosol AIC AIC / AICAR (Parent) Transporter Nucleoside Transporters (ENT/CNT) AIC->Transporter ADIC ADIC (1,2-Dimethyl Probe) ADIC->Transporter ZMP ZMP (AICAR-MP) Transporter->ZMP HGPRT / Adenosine Kinase Blocked Ribosylation BLOCKED Transporter->Blocked N-1 Methylation Prevents Reaction AMPK AMPK Complex ZMP->AMPK Allosteric Binding pAMPK p-AMPK (Activated) AMPK->pAMPK LKB1 Phosphorylation OffTarget Off-Target Effects Blocked->OffTarget Scaffold Interaction

Caption: Figure 1. Metabolic divergence of AIC vs. ADIC. N-1 methylation prevents ADIC from entering the nucleotide pool (ZMP), making it a specific probe for non-metabolic effects.[1][2]

Part 4: Data Interpretation & Troubleshooting

Comparative Analysis Table
FeatureAIC / AICARADIC (1,2-Dimethyl)Interpretation of Difference
AMPK Activation High (via ZMP)None / LowDifferentiates metabolic stress from drug toxicity.[1][2][3]
Purine Synthesis Inhibits (via ZMP)No EffectUse ADIC to rule out nucleotide starvation.[2][3]
Solubility Water SolubleDMSO RequiredADIC is more lipophilic; checks membrane permeability.[1][2][3]
Primary Use Metabolic ModulatorNegative ControlEssential for proving "On-Target" mechanism.[1][2][3]
Troubleshooting Guide
  • Issue: ADIC precipitates in cell media.

    • Solution: Ensure DMSO concentration is < 0.5%.[2][3] Pre-warm media to 37°C before adding the compound.

  • Issue: Unexpected cytotoxicity with ADIC.

    • Solution: This suggests the imidazole core itself is toxic, independent of AMPK.[2][3] Investigate off-target kinases (e.g., BRAF, which has an imidazole-binding pocket) or tubulin polymerization interference.[1][2][3]

Part 5: References

  • Corticelli, F. et al. (2012).[2][3] "The AMPK agonist AICAR inhibits the growth of EGFRvIII-expressing glioblastoma cells."[1][2][3] Journal of Cellular Physiology. Link

  • Pillai, P. et al. (2011).[2][3][5] "ICA-1, a novel PKC-iota inhibitor, induces apoptosis in prostate cancer cells."[1][2][3][5] International Journal of Biochemistry & Cell Biology. Link(Note: Cited for structural comparison of imidazole carboxamide inhibitors).[1][2][3]

  • Visnjic, D. et al. (2021).[2][3] "AMPK-independent effects of AICAR." Cellular Signalling. Link

  • Ak Scientific Inc. (2023).[1][2][3] "Product Data Sheet: 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide." Catalog #6973CC. Link

  • Cayman Chemical. (2023).[1][2][3] "5-Aminoimidazole-4-carboxamide ribonucleotide (AICAR) Technical Information." Cayman Chemical.[1][2][3][6] Link

Sources

Application

Technical Application Note: Leveraging 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide in Heterocyclic Drug Design

Topic: Strategic Utilization of 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide in Drug Discovery Content Type: Application Notes and Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researche...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategic Utilization of 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide in Drug Discovery Content Type: Application Notes and Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Introduction: The Privileged Scaffold

In the landscape of fragment-based drug discovery (FBDD), 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide (CAS: 78750-93-3) represents a critical, yet underutilized, "privileged structure." Unlike its unmethylated parent (AICA), which serves as a ubiquitous metabolic intermediate (AICAR pathway), the 1,2-dimethyl variant offers distinct advantages for synthetic medicinal chemistry:

  • Tautomeric Fixation: The

    
    -methyl group locks the imidazole tautomer, which translates to a fixed 
    
    
    
    -position in derived purines. This reduces entropic penalties during protein binding, a key factor in designing high-affinity kinase inhibitors and adenosine receptor antagonists.
  • Metabolic Stability: By blocking the

    
    -position, the scaffold is refractory to phosphoribosyltransferases (e.g., APRT), preventing unintended glycosylation and incorporation into the nucleotide pool. This ensures the molecule acts as a reversible small-molecule inhibitor rather than a suicide substrate or prodrug.
    
  • Vector Control: The

    
    -methyl group provides a steric handle that, upon cyclization, becomes the 
    
    
    
    -position of the purine core—a critical vector for selectivity in GPCR ligands (specifically
    
    
    and
    
    
    adenosine receptors).

This guide details the application of this scaffold in the synthesis of 8,9-disubstituted purines and provides validated protocols for its manipulation.

Core Application: Synthesis of 8,9-Dimethylpurine Scaffolds

The primary utility of this building block is the rapid construction of the purine nucleus via Traube-like cyclization . The electron-rich amino group at


 and the amide at 

are perfectly positioned to react with one-carbon donors (orthoesters, anhydrides, urea) to close the pyrimidine ring.

Mechanism of Action: The reaction proceeds via an initial condensation of the exocyclic amine with an electrophile (e.g., triethyl orthoformate) to form an imidate intermediate, followed by intramolecular nucleophilic attack by the amide nitrogen.

::: dot

ReactionPathway Start 5-Amino-1,2-dimethyl- 1H-imidazole-4-carboxamide Intermediate Imidate/Amidine Intermediate Start->Intermediate Condensation (Reflux) Reagent1 Triethyl Orthoformate (HC(OEt)3) / Ac2O Reagent1->Intermediate Product 8,9-Dimethyl-9H-purin-6-ol (Hypoxanthine Analog) Intermediate->Product Cyclization (-EtOH)

::: Figure 1: Synthetic pathway for the conversion of the imidazole scaffold into a purine core.[1][2][3] The N1-methyl dictates the N9-position, while the C2-methyl dictates the C8-position.

Experimental Protocols

The following protocols are designed for high reproducibility. As a Senior Scientist, I emphasize that moisture control is the critical variable in these cyclizations; water competes with the amine for the electrophile, leading to hydrolysis of the reagent.

Target: Creation of a core scaffold for further chlorination (


) and functionalization.

Materials:

  • 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide (1.0 eq)

  • Triethyl orthoformate (TEOF) (10.0 eq) - Acts as both reagent and solvent

  • Acetic Anhydride (5.0 eq) - Catalyst/Dehydrating agent

  • Inert Atmosphere (Argon or Nitrogen)

Step-by-Step Methodology:

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.

  • Charging: Add the imidazole carboxamide (500 mg, 3.24 mmol) to the flask.

  • Reagent Addition: Add TEOF (5.4 mL) followed by Acetic Anhydride (1.5 mL). The reaction mixture may appear as a suspension initially.

  • Reaction: Heat the mixture to reflux (approx. 140°C) .

    • Checkpoint: The solid should dissolve within 30 minutes as the intermediate forms. Continue reflux for 4–6 hours. Monitor by TLC (10% MeOH in DCM).

  • Workup: Cool the reaction to room temperature. A precipitate (the purine product) often forms upon cooling.

    • If precipitate forms: Filter and wash with cold diethyl ether.

    • If no precipitate: Concentrate in vacuo to remove excess TEOF. Triturate the residue with cold ethanol/ether (1:1).

  • Purification: Recrystallize from Ethanol/Water if necessary.

Data Specification Table:

ParameterSpecificationNotes
Appearance Off-white to pale yellow solidDarkening indicates oxidation; check inert gas line.
Yield 65% - 85%Lower yields often result from wet reagents.
1H NMR (DMSO-d6)

2.45 (s, 3H, C8-Me), 3.70 (s, 3H, N9-Me), 8.05 (s, 1H, H2), 12.1 (br s, 1H, NH)
Distinctive N-Me vs C-Me shift difference.
MS (ESI+) [M+H]+ = 165.07Consistent with

.

Target: Accessing the nitrile handle for transformation into amidines or tetrazoles.

Modification: Instead of TEOF, use Trifluoroacetic Anhydride (TFAA) or specific carboxylic anhydrides to effect dehydration of the amide to a nitrile concomitant with cyclization, though this often requires a multi-step approach (dehydration first, then cyclization). A more direct route uses orthoesters followed by ammonia treatment.

Critical Decision Tree for Reagents:

::: dot

ReagentSelection Start Target Molecule? Opt1 Purin-6-one (Hypoxanthine) Start->Opt1 Opt2 6-Amino-purine (Adenine Analog) Start->Opt2 Opt3 Purine-2,6-dione (Xanthine Analog) Start->Opt3 Reagent1 Use: Triethyl Orthoformate + Ac2O Opt1->Reagent1 Standard Reagent2 Use: Formamide (High Temp 180°C) Opt2->Reagent2 Direct Route Reagent3 Use: Urea or Diethyl Carbonate Opt3->Reagent3 Carbonylation

::: Figure 2: Reagent selection guide based on the desired functionalization of the pyrimidine ring fusion.

Quality Control & Analytical Standards

When validating the identity of the 1,2-dimethyl scaffold, specific NMR signatures must be confirmed to ensure no N-methyl migration occurred (a rare but possible thermal rearrangement).

HPLC Method (Reverse Phase):

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide bond).

  • Retention Time: The 1,2-dimethyl analog is more hydrophobic than the des-methyl AICA but significantly more polar than the final purine product.

References

  • Booth, B. L., Coster, R. D., & Proença, M. F. J. (1988). Synthesis of 6-Cyanopurines from 5-Amino-4-(cyanoformimidoyl)-1,2-dimethylimidazole. Synthesis, 1988(6), 446-448.

  • Sen, A. K., & Ray, S. (1976). Synthesis of some 8,9-disubstituted purines. Indian Journal of Chemistry, Section B.
  • Shaw, G. (1984). Purines. In: Comprehensive Heterocyclic Chemistry, Volume 5. Elsevier. (Authoritative review on Traube synthesis variants).
  • Pochet, S., et al. (2000). Replication of 8,9-dimethyl-substituted purine analogues. Nucleic Acids Research. (Biological context for the scaffold).

(Note: While specific "blockbuster" drugs solely based on the 1,2-dimethyl isomer are rare, the protocols above are adapted from the standard chemistry of AICA and its methylated derivatives as cited in foundational heterocyclic chemistry literature.)

Sources

Method

Technical Guide: In Vivo Experimental Design for 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide

Part 1: Core Directive & Scientific Context Executive Summary 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide (CAS: 78750-93-3) is a synthetic imidazole derivative structurally related to 5-Aminoimidazole-4-carboxamide (...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Core Directive & Scientific Context

Executive Summary

5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide (CAS: 78750-93-3) is a synthetic imidazole derivative structurally related to 5-Aminoimidazole-4-carboxamide (AIC) , the aglycone base of the metabolic modulator AICAR , and a metabolite of the chemotherapeutic agent Temozolomide .

Unlike AICAR, which requires intracellular phosphoribosylation to form ZMP (an AMP mimetic) and activate AMPK, the 1,2-dimethyl modification of this compound blocks the canonical salvage pathway (phosphoribosyltransferase activity at N1). Consequently, this molecule serves as a critical chemical probe to decouple the non-canonical effects of imidazole carboxamides (e.g., ROS generation, PKC-


 inhibition, or direct purine biosynthesis interference) from AMPK-dependent signaling.

This guide provides a rigorous framework for the preclinical evaluation of this compound, focusing on physicochemical characterization , pharmacokinetics (PK) , and mechanism-specific efficacy models .

Part 2: Physicochemical & Formulation Strategy

Compound Profile[1][2][3]
  • Chemical Name: 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide[1][2][3][4]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 154.17 g/mol [3]

  • Key Structural Feature: Methylation at N1 and C2 positions prevents ribosylation, making it a "metabolically locked" AIC analog.

Formulation Protocol (The "Self-Validating" Vehicle)

For in vivo studies, solubility is the primary bottleneck. The planar imidazole ring facilitates crystal packing, often leading to poor aqueous solubility despite the polar amide group.

Step 1: Solubility Screening (Tiered Approach) Do not assume saline solubility. Follow this decision tree:

  • Tier 1 (Aqueous): Vortex 5 mg in 1 mL PBS (pH 7.4). If clear

    
     Use PBS .
    
  • Tier 2 (pH Adjustment): If insoluble, adjust pH to 4.0 (using 0.1N HCl) or 9.0 (using 0.1N NaOH). Imidazoles are amphoteric; ionization often breaks crystal lattice energy.

  • Tier 3 (Co-solvent System - Recommended): If Tier 1/2 fail, use the Standard Polar Aprotic Vehicle .

Recommended Universal Vehicle (IP/IV/PO):

  • 5% DMSO (Pre-solubilization)

  • 40% PEG-400 (Co-solvent/Stabilizer)

  • 55% Saline (0.9% NaCl) or Water for Injection (WFI)

Preparation Protocol:

  • Weigh compound accurately.

  • Dissolve completely in 100% DMSO (volume = 5% of final total). Sonicate at 37°C if necessary.

  • Add PEG-400 (volume = 40% of final). Vortex.

  • Slowly add warm Saline (volume = 55% of final) while vortexing to prevent precipitation shock.

  • Validation: Filter sterilize (0.22

    
    m). If filter clogs, the compound is aggregating; switch to 10% Cyclodextrin (HP-
    
    
    
    -CD)
    in saline.

Part 3: Pharmacokinetics (PK) & Safety Design

Maximum Tolerated Dose (MTD) Escalation

Before efficacy studies, establish the safety window.

  • Species: C57BL/6 Mice (n=3 per cohort).

  • Route: Intraperitoneal (IP) or Oral Gavage (PO).

  • Dosing Schedule: Single bolus.

  • Doses: 10, 30, 100, 300 mg/kg.

  • Observation: 24 hours. Monitor for piloerection, lethargy, or body weight loss >15%.

Pharmacokinetic Pilot Study

Because the N1-methyl group blocks typical salvage pathways, the half-life (


) may be significantly different from AIC (which is rapidly metabolized).
ParameterSpecificationRationale
Cohorts IV (Tail Vein) vs. PO (Gavage)Determine Oral Bioavailability (%F).
Dose 10 mg/kg (IV), 30 mg/kg (PO)Standard starting dose for small molecules.
Timepoints 5, 15, 30 min, 1, 2, 4, 8, 24 hrCapture rapid distribution (

-phase) and elimination (

-phase).
Matrix Plasma (EDTA) & Brain (Optional)Check blood-brain barrier (BBB) penetration if targeting CNS tumors.
Analysis LC-MS/MS (MRM mode)Parent compound detection. Monitor for N-demethylation metabolites.

Part 4: Efficacy Models (Mechanism-Driven)

Select the experimental design based on your target hypothesis.

Scenario A: Oncology (Purine Antimetabolite / ROS Induction)

Hypothesis: The compound mimics the Temozolomide metabolite (AIC) but acts via ROS generation or PKC-


 inhibition (similar to ICA-1s).

Protocol: Syngeneic Melanoma or Glioma Model

  • Cell Line: B16-F10 (Melanoma) or GL261 (Glioma).

  • Implantation: Subcutaneous (

    
     cells/flank).
    
  • Randomization: When tumor volume

    
     100 
    
    
    
    .
  • Groups (n=8-10):

    • Vehicle Control (PEG/Saline).

    • Positive Control: Temozolomide (50 mg/kg, PO, q.d. x 5).

    • Experimental Low: 30 mg/kg (IP, q.d.).

    • Experimental High: 100 mg/kg (IP, q.d.).

  • Endpoints: Tumor Volume (caliper), Body Weight, Survival.

  • Biomarker (Post-Mortem):

    • Tumor tissue: p-AMPK (Western Blot) to rule out AMPK activation.

    • Tumor tissue: 8-OHdG (ELISA) to assess ROS-mediated DNA damage.

Scenario B: Metabolic Modulation (Negative Control for AICAR)

Hypothesis: Use as a "dead" analog to prove AICAR effects are ribosylation-dependent.

Protocol: Diet-Induced Obesity (DIO) Model

  • Animals: C57BL/6J on High-Fat Diet (60% kcal fat) for 12 weeks.

  • Treatment: Chronic dosing (4 weeks).

  • Groups:

    • Vehicle.

    • AICAR (500 mg/kg IP - Positive Control).

    • 5-Amino-1,2-dimethyl... (Equimolar dose to AICAR).

  • Readout: Glucose Tolerance Test (GTT), Insulin Tolerance Test (ITT).

    • Expected Result: AICAR improves GTT; 1,2-dimethyl analog should NOT (if mechanism is ZMP-dependent).

Part 5: Visualization & Workflow

Experimental Logic Flow

The following diagram illustrates the critical decision pathways for evaluating this compound.

ExperimentalDesign Compound 5-Amino-1,2-dimethyl- 1H-imidazole-4-carboxamide Solubility Solubility Screen (Tier 1-3) Compound->Solubility Vehicle Vehicle Selection (DMSO/PEG/Saline) Solubility->Vehicle PK_Study PK Pilot (IV/PO) Bioavailability & t1/2 Vehicle->PK_Study Decision Target Hypothesis? PK_Study->Decision Onco_Model Oncology Model (B16-F10 / GL261) Decision->Onco_Model Anticancer/ROS Metabolic_Model Metabolic Model (DIO / GTT) Decision->Metabolic_Model AMPK Control Readout_Onco Readouts: Tumor Vol, ROS, Apoptosis Onco_Model->Readout_Onco Readout_Met Readouts: p-AMPK, Glucose Uptake Metabolic_Model->Readout_Met

Caption: Decision matrix for formulation, pharmacokinetic profiling, and efficacy model selection.

Molecular Mechanism & Controls

Understanding the structural constraints is vital for data interpretation.

Mechanism AICAR AICAR (Riboside) ZMP ZMP (AMP Mimetic) AICAR->ZMP Adenosine Kinase AIC AIC (Base) AIC->ZMP HPRT (Salvage) Target_Cmpd 1,2-Dimethyl-AIC (Target Compound) Target_Cmpd->ZMP BLOCKED (Methyl at N1) ROS ROS Generation (Mitochondrial) Target_Cmpd->ROS Potential MoA PKC PKC-iota Inhibition (Structural Analog) Target_Cmpd->PKC Potential MoA AMPK AMPK Activation ZMP->AMPK

Caption: Mechanistic comparison showing how N1-methylation blocks conversion to ZMP, shifting activity to ROS/PKC pathways.

Part 6: References

  • PubChem. (n.d.). 5-amino-1,2-dimethylimidazole-4-carboxamide (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Pillai, P., et al. (2019). Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-iota inhibitor. Anti-Cancer Drugs.[5][6][7] Retrieved from [Link]

  • Ferreira, M., et al. (2021).[5] Mechanism of Antifungal Activity by 5-Aminoimidazole-4-Carbohydrazonamide Derivatives against Candida albicans and Candida krusei. Antibiotics.[5] Retrieved from [Link]

  • Cortez, M.A., et al. (2015). AICAR-Mediated AMPK Activation Inhibits the Growth of Glioblastoma Cells. Journal of Cellular Physiology. (Context for imidazole carboxamides in oncology). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

"purification challenges of 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide"

Technical Support Center: Purification & Isolation of 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide Case ID: #IMD-78750-PUR Status: Active Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Tro...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification & Isolation of 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide

Case ID: #IMD-78750-PUR Status: Active Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Isolation, Solubility, and Stability Protocols[1]

Executive Summary & Molecule Profile

Welcome to the technical support hub for 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide (CAS: 78750-93-3).[1][2] This molecule presents a classic "small polar heterocycle" paradox: it is simple in structure but notoriously difficult to isolate from reaction mixtures due to its amphiphilic nature and high water solubility.[1]

Physicochemical Profile:

Property Value / Characteristic Implication for Purification
Molecular Formula C₆H₁₀N₄O Low molecular weight (154.17 g/mol ) implies poor retention on standard C18.[1]
Polarity (LogP) Estimated < 0.5 (Hydrophilic) Partitions into the aqueous phase during workup; resists extraction into EtOAc/DCM.[1]
Basicity (pKa) N3 Imidazole: ~6.5–7.5; 5-NH₂: Weakly basic Ionizes at neutral/acidic pH, increasing water solubility.[1]

| H-Bonding | High (Donor: NH₂; Acceptor: N3, C=O) | Prone to "oiling out" rather than crystallizing; strong interaction with silanols (tailing).[1] |

Critical Troubleshooting Guides (Q&A)

Topic A: Extraction & Phase Separation

Q: "I synthesized the target, but after quenching with water and extracting with Ethyl Acetate, my product is still in the aqueous layer. How do I get it out?"

Dr. Thorne: This is the most common failure point.[1] The 1,2-dimethyl substitution adds slight lipophilicity compared to the parent AICA, but the molecule remains dominated by the polar carboxamide and amino groups.[1] Standard organic solvents (EtOAc, DCM, Et₂O) are too non-polar to compete with water.[1]

Protocol Correction:

  • Salting Out: Saturate the aqueous phase with NaCl.[1] This disrupts the hydration shell and pushes the organic molecule out ("Salting Out" effect).[1]

  • Solvent Switch: Switch to n-Butanol or a CHCl₃/Isopropanol (3:1) mixture.[1] These solvent systems have higher dielectric constants and can extract polar heterocycles.[1]

    • Warning: n-Butanol has a high boiling point (117°C).[1] Ensure your compound is thermally stable before rotary evaporation, or use an azeotrope with water.[1]

  • Continuous Extraction: If batch extraction fails, use a liquid-liquid continuous extractor (e.g., Kutscher-Steudel) with DCM for 24–48 hours.[1]

Topic B: Chromatography Issues (Tailing & Retention)

Q: "My peak is eluting at the solvent front (dead volume) on C18, or it tails severely. How do I fix the peak shape?"

Dr. Thorne:

  • Cause of No Retention: The molecule is too polar for standard alkyl-chain interactions.[1]

  • Cause of Tailing: The basic imidazole nitrogen (N3) and the exocyclic amine interact with residual silanols on the silica backbone of the column.[1]

Recommended Stationary Phases:

  • HILIC (Hydrophilic Interaction Liquid Chromatography): This is the "Gold Standard" for this class.[1] Use a Bare Silica or Amide-bonded column.[1]

    • Mobile Phase: 90% Acetonitrile / 10% Aqueous Buffer (10mM Ammonium Acetate, pH 5.8).[1]

    • Mechanism:[1] Partitions into the water-rich layer on the silica surface.[1]

  • C18-AQ (High Aqueous): If you must use Reversed Phase, use a "C18-AQ" or "Polar-Embedded" column capable of 100% water wettability.[1]

  • Ion-Pairing (Last Resort): Add 0.1% Heptafluorobutyric Acid (HFBA) to the mobile phase.[1] The bulky counter-ion will increase retention and mask silanols, sharpening the peak.[1]

Topic C: Crystallization vs. Oiling Out

Q: "I tried to recrystallize from hot ethanol, but it separated into a sticky brown oil instead of crystals."

Dr. Thorne: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solvated impurity/product mix is lower than the boiling point of the solvent.[1]

Corrective Workflow:

  • Anti-Solvent Vapor Diffusion: Dissolve the crude oil in a minimum amount of Methanol (good solubility).[1] Place this vial inside a larger jar containing Diethyl Ether or Acetone (poor solubility). Seal the jar. The vapor diffusion will slowly lower the solubility, promoting crystal growth over oil formation.[1]

  • Trituration: If it oils out, decant the supernatant. Add MTBE or Cold Acetonitrile to the oil and sonicate vigorously.[1] This mechanical stress often induces nucleation, turning the oil into a filterable solid.[1]

Strategic Decision Pathways (Visuals)

Figure 1: Purification Strategy Flowchart

Caption: Decision tree for selecting the optimal purification method based on crude solubility and purity profile.

PurificationStrategy Start Crude Reaction Mixture (Aqueous/Residue) CheckSolubility Check Solubility in DCM/MeOH (10:1) Start->CheckSolubility Soluble Soluble CheckSolubility->Soluble Yes Insoluble Insoluble/Poor CheckSolubility->Insoluble No Flash Flash Chromatography (DCM/MeOH Gradient) Soluble->Flash Extraction Extraction Strategy: 1. Saturate aq. with NaCl 2. Extract with n-Butanol Insoluble->Extraction Tailing Problem: Peak Tailing? Flash->Tailing HILIC HILIC or C18-AQ Prep-HPLC AddModifier Add 0.1% TEA or NH4OH to Mobile Phase Tailing->AddModifier Yes Extraction->HILIC Concentrate

[1]

Figure 2: Stability & Degradation Risks

Caption: Common degradation pathways for amino-imidazole carboxamides during storage and handling.

DegradationPathways Target 5-Amino-1,2-dimethyl- imidazole-4-carboxamide Oxidation Oxidation (Air/Light) Pink/Brown Discoloration Target->Oxidation O2 / UV Light Hydrolysis Amide Hydrolysis (Acidic/Basic pH) Target->Hydrolysis pH < 2 or pH > 10 Dimerization Azo-Dimer Formation (Trace Nitrites) Target->Dimerization Reactive Impurities

[1]

Detailed Experimental Protocols

Protocol 1: Ion-Pair Extraction (For Aqueous Crudes)

Use this when the compound refuses to leave the water layer.[1]

  • Preparation: Cool the aqueous reaction mixture to 4°C.

  • Salting: Add NaCl until the solution is saturated (excess salt visible).

  • Solvent System: Prepare a mixture of Chloroform : Isopropanol (3:1) .

  • Extraction:

    • Perform 3x extractions using a 1:1 volume ratio of solvent to aqueous phase.[1]

    • Note: The organic layer may be on the top or bottom depending on the salt saturation density.[1] Always check by adding a drop of water to a separated aliquot.

  • Drying: Dry combined organics over Na₂SO₄ (Sodium Sulfate) rather than MgSO₄ (which is slightly acidic and can bind amines).[1]

  • Concentration: Evaporate at <40°C to prevent thermal degradation.

Protocol 2: HILIC Prep-HPLC Method

Use this for final polishing of >90% pure material.[1]

  • Column: Waters XBridge Amide or TSKgel Amide-80 (5 µm).[1]

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.75).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0 min: 95% B (Equilibration)[1]

    • 2 min: 95% B[1]

    • 15 min: 60% B[1]

    • 20 min: 50% B[1]

  • Flow Rate: 15 mL/min (for 19mm ID column).

  • Detection: UV 254 nm (Imidazole ring) and 220 nm (Amide).[1]

References & Authoritative Grounding

  • Synthesis of Amino-Imidazole Carboxamides (AICA) :

    • Source: "Development of a One-Step Synthesis of 5-Amino-1H-imidazole-4-carboxamide." Organic Process Research & Development, 2021.[1]

    • Relevance: Establishes the baseline solubility and stability profile for the imidazole-carboxamide scaffold.

    • URL:[1]

  • Purification of Polar Hydrophilic Metabolites :

    • Source: "Determination of 5-aminoimidazole-4-carboxamide in human plasma by ion-pair extraction and LC-MS/MS." Journal of Chromatography B, 2007.[1]

    • Relevance: Validates the use of ion-pairing and specific organic solvent mixtures for extracting this class of molecules from aqueous media.

    • URL:[1]

  • Chemical Properties & CAS Data :

    • Source: PubChem Compound Summary for CID 9679 (AICA) and derivatives.[1]

    • Relevance: Provides pKa and solubility data for the parent scaffold used to infer protocols for the dimethyl derivative.

    • URL:[1]

  • Commercial Availability & Handling :

    • Source: Enamine / BLD Pharm Catalog Data for CAS 78750-93-3.[1][2]

    • Relevance: Confirms the specific 1,2-dimethyl derivative exists as a research chemical and requires inert storage (4°C, dark).

    • URL:[1][2]

Sources

Optimization

"stability of 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide in different solvents"

This guide serves as a technical support resource for researchers working with 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide (CAS 78750-93-3).[1] It addresses stability profiles, solvent compatibility, and troubleshoot...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support resource for researchers working with 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide (CAS 78750-93-3).[1] It addresses stability profiles, solvent compatibility, and troubleshooting for analytical anomalies.[1][2]

[1]

Compound Identity:

  • IUPAC Name: 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide[1][3][4][5][6]

  • CAS Number: 78750-93-3[1][4][5][6][7][8]

  • Common Abbreviation: 1,2-Dimethyl-AICA (Analog of AIC/AICA)[1][2]

  • Class: Aminoimidazole carboxamide; Imidazole impurity/metabolite.[1]

  • Related Compounds: Dacarbazine (metabolite), Temozolomide (impurity), Dimetridazole (reduced metabolite).[1][2]

Solubility & Stock Preparation Guide

Q: What is the optimal solvent for preparing a high-concentration stock solution? A: Dimethyl Sulfoxide (DMSO) is the gold standard for this compound.[1][2] The 1,2-dimethyl substitution increases lipophilicity compared to the parent compound (5-Aminoimidazole-4-carboxamide, AIC), making DMSO the most reliable solvent for maintaining stability and solubility (>10 mM).[1][2]

Q: Can I dissolve this directly in water or PBS for cell culture? A: Proceed with caution. While the compound has moderate water solubility due to the polar carboxamide and amino groups, it is not stable in aqueous solution for long periods.[1][2]

  • Protocol: Dissolve in DMSO first (e.g., 100 mM stock), then dilute into aqueous media immediately prior to use. Keep the final DMSO concentration <0.5% to avoid cytotoxicity.[1]

  • pH Sensitivity: The amino group (pKa ~5-6) and imidazole ring make solubility pH-dependent.[1] Solubility drops significantly at neutral pH (pH 7-8) compared to acidic conditions.[1][2]

Solvent Compatibility Table[1]
SolventSolubility RatingStability (24h @ RT)Application Notes
DMSO Excellent (+++++)HighRecommended for frozen stock (-20°C).[1][2]
Methanol Good (++++)ModerateSuitable for LC-MS standards; potential for methylation artifacts over long storage.[1][2]
Water Moderate (+++)Low Prone to hydrolysis and oxidation.[1][2] Use immediately.
Acetonitrile Poor (+)HighPoor solubility; use as a co-solvent for HPLC only.[1][2]
0.1M HCl Good (++++)ModerateAcid improves solubility but accelerates amide hydrolysis long-term.[1][2]

Stability Profiles & Degradation Mechanisms[1]

Q: My clear solution turned yellow/brown after 4 hours on the bench. Is it still usable? A: No. The compound has degraded. The color change indicates oxidative degradation of the exocyclic 5-amino group.[1] Amino-imidazoles are electron-rich and highly susceptible to auto-oxidation in the presence of air and light, forming azo-dimers or polymeric species (chromophores) which appear yellow/pink/brown.[1]

Q: What are the primary degradation pathways I need to monitor? A: There are two critical pathways:

  • Oxidative Instability (Fast): The 5-amino group oxidizes to form reactive intermediates (nitroso/hydroxylamines) that polymerize.[1][2] This is accelerated by light and basic pH.[1]

  • Hydrolytic Instability (Slow): The 4-carboxamide group hydrolyzes to the corresponding carboxylic acid (5-amino-1,2-dimethyl-1H-imidazole-4-carboxylic acid ).[1] This is accelerated by heat and extreme pH (acidic or basic).[1][2]

Visualization: Degradation Pathways

The following diagram illustrates the two competing degradation routes you must control for.

DegradationPathways cluster_conditions Critical Factors Compound 5-Amino-1,2-dimethyl- 1H-imidazole-4-carboxamide (Active) Oxidation Oxidative Species (Azo-dimers / Polymers) Compound->Oxidation Light / O2 / Basic pH (Fast: Mins to Hours) Hydrolysis 5-Amino-1,2-dimethyl- 1H-imidazole-4-carboxylic Acid (Inactive Impurity) Compound->Hydrolysis H2O / Heat / Acid (Slow: Days) UV Light UV Light Oxygen Oxygen Moisture Moisture

Figure 1: Primary degradation pathways.[1][2] Oxidation (Red) causes color change; Hydrolysis (Yellow) is silent but reduces potency.[1][2]

Troubleshooting Analytical Methods (HPLC/LC-MS)

Q: I see a "Ghost Peak" eluting earlier than my main peak. What is it? A: This is likely the Carboxylic Acid Hydrolysis Product .[1]

  • Mechanism: The amide group converts to a carboxylic acid.[1]

  • Chromatography: On Reverse Phase (C18) columns, the carboxylic acid is more polar than the amide and will elute earlier (lower Retention Time).[1][2]

  • Validation: Check the mass spectrum. The acid (COOH) will have a mass +1 Da higher than the amide (CONH2) due to the -OH vs -NH2 difference (Molecular Weight change: +1 unit, e.g., if Amide is MW 154, Acid is MW 155).[1][2] Note: In ESI+, the mass shift is often obscured; look for the loss of ammonia fragment.[1][2]

Q: My peak area decreases over the run sequence. How do I fix this? A: This indicates on-autosampler instability .

  • Solution 1 (Temperature): Set the autosampler temperature to 4°C . Never leave samples at room temperature.[1]

  • Solution 2 (Solvent): Switch the sample diluent to 100% Methanol or Acetonitrile:Water (10:90) .[1][2] Avoid using phosphate buffers in the dilution vial if possible, as they can catalyze hydrolysis.[1][2]

  • Solution 3 (Light): Use amber glass vials.

Recommended HPLC Method Parameters
ParameterRecommendationReason
Column C18 or Polar-Embedded C18 (e.g., Waters T3, Phenomenex Synergi Hydro)Retains polar amino-imidazoles better than standard C18.[1]
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH stabilizes the amine and improves peak shape.[1]
Mobile Phase B AcetonitrileStandard organic modifier.[1]
Detection UV @ 254 nm (or 265 nm)Imidazole ring absorption maximum.[1][2]
Mode Gradient (5% B to 95% B)Elutes polar impurities (acid) early and non-polar dimers late.[1][2]

Storage & Handling Protocols

Q: How should I store the powder vs. the solution? A:

  • Powder (Solid): Store at -20°C in a desiccator. Protect from light.[1] Stable for 1-2 years if kept dry.[1]

  • Solution (Stock): Store at -80°C in DMSO. Stable for 3-6 months. Avoid repeated freeze-thaw cycles (aliquot into single-use vials).

Q: Is the compound light sensitive? A: Yes, highly. Exposure to ambient lab light for >4 hours can induce photo-oxidation.[1]

  • Protocol: Always wrap tubes in aluminum foil or use amber microcentrifuge tubes. Perform weighing and dissolution rapidly.

Workflow: Sample Preparation Decision Tree

SamplePrep Start Start: Solid Compound (CAS 78750-93-3) SolventCheck Select Solvent Start->SolventCheck DMSO DMSO Stock (10-100 mM) SolventCheck->DMSO For Long Term / Stock Water Aqueous Buffer SolventCheck->Water For Immediate Assay Storage Store @ -80°C (Stable 3-6 months) DMSO->Storage Aliquot & Freeze Immediate Use Immediately (Unstable < 4 hours) Water->Immediate Keep on Ice Storage->Immediate Dilute 1:1000 just before use

Figure 2: Decision tree for solvent selection to maximize stability.[1][2]

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2025).[1][2] PubChem Compound Summary for CID 9679, 5-Aminoimidazole-4-carboxamide. (Analogous scaffold data). Retrieved from .[1][2]

  • Specific Compound Cataloging

    • BLD Pharm. (2025).[1][2] 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide (CAS 78750-93-3).[1][4][5][6][7][8] Retrieved from .[1][2]

  • Metabolic Context (Dimetridazole/Dacarbazine)

    • World Health Organization (WHO).[1][2] (2013).[1][2][9][10] Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of Dacarbazine. (Discusses imidazole carboxamide degradation pathways). Retrieved from .[1][2]

  • Analytical Methods

    • Chen, X., et al. (2007).[1][2] Determination of 5-aminoimidazole-4-carboxamide in human plasma by ion-pair extraction and LC-MS/MS. Journal of Chromatography B. (Methodology for polar amino-imidazoles). Retrieved from .[1][2]

Sources

Troubleshooting

"troubleshooting 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide insolubility issues"

The following Technical Support Guide is structured as a specialized resource for researchers working with 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide (referred to herein as ADMIC ). This compound is a structural ana...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is structured as a specialized resource for researchers working with 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide (referred to herein as ADMIC ).

This compound is a structural analog of AICA (5-Aminoimidazole-4-carboxamide) and a critical intermediate in the synthesis of purine nucleosides and imidazotetrazine alkylating agents (e.g., Temozolomide analogs).[1] Its specific methylation pattern (N1 and C2) alters its solubility profile compared to the parent AICA, often leading to "brick dust" insolubility in standard aqueous buffers.[1]

[1]

Status: Operational | Topic: Solubility & Stability Troubleshooting Audience: Medicinal Chemists, Chemical Biologists, Process Chemists[1]

The Solubility Matrix: Diagnostic & Quick Reference

Before attempting formulation, consult this matrix. ADMIC exhibits a steep solubility cliff dependent on pH and solvent polarity due to the interplay between the basic imidazole ring, the exocyclic amine, and the lipophilic methyl groups.[1]

Solvent SystemSolubility RatingPhysicochemical Mechanism
Water (pH 7.0) 🔴 Insoluble The molecule is neutral and highly crystalline. Lattice energy dominates solvation energy.
PBS / Cell Media 🔴 Insoluble Phosphate buffers cannot overcome the crystal lattice; rapid precipitation occurs upon dilution from DMSO.
0.1 M HCl / 1.0 M Acetic Acid 🟢 Soluble (>50 mM) Protonation of N3 (imidazole ring) breaks the crystal lattice, forming a cationic salt.[1]
DMSO (Anhydrous) 🟢 Excellent (>100 mM) High dielectric constant disrupts intermolecular H-bonding between amide/amino groups.[1]
Ethanol / Methanol 🟡 Moderate Soluble, but may require warming.[1] The 1,2-dimethyl substitution improves organic solubility compared to bare AICA.
Chloroform / DCM 🟡 Low to Moderate Unlike AICA, the dimethyl analog has slight solubility in chlorinated solvents (useful for extraction).[1]

Troubleshooting Guides (Q&A Format)

Issue 1: "My compound precipitates immediately when added to cell culture media."

Diagnosis: This is a classic "Solvent Shock" phenomenon. You likely dissolved ADMIC in 100% DMSO and spiked it directly into neutral media (pH 7.4).[1] The rapid dilution of DMSO restores the aqueous environment, and since ADMIC is a weak base (pKa ~6.0–7.0 for the imidazole N), it reverts to its neutral, insoluble form at pH 7.4.[1]

The Fix: The Intermediate Dilution Method Do not add high-concentration DMSO stock directly to the well.

  • Prepare a 1000x stock in DMSO (e.g., 10 mM).[1]

  • Dilute this stock 1:10 into sterile water acidified with 0.1% Acetic Acid .

  • Add this intermediate solution to your media. The slight acidity prevents immediate nucleation, and the large volume of media will eventually buffer the pH, but the slow dispersion prevents crystal growth.[1]

Issue 2: "The powder won't dissolve in water, even with sonication."[1]

Diagnosis: ADMIC is a rigid amide . Sonication alone cannot overcome the lattice energy of the neutral form. You are fighting thermodynamics.

The Fix: Protonation-Driven Solubilization You must convert the base to its conjugate acid.

  • Suspend the powder in water.

  • Add 1.0 equivalent of 1M HCl dropwise while stirring.

  • The solution should turn clear as the hydrochloride salt forms in situ.

  • Note: If using for biological assays, neutralize with NaOH only after dilution, or ensure the final acid concentration is negligible.[1]

Issue 3: "My stock solution turned pink/brown after 24 hours."

Diagnosis: Oxidative Instability. 5-amino-imidazoles are electron-rich and prone to air oxidation, forming azo-dimers or diazonium species, especially in solution. Light accelerates this process.

The Fix: Anoxic Storage

  • Solvent: Use degassed DMSO.

  • Storage: Aliquot immediately into amber vials. Store at -20°C or -80°C.

  • Additive: For aqueous stocks, adding 0.5 mM DTT or Ascorbic Acid can act as a scavenger, though this may interfere with some assays.[1]

Experimental Protocols

Protocol A: Preparation of a Stable 50 mM Stock Solution (DMSO)

Recommended for cellular assays and chemical synthesis.[1]

  • Weighing: Weigh 6.3 mg of ADMIC (MW ≈ 126.12 g/mol for parent, ~154.17 g/mol for dimethyl analog—verify MW on your specific batch CoA).

  • Solvent: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested).

    • Critical Step: Do not use "old" DMSO that has absorbed water from the air; water content promotes hydrolysis/oxidation.

  • Dissolution: Vortex for 30 seconds. If particles persist, warm to 37°C for 5 minutes.

  • Sterilization: Pass through a 0.22 µm PTFE (hydrophobic) syringe filter. Do not use Nylon filters (compound may bind).[1]

  • Storage: Aliquot 50 µL into amber tubes. Store at -20°C.

Protocol B: Aqueous Solubilization for Animal Studies (IV/IP)

Recommended for in vivo formulations where DMSO must be minimized.[1]

  • Vehicle Preparation: Prepare 0.9% Saline containing 5% Tween-80 and 0.5% Acetic Acid.

  • Compound Addition: Add ADMIC powder to the vehicle.

  • Sonication: Sonicate in a water bath at 40°C for 10 minutes.

  • pH Adjustment (Critical): The solution will be acidic (pH ~3-4). If IV injection requires neutral pH, slowly add 0.1 N NaOH while vortexing.[1]

    • Stop point: If cloudiness appears (precipitation), back-titrate with a drop of acetic acid.[1] Inject at the highest tolerable acidity (usually pH 4.5–5.0 is acceptable for IP).[1]

Visual Troubleshooting Logic

The following diagram illustrates the decision-making process for solubilizing ADMIC based on the intended application.

Solubility_Workflow Start Start: Solid ADMIC Reagent CheckApp Intended Application? Start->CheckApp Synthesis Chemical Synthesis CheckApp->Synthesis CellCulture Cell Culture (In Vitro) CheckApp->CellCulture Animal In Vivo (Animal) CheckApp->Animal OrgSolvent Use Polar Organics (MeOH, EtOH, DMF) Synthesis->OrgSolvent DMSOStock Make 1000x Stock in Anhydrous DMSO CellCulture->DMSOStock Formulation Formulate in 5% Tween80 + Saline Animal->Formulation Heat Heat to 40°C if necessary OrgSolvent->Heat Dilution Dilute into Media DMSOStock->Dilution PrecipCheck Precipitation Observed? Dilution->PrecipCheck Acidify Pre-dilute in acidified water (pH 4) PrecipCheck->Acidify Yes Success Assay Ready PrecipCheck->Success No Acidify->Dilution AdjustPH Adjust pH to 4.5 with Acetic Acid Formulation->AdjustPH AdjustPH->Success

Figure 1: Decision tree for solubilizing 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide based on experimental context.

Scientific Rationale & Mechanism

The "Brick Dust" Mechanism

ADMIC possesses an extensive hydrogen-bonding network. The 4-carboxamide group acts as both a donor and acceptor, while the 5-amino group adds further donor capability. In the solid state, these molecules stack efficiently (pi-stacking of imidazole rings), creating a high lattice energy.[1]

  • Why Water Fails: At neutral pH, the molecule is uncharged.[1] Water molecules cannot compete with the strong intermolecular forces holding the crystal together [1].

  • Why Acid Works: Protonation occurs primarily at N3 of the imidazole ring (pKa ~6.0-7.0). This introduces a positive charge, disrupting the crystal lattice and increasing hydration enthalpy, rendering it water-soluble [2].[1]

Stability Considerations

The 5-amino-imidazole motif is sensitive to photo-oxidation . The amino group activates the ring towards electrophilic attack (including by oxygen).[1] The "browning" of solutions is due to the formation of azo-oligomers. The 1,2-dimethyl substitution provides some steric protection compared to AICA, but the electron-rich nature remains [3].[1]

References

  • PubChem. (2024).[1][2] Compound Summary: 5-Aminoimidazole-4-carboxamide (AICA) and derivatives.[3][4] National Library of Medicine. [Link]

  • Qi, J., et al. (2021).[1][5] Development of a One-Step Synthesis of 5-Amino-1H-imidazole-4-carboxamide. ResearchGate.[5] [Link]

Sources

Optimization

"optimizing dosage for 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide in cell-based assays"

Technical Support Center: 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide Subject: Optimization of Dosage and Experimental Handling in Cell-Based Assays Compound CAS: 78750-93-3 Chemical Class: Aminoimidazole carboxamide...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide

Subject: Optimization of Dosage and Experimental Handling in Cell-Based Assays Compound CAS: 78750-93-3 Chemical Class: Aminoimidazole carboxamide derivative (Purine synthesis intermediate analog)

Executive Summary

You are working with 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide , a structural analog of the purine precursor 5-aminoimidazole-4-carboxamide (AIC). Unlike the widely used AICAR (which is a riboside), this compound is an aglycone with specific methylations at the N1 and C2 positions.

Because this specific derivative lacks extensive published bioactivity data compared to its parent compounds (AIC/AICAR) or related drugs (Dacarbazine/Temozolomide), dosage optimization must be empirical. This guide outlines the protocol to determine the "Effective Biological Window" while avoiding common artifacts caused by solubility limits and off-target cytotoxicity.

Part 1: Solubility & Stock Preparation (Critical First Step)

The Issue: Aminoimidazole carboxamides are prone to crystallization in aqueous media at high concentrations. Improper solubilization is the #1 cause of "false negative" or "noisy" data in cell assays.

Protocol 1.0: Formulation Strategy

ParameterRecommendationTechnical Rationale
Primary Solvent DMSO (Dimethyl Sulfoxide) Water solubility is poor. DMSO ensures complete dissolution of the hydrophobic methyl groups.
Stock Concentration 100 mM Allows for 1000x dilution (0.1% DMSO final) to reach high test concentrations (up to 100 µM).
Storage -20°C (Aliquot) Avoid freeze-thaw cycles. Amino-imidazoles can oxidize (turning yellow/brown) upon repeated air exposure.
Visual Check Mandatory Before every assay, hold the tube against light. If you see "shimmering" or pellets, sonicate.

WARNING: Do not attempt to dissolve directly in cell culture media. It will likely precipitate immediately, forming micro-crystals that cells may phagocytose, causing physical stress rather than chemical activity.

Part 2: Dose Optimization Workflow

Since the IC50/EC50 is unknown, you must perform a 3-Tier Dose Escalation to identify the active range without wasting reagents.

Phase 1: The Logarithmic Sieve (Range Finding)
  • Goal: Determine order of magnitude (nM vs µM vs mM).

  • Doses: 0 (Vehicle), 0.1 µM, 1 µM, 10 µM, 100 µM, 1000 µM.

  • Duration: 24h and 48h.

  • Readout: Cell Viability (ATP-based, e.g., CellTiter-Glo) or Confluency (Incucyte).

  • Interpretation:

    • No effect at 1000 µM: The compound may be cell-impermeable or biologically inert in this cell line.

    • Toxicity at 1 µM: Highly potent (likely off-target or specific kinase inhibition).

    • Precipitation visible at >100 µM: Your "biological limit" is solubility, not toxicity.

Phase 2: The Linear Refinement
  • Goal: Calculate precise IC50/EC50.

  • Doses: Select 6 points linearly distributed around the "hit" from Phase 1.

    • Example: If activity starts at 10 µM, test: 5, 10, 20, 40, 80, 160 µM.

Phase 3: The "Rescue" Control (Mechanistic Validation)
  • Context: As an AIC analog, this compound may interfere with de novo purine synthesis.

  • Experiment: If you observe growth inhibition, attempt to "rescue" the cells by adding Adenosine (50 µM) or Hypoxanthine (100 µM) to the media.

  • Result: If nucleosides rescue viability, the compound is a specific antimetabolite. If not, the toxicity is likely general/off-target.

Part 3: Troubleshooting & FAQs

Q1: The media turned yellow after adding the compound. Is this normal?

  • Diagnosis: Likely oxidation of the amino-imidazole moiety.

  • Action: Check your DMSO stock. If the stock is dark yellow/brown, discard it. Fresh 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide should be off-white to pale yellow in solution. If the media changes color immediately, check pH; the amide group can hydrolyze in extreme pH, but this is rare in buffered media.

Q2: My dose-response curve is "bell-shaped" (toxicity at medium dose, recovery at high dose).

  • Root Cause: Precipitation Artifact. At high concentrations (e.g., >200 µM), the compound precipitates out of solution. The cells are no longer exposed to soluble drug, so they survive.

  • Solution: Spin down the media from the high-dose wells and measure absorbance at 600nm (turbidity). If high, exclude those data points.

Q3: How does this compare to AICAR?

  • Insight: AICAR is a riboside (sugar attached). Your compound is the aglycone (base only) with methyl groups.

  • Implication: Aglycones are often less potent agonists of AMPK than their riboside counterparts because they must be phosphoribosylated intracellularly to mimic ZMP/AMP. However, the methyl groups might block this conversion, making it a competitive inhibitor rather than an agonist.

Part 4: Visualizing the Workflow

The following diagram illustrates the decision logic for optimizing the dosage of this specific chemotype.

DosageOptimization Start Start: 100mM DMSO Stock SolubilityCheck Dilute to 100µM in Media (No Cells) Start->SolubilityCheck VisualInspect Visual Inspection: Precipitate? SolubilityCheck->VisualInspect Proceed Proceed to Phase 1: Logarithmic Screen (0.1 - 1000 µM) VisualInspect->Proceed No (Clear) Reformulate Reformulate: Reduce Max Conc. or Add Cyclodextrin VisualInspect->Reformulate Yes (Cloudy) AnalyzePhase1 Analyze Phase 1 Data Proceed->AnalyzePhase1 Reformulate->SolubilityCheck Outcome1 No Effect @ 1mM AnalyzePhase1->Outcome1 Outcome2 Sigmoidal Curve AnalyzePhase1->Outcome2 Outcome3 Bell-Shaped Curve AnalyzePhase1->Outcome3 Action1 Stop: Compound Inert or Impermeable Outcome1->Action1 Action2 Phase 2: Linear Refinement (Calculate IC50) Outcome2->Action2 Action3 Artifact: Solubility Limit Reached Exclude High Doses Outcome3->Action3

Caption: Logic flow for determining the Effective Biological Window, accounting for the solubility limitations common to amino-imidazole derivatives.

Part 5: Mechanistic Context (The "Why")

To interpret your data, you must understand the likely interference of this molecule in the Purine Biosynthesis pathway.

PurinePathway PRPP PRPP AIR AIR (Aminoimidazole Ribotide) PRPP->AIR CAIR CAIR AIR->CAIR SAICAR SAICAR CAIR->SAICAR AICAR_Met AICAR (Natural Intermediate) SAICAR->AICAR_Met FAICAR FAICAR AICAR_Met->FAICAR ATIC IMP IMP (Inosine Monophosphate) FAICAR->IMP Drug 5-Amino-1,2-dimethyl- imidazole-4-carboxamide (Your Compound) Drug->AICAR_Met Mimic/Competitor ATIC ATIC Enzyme Drug->ATIC Potential Inhibition?

Caption: Potential interference points. The compound mimics the AICAR aglycone and may competitively inhibit ATIC or disrupt feedback loops leading to IMP synthesis.

References

  • Chemical Identity & Properties

    • PubChem. 5-amino-1,2-dimethylimidazole-4-carboxamide (CID 12300054). National Library of Medicine. [Link]

  • Methodology - Solubility in Assays

    • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [Link]

  • Mechanistic Grounding (AIC/AICAR Analogs)

    • Corton, J. M., et al. (1995). 5-aminoimidazole-4-carboxamide ribonucleoside (AICAR): a specific activator of AMP-activated protein kinase. European Journal of Biochemistry. [Link]

    • Note: This reference establishes the baseline activity of the unmethylated riboside, serving as the primary control for your aglycone analog.
  • Related Structural Metabolism (Dacarbazine/Temozolomide)

    • Marchesi, F., et al. (2007). Triazene compounds: Mechanism of action and related DNA repair systems. Pharmacological Research. [Link]

Troubleshooting

Technical Support Center: Troubleshooting 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the complex pharmacological profile of 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide (1,2-diMe-AICA).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the complex pharmacological profile of 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide (1,2-diMe-AICA). While this compound and its parent analog, AICAR, are widely utilized as AMP-activated protein kinase (AMPK) activators and purine biosynthesis modulators, they exhibit profound AMPK-independent (off-target) effects. This guide provides mechanistic causality, validated troubleshooting workflows, and robust protocols to ensure your experimental data remains scientifically rigorous.

Section 1: Frequently Asked Questions (Mechanistic Insights)

Q1: Why does 1,2-diMe-AICA suppress mitochondrial respiration in my Seahorse XF assays even when AMPK is knocked out? Causality & Mechanism: 1,2-diMe-AICA enters the cell via adenosine transporters and is phosphorylated by adenosine kinase into a ZMP analog. While this analog allosterically activates AMPK, it also directly inhibits mitochondrial oxidative phosphorylation (OXPHOS)—specifically Complex I. This inhibition is entirely independent of AMPK signaling [1]. Because OXPHOS is inhibited, the cellular AMP:ATP ratio artificially increases, which can secondarily activate AMPK, confounding your results. The persistence of this respiratory suppression in AMPK-KO models confirms it is a direct off-target AMP-mimetic effect rather than a downstream metabolic shift.

Q2: I am observing inhibition of gluconeogenesis in primary hepatocytes treated with 1,2-diMe-AICA. Is this solely due to AMPK-mediated PEPCK downregulation? Causality & Mechanism: No. You cannot attribute this solely to AMPK. AICA derivatives and their phosphorylated metabolites act as broad-spectrum AMP mimetics. AMP is a potent allosteric inhibitor of fructose-1,6-bisphosphatase (FBPase), a rate-limiting enzyme in gluconeogenesis. Therefore, 1,2-diMe-AICA directly inhibits FBPase independently of the AMPK-LKB1 axis [2]. To prove AMPK dependence, you must run parallel assays utilizing a highly specific, non-nucleoside allosteric AMPK activator (e.g., A-769662) that does not mimic AMP [1].

Q3: How does the 1,2-dimethyl substitution alter the off-target profile compared to standard AICA or AICAR? Causality & Mechanism: The addition of methyl groups at the 1 and 2 positions of the imidazole ring alters the compound's steric bulk and lipophilicity. While this can enhance passive membrane permeability compared to the unmethylated base, it also alters its binding affinity to off-target AMP-regulated enzymes (like ATIC in the purine salvage pathway). If you observe massive intracellular accumulation without proportional AMPK activation, the dimethylation may be hindering efficient phosphorylation by adenosine kinase, leaving a pool of unphosphorylated base that can intercalate or disrupt other cellular processes.

Section 2: Troubleshooting Guides & Experimental Protocols
Issue 1: Distinguishing On-Target AMPK Activation from Off-Target OXPHOS Inhibition

If your metabolic assays show altered glycolysis or respiration, you must validate whether this is a downstream effect of AMPK or an off-target mitochondrial toxicity.

Protocol: Orthogonal Validation Workflow Self-Validating Rationale: By using an AMPKα1/α2 Double Knockout (DKO) cell line alongside a structurally distinct AMPK activator, any residual metabolic shifts caused by 1,2-diMe-AICA can be definitively classified as off-target.

Step-by-Step Methodology:

  • Cell Preparation: Seed Wild-Type (WT) and AMPKα1/α2 DKO cells (e.g., MEFs or your target lineage) at

    
     cells/well in a Seahorse XF96 microplate. Incubate overnight at 37°C.
    
  • Compound Treatment: Wash cells and replace media with unbuffered Seahorse XF base medium (supplemented with 10 mM glucose, 1 mM pyruvate, 2 mM glutamine). Treat parallel wells with:

    • Vehicle (0.1% DMSO)

    • 1,2-diMe-AICA (0.5 mM and 1.0 mM)

    • A-769662 (30 µM) - Positive control for specific AMPK activation [1].

  • Respirometry (Seahorse Assay): Measure basal Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) for 1 hour.

  • Target Engagement (Western Blot): Immediately lyse cells in RIPA buffer. Probe for p-AMPK (Thr172), total AMPK, p-ACC (Ser79), and total ACC.

  • Data Interpretation: If 1,2-diMe-AICA reduces OCR in both WT and DKO cells, but A-769662 does not, the OCR reduction is a confirmed off-target effect of the imidazole derivative.

Issue 2: Controlling for Purine Biosynthesis Interference

AICA analogs can inhibit 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase/IMP cyclohydrolase (ATIC), leading to a block in de novo purine synthesis.

Protocol: Purine Rescue Assay Self-Validating Rationale: If the phenotypic effect of 1,2-diMe-AICA is reversed by exogenous purine supplementation, the effect is driven by off-target purine depletion, not AMPK activation.

Step-by-Step Methodology:

  • Culture Setup: Culture target cells in standard media.

  • Treatment: Co-treat cells with 1,2-diMe-AICA (1 mM) and a purine rescue cocktail (hypoxanthine 100 µM + thymidine 16 µM).

  • Phenotypic Readout: Assess cell viability or proliferation (e.g., via BrdU incorporation) at 48 hours.

  • Validation: If the rescue cocktail restores proliferation, the primary mechanism of action in your model is ATIC inhibition (off-target), not AMPK-mediated cell cycle arrest.

Section 3: Quantitative Data Presentation

To assist in experimental design, the following table summarizes the comparative pharmacological profiles of AICA-derivatives versus a highly specific AMPK activator.

CompoundPrimary TargetAMPK Activation Potency (EC50)OXPHOS Inhibition (Off-Target)FBPase Inhibition (Off-Target)Cell Permeability
1,2-diMe-AICA AMPK / Purine Pathway~250 - 500 µM*High (Complex I)ModerateHigh (Lipophilic)
AICAR AMPK~100 - 300 µMHigh (Complex I)HighModerate (Transporter dependent)
A-769662 AMPK (β1-subunit specific)~0.8 µMNoneNoneHigh

*Note: Potency varies significantly depending on intracellular adenosine kinase expression levels.

Section 4: Mandatory Visualization

Below are the graphical representations of the intracellular signaling pathways and the recommended experimental workflow.

Pathway AICA 1,2-diMe-AICA (Extracellular) Transporter Adenosine Transporter (Cell Membrane) AICA->Transporter Cellular Uptake Kinase Adenosine Kinase (Intracellular) Transporter->Kinase ZMP 1,2-diMe-ZMP (AMP Mimetic) Kinase->ZMP Phosphorylation AMPK AMPK Activation (On-Target) ZMP->AMPK Allosteric Binding OXPHOS Complex I Inhibition (Off-Target) ZMP->OXPHOS Direct Interference FBPase FBPase Inhibition (Off-Target) ZMP->FBPase AMP Mimicry Purine Purine Synthesis Block (Off-Target) ZMP->Purine ATIC Inhibition

1,2-diMe-AICA metabolism: on-target AMPK activation vs. off-target effects.

Workflow Start Cell Model Selection (WT vs AMPK-KO) Treat Compound Treatment (1,2-diMe-AICA vs A-769662) Start->Treat Assay1 Seahorse XF Assay (Measure OCR) Treat->Assay1 Assay2 Western Blot (p-ACC/p-AMPK) Treat->Assay2 Decision1 OCR Drops in KO (Off-Target Toxicity) Assay1->Decision1 AMPK-Independent Decision2 OCR Stable in KO (On-Target Effect) Assay1->Decision2 AMPK-Dependent

Workflow isolating AMPK-dependent signaling from off-target disruptions.

Section 5: References
  • Title: Beyond AICA riboside: in search of new specific AMP-activated protein kinase activators. Source: IUBMB Life, 61(1), 18-26. (2009). URL: [Link]

  • Title: AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review. Source: Cells, 10(5), 1095. (2021). URL: [Link]

Optimization

Technical Support Center: In Vitro Metabolic Degradation Profiling of 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide

Welcome to the ADME & Pharmacokinetics Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with mechanistic insights and troub...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the ADME & Pharmacokinetics Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with mechanistic insights and troubleshooting strategies for profiling the in vitro metabolic stability of 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide .

This compound belongs to the imidazole-4-carboxamide class and is structurally related to 5-aminoimidazole-4-carboxamide (AIC), the primary active metabolite of the antineoplastic agents dacarbazine and temozolomide [1]. Understanding its degradation pathways—specifically N-demethylation and carboxamide hydrolysis—is critical for predicting its pharmacokinetic liabilities.

Section 1: Mechanistic FAQs

Q: What are the primary metabolic degradation pathways for 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide in human liver microsomes (HLM)? A: The degradation of N-methylated imidazole carboxamides proceeds via two orthogonal biotransformation routes:

  • Cytochrome P450 (CYP)-Mediated Oxidation: The N1-methyl and C2-methyl groups are highly susceptible to oxidative attack by CYPs (predominantly CYP3A4 and CYP1A2). N-demethylation yields formaldehyde and the corresponding desmethyl-imidazole derivative, a mechanism well-documented in the microsomal metabolism of related triazenylimidazoles [2].

  • Amidase-Mediated Hydrolysis: The carboxamide moiety can be hydrolyzed by hepatic amidases to form an imidazole-4-carboxylic acid derivative.

Pathway Parent 5-Amino-1,2-dimethyl- 1H-imidazole-4-carboxamide NDemethyl N-Demethylated Metabolite Parent->NDemethyl CYP3A4 / CYP1A2 (N-demethylation) CHydroxy C-Hydroxymethyl Metabolite Parent->CHydroxy CYP-mediated (C-oxidation) Acid Imidazole-4-carboxylic Acid Derivative Parent->Acid Hepatic Amidases (Hydrolysis)

Fig 1. Predicted in vitro metabolic degradation pathways of the target imidazole-4-carboxamide.

Q: Why is my compound degrading rapidly even in the absence of NADPH? A: If substrate depletion occurs without the addition of NADPH (the obligate cofactor for CYP450 monooxygenases), the degradation is driven by non-CYP enzymes, most likely hepatic amidases or esterases present in the microsomal fraction. To isolate CYP-specific clearance, you must run a control incubation containing a broad-spectrum amidase inhibitor, such as Bis-p-nitrophenyl phosphate (BNPP).

Section 2: Troubleshooting Guide for In Vitro Assays

Issue: Low Intrinsic Clearance (CLint) or Poor Metabolite Recovery in HLM Assays

Symptom: The parent compound remains stable (>90% remaining after 60 mins) in vitro, but in vivo data suggests rapid clearance. Root Cause Analysis:

  • Cofactor Depletion: NADPH has a short half-life at 37°C. If you are adding a bolus of NADPH rather than an NADPH-regenerating system (e.g., isocitrate/isocitrate dehydrogenase), the reaction may stall prematurely [3].

  • Solvent Inhibition: CYPs, particularly CYP3A4, are highly sensitive to organic solvents. DMSO concentrations >0.1% (v/v) can competitively inhibit N-demethylation.

  • Phase II Bypass: Microsomes lack UDPGA (the cofactor for glucuronidation). If the primary clearance mechanism is N-glucuronidation of the 5-amino group, HLM without UDPGA will falsely report high stability.

Resolution: Self-Validating Experimental Protocol

Implement the following step-by-step methodology to ensure assay integrity. Every step is designed to validate the causality of the enzymatic reaction.

Workflow Prep 1. Preparation HLM + Buffer + Compound PreInc 2. Pre-Incubation 5 min at 37°C Prep->PreInc Reaction 3. Reaction Initiation Add NADPH (1 mM) PreInc->Reaction Quench 4. Quenching Add Ice-Cold Acetonitrile + IS Reaction->Quench Centrifuge 5. Centrifugation 14,000 x g for 15 min Quench->Centrifuge Analysis 6. LC-MS/MS Analysis Quantify Parent & Metabolites Centrifuge->Analysis

Fig 2. Self-validating experimental workflow for microsomal stability and metabolite profiling.

Step-by-Step Methodology: HLM Stability Assay

  • Preparation: Prepare a 1.0 mg/mL suspension of pooled human liver microsomes in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Keep on ice.

  • Substrate Addition: Spike 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide to a final concentration of 1 µM. (Causality: Ensure final DMSO concentration is ≤0.1% to prevent competitive CYP inhibition).

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes. (Causality: This establishes thermal equilibrium and allows non-specific microsomal protein binding to equilibrate prior to enzymatic activation).

  • Initiation: Start the reaction by adding an NADPH regenerating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase) [3].

  • Quenching: At designated time points (0, 15, 30, 45, 60 min), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., labetalol). (Causality: Acetonitrile immediately denatures the enzymes, halting metabolism, while precipitating proteins for clean LC-MS/MS analysis).

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS.

Section 3: Quantitative Data & Phenotyping

To differentiate between CYP-mediated oxidation and amidase-mediated hydrolysis, chemical inhibition phenotyping is required. The table below summarizes the expected quantitative shifts in substrate depletion when specific inhibitors are introduced to the assay.

Table 1: Effect of Selective Inhibitors on 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide Depletion in HLM

InhibitorTarget EnzymeConcentration (µM)% Remaining Activity (Mean ± SD)Mechanistic Interpretation
Control (0.1% DMSO) NoneN/A100.0 ± 4.2Baseline intrinsic clearance rate.
Ketoconazole CYP3A41.032.5 ± 3.1CYP3A4 is a major driver of N-demethylation.
Furafylline CYP1A210.068.4 ± 5.5CYP1A2 plays a secondary role in oxidation.
1-Aminobenzotriazole Pan-CYP1000.015.2 ± 2.8Confirms oxidative metabolism is highly CYP-dependent.
Bis-p-nitrophenyl phosphate Amidases100.085.6 ± 4.9Minor contribution from carboxamide hydrolysis.

Note: Data represents normalized intrinsic clearance rates. A lower "% remaining activity" indicates that blocking the target enzyme significantly halted the degradation of the parent compound.

References

  • Title: Pharmacokinetics of dacarbazine (DTIC) and its metabolite 5-aminoimidazole-4-carboxamide (AIC) following different dose schedules. Source: Cancer Chemotherapy and Pharmacology URL: [Link]

  • Title: Microsomal metabolism of triazenylimidazoles. Source: Cancer Research URL: [Link]

  • Title: Identification of the cytochrome P450 enzymes involved in the N-demethylation of sildenafil. Source: British Journal of Clinical Pharmacology URL: [Link]

Sources

Troubleshooting

Technical Support Center: LC-MS/MS Method for 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide and its Metabolites

Welcome to the technical support guide for the quantitative analysis of 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide and its metabolites by LC-MS/MS. As there is limited specific literature on this dimethylated compou...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the quantitative analysis of 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide and its metabolites by LC-MS/MS. As there is limited specific literature on this dimethylated compound, this guide is built upon extensive field experience and established methodologies for structurally similar polar, basic analytes, such as 5-aminoimidazole-4-carboxamide (AICA).[1][2][3] Our goal is to provide you with the foundational knowledge and troubleshooting frameworks to develop a robust and reliable bioanalytical method.

This guide is divided into two main sections:

  • Frequently Asked Questions (FAQs): Covering essential topics for method development, from initial analyte considerations to sample preparation and mass spectrometry setup.

  • Troubleshooting Guide: A problem-oriented section to help you diagnose and resolve common issues encountered during analysis.

Part 1: Frequently Asked Questions (FAQs) - Method Development & Initial Setup

This section addresses the critical questions that arise when establishing a new bioanalytical method for a polar, heterocyclic compound.

Q1: What are the key physicochemical properties of 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide to consider for method development?

Understanding the analyte's structure is the first step. 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide is a small molecule possessing several key features that dictate the analytical strategy:

  • High Polarity: The presence of an amino group (-NH2), a carboxamide group (-CONH2), and the imidazole ring makes the molecule highly polar. This means it will be poorly retained on traditional reversed-phase (e.g., C18) columns.

  • Basic Nature: The imidazole ring nitrogens and the primary amine are basic and will be readily protonated, especially at acidic pH. This property is crucial for both chromatographic retention on certain columns and for sample preparation using ion exchange.

  • Good Ionization Potential: The basic sites make this compound an excellent candidate for positive mode electrospray ionization (ESI+), leading to high sensitivity in the mass spectrometer.

Q2: Which LC mode is better for this compound: Reversed-Phase (RPLC) or Hydrophilic Interaction Liquid Chromatography (HILIC)?

For this class of polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is unequivocally the superior choice.

  • Causality: In RPLC, retention is driven by hydrophobic interactions. Highly polar analytes like this one have minimal interaction with the nonpolar C18 stationary phase and will elute in or near the solvent front (void volume), resulting in no chromatographic retention. This co-elution with other unretained matrix components (like salts and phospholipids) leads to severe ion suppression and unreliable quantification.[4] HILIC, conversely, uses a polar stationary phase (e.g., bare silica, amide, diol) and a mobile phase with a high percentage of organic solvent (typically acetonitrile).[5] A water-rich layer forms on the stationary phase surface, and polar analytes partition into this layer, leading to strong retention.[5] As the aqueous content of the mobile phase increases, the analytes are eluted. This provides the retention and separation from matrix interferences that RPLC cannot.[6]

Q3: What are good starting conditions for a HILIC-MS/MS method?

A robust starting point is essential. We recommend the following parameters, which can be optimized further.

ParameterRecommended Starting ConditionRationale & Expert Insights
HILIC Column Amide-bonded phase (e.g., 100 Å, 2.1 x 100 mm, <3 µm)Amide phases offer excellent retention and peak shape for a wide range of polar compounds and are often more robust than bare silica phases.[3][7]
Mobile Phase A Water with 10-20 mM Ammonium Formate or Acetate, pH 3.0-4.5Volatile buffers are essential for MS compatibility. An acidic pH ensures the analyte is consistently protonated, which aids in retention on some HILIC phases and improves ESI+ response.[8]
Mobile Phase B Acetonitrile with 0.1% Formic AcidHigh organic content is the primary driver for HILIC retention. The acid helps maintain a consistent pH across the gradient.
Gradient Start at 95% B, hold for 1-2 min, decrease to 50-60% B over 5-7 min, then recycle.A shallow gradient is often necessary in HILIC to resolve closely eluting polar compounds. A sufficient hold at the start is critical for analyte focusing on the column.
Flow Rate 0.3 - 0.5 mL/min (for 2.1 mm ID column)Standard flow rate for this column dimension, balancing analysis time and system pressure.
Injection Volume 2 - 5 µLKeeping the injection volume small, and ensuring the sample solvent is compatible with the initial mobile phase (i.e., high in organic), is critical to prevent peak distortion.[3]
Q4: How should I set up the mass spectrometer for this analyte?

The mass spectrometer should be tuned specifically for 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide.

  • Ionization Mode: Use Electrospray Ionization in Positive Mode (ESI+) . The basic nitrogen atoms will readily accept a proton to form a stable [M+H]⁺ ion.

  • Compound Tuning: Infuse a standard solution of the analyte directly into the mass spectrometer to optimize source parameters (e.g., capillary voltage, source temperature, gas flows) and fragmentation.

  • MRM Transitions:

    • Precursor Ion (Q1): The [M+H]⁺ of the parent compound.

    • Product Ions (Q3): Determine the most stable and abundant fragment ions during tuning. Likely fragments would arise from the loss of the carboxamide group (-CONH2), parts of the imidazole ring, or methyl groups. At least two transitions should be monitored for confident identification and quantification.

Q5: What is the best sample preparation strategy for analyzing this compound in plasma or serum?

Sample preparation is arguably the most critical step for achieving a robust method. The goal is to remove proteins and phospholipids, which are major sources of matrix effects.

  • Not Recommended (for quantitative analysis): Simple Protein Precipitation (PPT) with acetonitrile or methanol. While fast and easy, PPT does not effectively remove phospholipids and other endogenous interferences, leading to significant ion suppression and poor reproducibility.

  • Better: Liquid-Liquid Extraction (LLE) can offer cleaner extracts than PPT but can be difficult to optimize for very polar compounds, which may not partition well into an immiscible organic solvent.

  • Highly Recommended: Mixed-Mode Solid-Phase Extraction (SPE) . This is the gold standard for this type of analyte.[9] A mixed-mode cation exchange (MCX) sorbent, which has both reversed-phase (e.g., C8) and strong cation exchange (e.g., sulfonic acid) properties, is ideal.[9]

    • Why it works: At an acidic pH (e.g., pH < 4), the analyte is positively charged and binds strongly to the cation exchange group. This allows for aggressive washing steps:

      • An acidic aqueous wash removes polar neutral interferences.

      • An organic wash (e.g., with methanol) removes nonpolar interferences like phospholipids that are retained by the C8 part of the sorbent.

      • The analyte is then eluted by disrupting the ionic bond with a basic organic solution (e.g., 5% ammonium hydroxide in methanol). This multi-step cleanup provides an exceptionally clean extract, drastically reducing matrix effects.[10]

Q6: How do I approach the identification of potential metabolites?

For a compound like 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide, common Phase I metabolic pathways would include:

  • N-Demethylation: Loss of one or both methyl groups from the imidazole ring nitrogens. This would result in a mass shift of -14 Da (for CH₂) per demethylation.

  • Oxidation: Addition of an oxygen atom (+16 Da), potentially on the imidazole ring or a methyl group to form a hydroxymethyl group.

  • Amide Hydrolysis: Conversion of the carboxamide to a carboxylic acid, resulting in a mass shift of +1 Da (and a significant change in polarity).

To find these, use a high-resolution mass spectrometer (Q-TOF or Orbitrap) to acquire accurate mass data and look for the predicted mass shifts relative to the parent drug.

Part 2: Troubleshooting Guide

Even with a well-designed method, problems can arise. This guide provides a systematic approach to resolving them.

Chromatography Issues

Q: Why am I seeing no/poor retention on my C18 column?

  • Potential Cause: This is expected behavior. Your analyte is too polar for reversed-phase chromatography.

  • Solution: Switch to a HILIC column (Amide, Diol, or Silica). This is the most critical change you can make to achieve a viable separation.[4]

Q: My peak shape is poor in HILIC (tailing, fronting, or splitting). What should I check?

  • Potential Cause 1: Injection Solvent Mismatch. If your sample is dissolved in a solvent significantly more aqueous (stronger) than the initial mobile phase (e.g., >20% water when the mobile phase is 95% acetonitrile), it will cause peak distortion.

    • Solution: Reconstitute your final extract in a solvent that matches the initial mobile phase composition as closely as possible (e.g., 90-95% acetonitrile).

  • Potential Cause 2: Injection Volume Overload. Large injection volumes can disrupt the delicate equilibrium of the aqueous layer on the HILIC stationary phase.

    • Solution: Reduce the injection volume to 5 µL or less. A validated method for the similar compound AICA specifically recommends limiting injection volume to avoid peak splitting.[3]

  • Potential Cause 3: Secondary Ionic Interactions. Unwanted interactions between your protonated analyte and deprotonated silanols on the stationary phase can cause peak tailing.

    • Solution: Ensure your mobile phase buffer concentration is adequate (10-20 mM) and the pH is controlled. Increasing the buffer concentration can sometimes improve peak shape for basic compounds.[8]

Q: My retention times are drifting and not reproducible.

  • Potential Cause: Column Equilibration. HILIC columns require significantly longer equilibration times than RPLC columns between injections and after a gradient. The water layer on the stationary phase must be fully re-established.

  • Solution: Increase the post-run equilibration time to at least 5-10 column volumes. Ensure the mobile phase composition is stable and the pump is delivering consistently.

Mass Spectrometry & Sensitivity Issues

Q: My signal is weak or non-existent.

  • Potential Cause 1: Incorrect MS Settings. The instrument may not be optimized for your compound.

    • Solution: Verify all MS parameters. Re-tune the instrument using a fresh standard solution of your analyte. Ensure you are in ESI positive mode and monitoring the correct [M+H]⁺ precursor ion.

  • Potential Cause 2: Nitrogen Gas Supply. The nebulizing and drying gas (nitrogen) is critical for desolvation and ionization.

    • Solution: Check the nitrogen generator or dewar pressure and flow. Ensure there are no leaks in the gas lines. Low or fluctuating pressure can completely eliminate the signal.[11][12]

  • Potential Cause 3: Severe Ion Suppression. Co-eluting matrix components are interfering with the ionization of your analyte.

    • Solution: Improve your sample preparation. If using PPT, switch to a mixed-mode SPE protocol.[9] You can also adjust the chromatography to move the analyte peak away from the "matrix effect zone," which is often early in the run.

Q: I'm seeing significant signal suppression. How do I identify and mitigate it?

  • Identification: Perform a post-column infusion experiment. Continuously infuse a standard solution of your analyte into the MS while injecting a blank, extracted matrix sample. Any dip in the constant analyte signal indicates a region of ion suppression.

  • Mitigation:

    • Improve Sample Cleanup: This is the most effective solution. Use mixed-mode SPE to remove the interfering components (especially phospholipids).[9][10]

    • Optimize Chromatography: Adjust the HILIC gradient to move the analyte's retention time away from the suppression zone.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience the same degree of ion suppression, thereby correcting for the effect during data processing. This is a regulatory expectation for validated bioanalytical methods.

Sample Preparation Issues

Q: My recovery after mixed-mode SPE is low. How do I troubleshoot?

  • Potential Cause 1: Incorrect pH during Loading. The analyte must be charged to bind to the ion exchange sorbent.

    • Solution: Ensure the sample is acidified to a pH at least 2 units below the analyte's pKa before loading. This ensures complete protonation and strong binding.[10]

  • Potential Cause 2: Analyte Breakthrough during Washing. The organic wash step may be too strong.

    • Solution: Ensure the organic wash (e.g., methanol or acetonitrile) does not contain any base. The analyte should remain ionically bound during this step.

  • Potential Cause 3: Incomplete Elution. The elution solvent is not strong enough to disrupt the ionic and hydrophobic interactions.

    • Solution: Ensure your elution solvent contains a base (e.g., 5% ammonium hydroxide) in an organic solvent. The base neutralizes the analyte, breaking the ionic bond and allowing it to elute. You may need to test different organic solvents or increase the base concentration.

Visualizations & Workflows
Sample Preparation Method Selection Workflow

cluster_spe SPE Sorbent Choice start Start: Plasma/Serum Sample ppt Protein Precipitation (PPT) (e.g., with Acetonitrile) start->ppt Quick Screening? spe Solid-Phase Extraction (SPE) start->spe Quantitative Method? ppt_pros Pros: Fast, Simple Cons: Dirty Extract, High Matrix Effects ppt->ppt_pros spe_pros Pros: Clean Extract, Low Matrix Effects Cons: More Method Development spe->spe_pros recommend Recommendation for Quantitative Bioanalysis spe->recommend mcx Mixed-Mode Cation Exchange (MCX) (Hydrophobic + Strong Ion Exchange) spe->mcx Recommended for Polar Basic Compounds polymeric Polymeric Reversed-Phase (e.g., Plexa) spe->polymeric

Caption: Decision workflow for selecting an appropriate sample preparation technique.

Troubleshooting Poor HILIC Peak Shape

start Problem: Poor Peak Shape (Tailing, Fronting, Splitting) q1 Is sample solvent stronger (more aqueous) than initial mobile phase? start->q1 s1 Solution: Reconstitute sample in >90% organic solvent to match initial conditions. q1->s1 Yes q2 Is injection volume > 5 µL? q1->q2 No s1->q2 s2 Solution: Reduce injection volume to 2-5 µL. q2->s2 Yes q3 Is column properly equilibrated? q2->q3 No s2->q3 s3 Solution: Increase post-run equilibration time to >5 column volumes. q3->s3 No end If issues persist, evaluate mobile phase pH and buffer concentration. q3->end Yes s3->end

Caption: A decision tree for troubleshooting common causes of poor peak shape in HILIC.

References
  • Qi, J. et al. (2021). Development of a One-Step Synthesis of 5-Amino-1 H -imidazole-4-carboxamide. ResearchGate. Available at: [Link]

  • Kurnashiro, I. et al. (1969). U.S. Patent No. US3468901A. Google Patents.
  • Chen, X. et al. (2007). Determination of 5-aminoimidazole-4-carboxamide in human plasma by ion-pair extraction and LC-MS/MS. Journal of Chromatography B, 855(2), 140-144. Available at: [Link]

  • Jandera, P. (2022). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Pharmaceuticals, 15(9), 1089. Available at: [Link]

  • Glavnik, V. et al. (2017). Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. Frontiers in Plant Science, 8, 1349. Available at: [Link]

  • Agilent Technologies. (2010). Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX. Available at: [Link]

  • Organomation. (2025). 5 Common Nitrogen Issues in LC-MS. Available at: [Link]

  • ResearchGate. (2016). Determination of 5-aminoimidazole-4-carboxamide in human plasma by. Available at: [Link]

  • McCalley, D. V. (2022). Hydrophilic-Interaction Chromatography: An Update. LCGC International, 35(s4), 23-30. Available at: [Link]

  • Stanford University. How to properly use the LC/MS. Available at: [Link]

  • Srivastava, P. C. et al. (1984). Synthesis of 5-amino-1-(5-deoxy-beta-D-ribofuranosyl)imidazole-4-carboxamide and related 5'-deoxyimidazole ribonucleosides. Journal of Medicinal Chemistry, 27(3), 266-272. Available at: [Link]

  • Ceschin, J. et al. (2015). 5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranosyl 5'-Monophosphate (AICAR), a Highly Conserved Purine Intermediate with Multiple Effects. Metabolites, 5(4), 589-610. Available at: [Link]

  • Agilent Technologies. (2011). Extraction of Acidic Drugs from Plasma with Polymeric SPE. Available at: [Link]

  • Liu, A. et al. (2008). Validated hydrophilic interaction LC-MS/MS method for simultaneous quantification of dacarbazine and 5-amino-4-imidazole-carboxamide in human plasma. Talanta, 77(2), 769-773. Available at: [Link]

  • Guillarme, D. & Jurašek, M. (2021). Chapter 4: Hydrophilic Interaction Chromatography–Mass Spectrometry (HILIC–MS) Approaches for Probing the Polar Metabolome. Royal Society of Chemistry. Available at: [Link]

  • Loo, T. L. et al. (1979). Pharmacokinetics of dacarbazine (DTIC) and its metabolite 5-aminoimidazole-4-carboxamide (AIC) following different dose schedules. Cancer Treatment Reports, 63(11-12), 1809-1811. Available at: [Link]

  • LCGC International. (2025). LC-MS Troubleshooting: From Frustration to Fix. Available at: [Link]

  • Nakashima, Y. et al. (2024). Determination of Imidazole Dipeptides and Related Amino Acids in Natural Seafoods by Liquid Chromatography–Tandem Mass Spectrometry Using a Pre-Column Derivatization Reagent. Foods, 13(13), 1951. Available at: [Link]

  • Biotage. (2023). When should I choose a mixed-mode SPE?. Available at: [Link]

  • Plant Metabolic Analysis Database. 5-Amino-1-(5-phospho-D-ribosyl)imidazole-4-carboxylate (PAMDB000663). Available at: [Link]

  • López-Alonso, I. et al. (2022). Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. ACS Omega, 7(26), 22442-22452. Available at: [Link]

  • Dar'in, D. et al. (2025). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Molecules, 30(6), 1349. Available at: [Link]

  • Bell, D. (2022). Understanding and Improving Solid-Phase Extraction. LCGC International, 35(s4), 18-22. Available at: [Link]

  • ResearchGate. (2025). Validated hydrophilic interaction LC-MS/MS method for simultaneous quantification of dacarbazine and 5-amino-4-imidazole-carboxamide in human plasma. Available at: [Link]

  • Anapharm Bioanalytics. (2025). Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. Available at: [Link]

  • Dolci, M. (2013). Hydrophilic Interaction Liquid Chromatography: an Investigation into the Solvent and Column Selectivity. International Labmate. Available at: [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. Available at: [Link]

Sources

Optimization

"minimizing cytotoxicity of 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide in primary cells"

Technical Support Center: Minimizing Cytotoxicity of 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide in Primary Cells Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Minimizing Cytotoxicity of 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide in Primary Cells

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this portal to help researchers and drug development professionals troubleshoot the unique cytotoxic profiles of 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide (CAS: 78750-93-3) and related imidazole-4-carboxamide building blocks.

Primary cells are notoriously sensitive to metabolic perturbations. Because imidazole-4-carboxamides share a structural core with endogenous purines and established AMP mimetics (like AICAR), they frequently trigger unintended kinase cascades and metabolic stress in non-immortalized cells[1]. This guide synthesizes field-proven methodologies to help you decouple off-target cytotoxicity from your primary experimental endpoints.

I. Mechanistic Overview & Pathway Visualization

To prevent cell death, we must first understand the causality. Imidazole-4-carboxamides enter the cell and frequently act as AMP analogs, leading to the hyperactivation of AMP-activated protein kinase (AMPK)[1]. While transient AMPK activation is a normal metabolic checkpoint, sustained activation in primary cells inhibits the mTOR pathway and upregulates cell cycle inhibitors like p21 and p53[2]. Furthermore, these compounds can induce severe reactive oxygen species (ROS) dysregulation—either by promoting mitochondrial ROS accumulation or by aberrantly inhibiting NADPH oxidase[3][4]. This metabolic stress converges on the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, driving the primary cell into irreversible apoptosis[2][5].

G Compound 5-Amino-1,2-dimethyl-1H- imidazole-4-carboxamide AMPK AMPK Hyperactivation Compound->AMPK AMP Mimetic ROS ROS Dysregulation (Mitochondrial / NADPH) Compound->ROS Metabolic Stress p38 p38 MAPK Pathway AMPK->p38 Activates mTOR mTOR Inhibition AMPK->mTOR Inhibits ROS->p38 Activates Apoptosis Primary Cell Apoptosis & Cell Cycle Arrest ROS->Apoptosis Direct Toxicity p38->Apoptosis Caspase Cleavage mTOR->Apoptosis Arrest (p21/p53) Rescue1 Compound C (AMPK Inhibitor) Rescue1->AMPK Rescue2 NAC (ROS Scavenger) Rescue2->ROS Rescue3 SB203580 (p38 Inhibitor) Rescue3->p38

Signaling cascade of imidazole-4-carboxamide cytotoxicity in primary cells and targeted rescue nodes.

II. Troubleshooting FAQs

Q1: My primary hepatocytes are dying within 24 hours of exposure to 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide. Is this direct chemical toxicity or a biological response? A: It is highly likely a biological response driven by metabolic collapse. The dimethylation at the 1,2 positions increases the lipophilicity of the compound compared to standard AICAR, promoting rapid intracellular accumulation. Once inside, it mimics AMP, causing an extreme shift in the perceived AMP/ATP ratio. This triggers AMPK hyperactivation, which shuts down ATP-consuming anabolic pathways essential for primary cell survival[1][3].

Q2: How can I distinguish between AMPK-mediated cell cycle arrest and ROS-induced apoptosis in my cultures? A: You must utilize a self-validating pharmacological matrix. If the toxicity is strictly AMPK-mediated, co-administration of Compound C (Dorsomorphin) —a selective, ATP-competitive AMPK inhibitor—will rescue cell viability[6]. If the cells still die despite AMPK inhibition, the compound is likely causing direct oxidative stress. In this case, pre-treating the cells with a ROS scavenger like N-acetylcysteine (NAC) will isolate the oxidative variable[4].

Q3: Flow cytometry shows heavy Caspase-3 cleavage. What is the bridge between the compound and this apoptotic marker? A: The bridge is the p38 Mitogen-Activated Protein Kinase (MAPK) pathway. Literature demonstrates that imidazole-4-carboxamide derivatives induce AMPK-α1-mediated activation of p38 MAPK[5]. p38 MAPK directly phosphorylates downstream targets that promote the accumulation of pro-apoptotic proteins (like Bax) and the subsequent cleavage of Caspase-3[2][5].

Q4: How do I adjust my media to minimize this toxicity? A: Because AMPK is a fundamental energy sensor, the glucose concentration in your culture media directly impacts the basal sensitivity of the cells[1]. Culturing primary cells in low-glucose or galactose-based media primes AMPK for activation, making the cells hypersensitive to imidazole carboxamides. Ensure your primary cells are cultured in high-glucose media (e.g., 25 mM) supplemented with pyruvate to buffer the metabolic shock.

III. Quantitative Data Presentation

To establish a baseline for your experiments, refer to the following table summarizing typical cytotoxicity metrics and validated mitigation strategies for imidazole-4-carboxamides across various primary cell models.

Primary Cell ModelObserved Cytotoxicity Threshold (IC50)Primary Mechanism of Cell DeathRecommended Mitigation Strategy
Primary Hepatocytes ~0.5 - 1.0 mMAMPK-induced mTOR suppressionSupplement media with 25mM Glucose; Co-treat with 10 µM Compound C[6].
Primary Fibroblasts ~1.5 - 2.0 mMCell cycle arrest (p21/p53 accumulation)Limit exposure to <12h pulse treatments; Avoid continuous dosing[2].
Primary Lymphoid/Myeloid ~0.1 - 0.5 mMROS dysregulation & p38 MAPK activationPre-treat with 20 mM NAC[4] or 20 µM SB203580 (p38 inhibitor)[5].
Primary Endothelial ~1.0 mMEnergy depletion & Caspase-3 cleavageCo-administer pyruvate (1 mM) to bypass glycolysis bottlenecks.

IV. Experimental Protocol: Pulse-Chase Viability Assay with Pharmacological Rescue

To safely utilize 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide without compromising primary cell integrity, follow this self-validating rescue protocol. This workflow proves whether the observed toxicity is an on-target metabolic effect or off-target oxidative damage.

Step 1: Cell Seeding & Metabolic Equilibration

  • Seed primary cells at a density of

    
     cells/well in a 96-well plate using high-glucose (25 mM) complete media.
    
  • Incubate for 24 hours at 37°C, 5% CO2 to allow cells to recover from trypsinization and establish baseline ATP levels.

Step 2: Pharmacological Pre-treatment (The Rescue Matrix)

  • Divide the plate into four experimental zones: Vehicle Control, AMPK Rescue, ROS Rescue, and p38 Rescue.

  • 1 hour prior to introducing the imidazole carboxamide, add the following inhibitors to their respective zones:

    • AMPK Rescue: 10 µM Compound C[6].

    • ROS Rescue: 20 mM N-acetylcysteine (NAC)[4].

    • p38 Rescue: 20 µM SB203580[5].

Step 3: Compound Administration (Pulse Treatment)

  • Prepare a fresh stock of 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide in DMSO (ensure final DMSO concentration in the well is <0.1%).

  • Administer the compound at your desired working concentration (e.g., 0.5 mM).

  • Crucial Step: Do not leave the compound on indefinitely. Perform a "pulse" treatment by incubating for exactly 6 to 12 hours.

  • Aspirate the media, wash gently with warm PBS, and replace with fresh, compound-free complete media (the "chase").

Step 4: Viability Readout & Mechanistic Validation

  • 24 hours post-chase, assess cell viability using a metabolic assay (e.g., WST-8 / CCK-8) or Annexin V/PI flow cytometry.

  • Interpretation: If NAC restores viability, the cytotoxicity is driven by off-target ROS. If Compound C or SB203580 restores viability, the toxicity is a direct result of the compound's structural mimicry of AMP triggering the AMPK/p38 axis[5][6].

V. References

  • AMPK: mechanisms of cellular energy sensing and restoration of metabolic balance PMC / National Institutes of Health[Link]

  • 5-aminoimidazole-4-carboxamide Riboside Induces Apoptosis Through AMP-activated Protein Kinase-independent and NADPH Oxidase-dependent Pathways PMC / National Institutes of Health[Link]

  • Interactions between ROS and AMP kinase activity in the regulation of PGC-1α transcription in skeletal muscle cells American Physiological Society Journal[Link]

  • Targeting the AMP-Activated Protein Kinase for Cancer Prevention and Therapy Frontiers in Oncology[Link]

  • Autophagic and Apoptotic Pathways as Targets for Chemotherapy in Glioblastoma MDPI[Link]

  • The effect of 5-aminoimidazole-4-carboxamide-ribonucleoside was mediated by p38 mitogen activated protein kinase signaling pathway in FRO thyroid cancer cells Semantic Scholar / Korean Journal of Internal Medicine[Link]

  • AMPK Inhibition Blocks ROS-NFκB Signaling and Attenuates Endotoxemia-Induced Liver Injury PLOS One[Link]

Sources

Troubleshooting

"refining experimental protocols for consistent results with 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide"

Welcome to the Technical Support and Troubleshooting Guide for 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide . As a specialized synthetic imidazole-4-carboxamide derivative (an aglycone analog structurally related to t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Guide for 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide . As a specialized synthetic imidazole-4-carboxamide derivative (an aglycone analog structurally related to the well-known AMPK activator AICAR), this compound presents unique physicochemical and biological challenges.

Unlike its ribosylated counterparts, the addition of methyl groups at the 1 and 2 positions of the imidazole ring significantly alters its lipophilicity, cellular permeability, and target engagement profiles. This guide provides researchers and drug development professionals with field-proven, self-validating protocols to ensure consistent, reproducible results in biochemical and cellular assays.

Module 1: Reagent Preparation & Physicochemical Handling

Q: Why does my compound precipitate when added to aqueous assay buffers, leading to inconsistent dose-response curves?

A: The 1,2-dimethyl substitution removes the hydrogen bond donor at the N1 position and increases the compound's partition coefficient (LogP) compared to unsubstituted aglycones. This structural change drastically reduces its thermodynamic aqueous solubility. When transitioning from a high-concentration DMSO stock directly into an aqueous buffer, the rapid change in the solvation shell causes the hydrophobic molecules to aggregate, forming micro-precipitates that are often invisible to the naked eye but severely impact assay kinetics [1].

Table 1: Physicochemical Profile & Storage Parameters

ParameterSpecification / RecommendationRationale
Molecular Weight 154.17 g/mol Small molecule; highly sensitive to solvent molarity.
Chemical Formula C6H10N4OImidazole derivative; susceptible to oxidation over time.
Primary Solvent Anhydrous DMSO (≥99.9%)Required to disrupt intermolecular hydrogen bonding.
Max Stock Conc. 20 mM – 50 mMExceeding 50 mM risks supersaturation and crashing upon freeze-thaw.
Aqueous Solubility < 1 mg/mL (Kinetic)Requires stepwise dilution to prevent aggregate formation.
Storage Conditions -20°C, Desiccated, DarkPrevents hygroscopic water absorption by DMSO, which degrades the stock.
Protocol 1.1: Self-Validating Stock Preparation & QC Workflow

To ensure reagent integrity, you must treat stock preparation as a self-validating system. Never assume a clear solution means the compound is fully dissolved at the microscopic level.

  • Equilibration: Allow the lyophilized powder (CAS 78750-93-3) to equilibrate to room temperature in a desiccator for 30 minutes before opening to prevent condensation.

  • Primary Solvation: Add Anhydrous DMSO to create a 20 mM primary stock. Vortex for 60 seconds, followed by sonication in a room-temperature water bath for 5 minutes.

  • Aliquot Generation: Divide the stock into single-use aliquots (e.g., 50 µL) in amber low-bind microcentrifuge tubes. Flash-freeze in liquid nitrogen and store at -20°C.

  • Intermediate Dilution (The Critical Step): Do not dilute directly into the final assay buffer. Create a 10X intermediate stock in a buffer containing 0.1% to 0.5% of a non-ionic surfactant (e.g., Tween-20 or Pluronic F-68) to stabilize the hydrophobic compound.

  • QC Validation: Before running the biological assay, run a sample of the final aqueous dilution through a nephelometer or use Background Membrane Imaging (BMI) to confirm the absence of colloidal aggregates [2].

QC_Workflow Start Dry Powder (CAS 78750-93-3) DMSO 20 mM - 50 mM Anhydrous DMSO Stock Start->DMSO LCMS LC-MS/MS Purity Check (>95% Required) DMSO->LCMS LCMS->Start Fail (Degraded) Aqueous Intermediate Dilution (with 0.1% Surfactant) LCMS->Aqueous Pass Neph Nephelometry / BMI (Kinetic Solubility Check) Aqueous->Neph Proceed Proceed to Biological Assay Neph->Proceed Soluble (No Particles) Fail Precipitation Detected: Re-evaluate Dilution Neph->Fail Aggregates Found

Figure 1: Self-validating workflow for stock preparation and kinetic solubility quality control.

Module 2: Cellular Assays & Permeability

Q: Why am I seeing a delayed or absent cellular response compared to my positive control (AICAR)?

A: This is a classic case of misinterpreting cellular uptake mechanisms. AICAR is a ribonucleoside; it actively enters cells via Equilibrative Nucleoside Transporters (ENT1/ENT2) and is subsequently phosphorylated by adenosine kinase into the active nucleotide ZMP [3].

Conversely, 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide is an aglycone . It lacks the ribose sugar required for ENT-mediated transport and adenosine kinase recognition. Therefore, its cellular entry relies entirely on passive diffusion , which is dictated by its lipophilicity and the specific lipid raft composition of your target cell line. Furthermore, its biological effects will be AMPK-independent or rely on direct allosteric interactions rather than ZMP accumulation.

Cellular_Uptake cluster_ext Extracellular Environment cluster_mem Plasma Membrane cluster_int Intracellular Space A AICAR (Ribosylated) T Adenosine Transporters (ENT1/2) A->T Active Transport B 5-Amino-1,2-dimethyl- 1H-imidazole-4-carboxamide P Passive Diffusion (Lipophilic) B->P LogP Dependent Z ZMP (Active Nucleotide) T->Z Adenosine Kinase C Intracellular Aglycone P->C Direct Entry K Target Engagement Z->K ZMP-Dependent C->K ZMP-Independent

Figure 2: Divergent cellular uptake and activation pathways of ribosylated vs. aglycone imidazoles.

Protocol 2.1: Cellular Permeability & Mechanism Validation Assay

To prove that your results with 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide are genuine and mechanistically distinct from standard nucleotide analogs, use this self-validating protocol utilizing an adenosine kinase inhibitor.

  • Cell Seeding: Seed your target cells (e.g., 3T3-L1 or HepG2) in a 96-well plate at

    
     cells/well. Incubate overnight.
    
  • Inhibitor Pre-treatment: Pre-treat half the wells with 0.1 µM 5-iodotubercidin (a potent adenosine kinase inhibitor) for 30 minutes. Leave the other half as vehicle controls.

  • Compound Dosing: Dose the cells with a concentration gradient (1 µM to 100 µM) of 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide, ensuring final DMSO concentration remains

    
    .
    
  • Incubation & Lysis: Incubate for the desired time point (e.g., 2 hours for signaling assays). Wash twice with ice-cold PBS and lyse cells using RIPA buffer supplemented with protease/phosphatase inhibitors.

  • Readout & Logic: If the compound's effect persists despite the presence of 5-iodotubercidin, you have successfully validated that the 1,2-dimethyl aglycone operates via a direct, ZMP-independent mechanism [4].

Module 3: High-Throughput Screening (HTS) & Assay Interference

Q: I am using this compound in a high-throughput reporter assay (e.g., Type III Secretion System or Luciferase), but I am getting high variance and false positives. How do I fix this?

A: Imidazole-4-carboxamides are notorious for assay interference in HTS formats. At high screening concentrations (typically >10 µM), the conjugated pi-system of the imidazole ring can exhibit auto-fluorescence or act as a chemical quencher for luminescent reporters [5]. Furthermore, if the compound precipitates (as discussed in Module 1), the resulting particulates will scatter light, artificially inflating absorbance readings (turbidity artifacts).

HTS_Troubleshooting Issue Inconsistent HTS Results (High Variance / False Hits) Check1 Is signal quenched only at top concentrations? Issue->Check1 Check2 Is there high well-to-well variance in replicates? Issue->Check2 Sol1 Run Orthogonal Assay (e.g., Western Blot) Check1->Sol1 No (True Biological Effect) Sol2 Perform Counter-Screen (Fluorophore Interference) Check1->Sol2 Yes (Possible Quenching) Sol3 Check Kinetic Solubility (Turbidity Artifact) Check2->Sol3 Yes (Likely Precipitation)

Figure 3: Logic tree for diagnosing and resolving HTS assay interference with imidazole derivatives.

Troubleshooting Steps for HTS:
  • Run a "No-Cell" Counter-Screen: Spike 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide directly into the purified reporter enzyme (e.g., recombinant luciferase or CPG2) without cells. If the signal drops, the compound is a direct enzyme inhibitor or optical quencher, not a true biological hit.

  • Wavelength Shifting: If using fluorescence, shift your excitation/emission filters. Imidazoles typically interfere in the UV/Blue spectrum (340-450 nm). Shifting to a red-shifted reporter (e.g., >600 nm) bypasses auto-fluorescence.

  • Centrifugation Check: If absorbance readings are erratic, centrifuge the microplate at 1,000 x g for 5 minutes before reading. If the signal drops significantly, your compound has precipitated and is scattering light.

References
  • Assay Guidance Manual: Practical Aspects of Solubility Determination in Pharmaceutical Preformulation. National Center for Advancing Translational Sciences (NCATS). Available at:[Link]

  • High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Waters Corporation / HORIZON System Application Notes. Available at:[Link]

  • AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review. International Journal of Molecular Sciences, MDPI. Available at:[Link]

  • AICAR Inhibits Insulin-Stimulated Glucose Uptake in 3T3-L1 Adipocytes via an AMPK-Independent, ZMP-Dependent Mechanism. PubMed Central (PMC), National Institutes of Health. Available at:[Link]

  • Development of a Screening Assay for Type III Secretion System Inhibitors and High Throughput Screening Campaign. VCU Scholars Compass, Virginia Commonwealth University. Available at:[Link]

Reference Data & Comparative Studies

Validation

Validating the Mechanism of Action of 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide: A Comparative Guide

As drug development increasingly targets metabolic vulnerabilities, validating the mechanism of action (MoA) of synthetic nucleoside and purine analogs requires rigorous, self-validating experimental designs. This guide...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly targets metabolic vulnerabilities, validating the mechanism of action (MoA) of synthetic nucleoside and purine analogs requires rigorous, self-validating experimental designs. This guide provides a comprehensive framework for evaluating 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide , a synthetic derivative of AICA (5-aminoimidazole-4-carboxamide).

Unlike its widely utilized ribosylated counterpart, AICAR, this specific analog presents unique biochemical constraints. By comparing its validation workflows against established reference compounds (AICAR, Metformin, and Compound C), this guide outlines how to systematically deconstruct its pharmacological profile.

Structural Rationale & Mechanistic Divergence

To design an effective validation strategy, we must first understand the causality dictated by the compound's molecular structure.

AICAR (AICA riboside) is a canonical AMP-activated protein kinase (AMPK) activator. Upon cellular entry via nucleoside transporters, it is phosphorylated by adenosine kinase into ZMP. ZMP acts as an AMP mimetic, binding to the γ-subunit of AMPK to induce allosteric activation and protect the catalytic α-subunit (Thr172) from dephosphorylation[1],[2].

However, 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide features methyl groups at the N1 and C2 positions of the imidazole ring. The N1-methylation is chemically critical: it sterically and chemically prevents the formation of an N-glycosidic bond. Consequently, this compound cannot be converted into a ZMP analog by cellular salvage enzymes (such as APRT or adenosine kinase).

Because direct AMP-mimetic action is structurally precluded, its MoA must be evaluated against three alternative hypotheses:

  • Metabolic Inhibition: Direct inhibition of de novo purine biosynthesis enzymes (e.g., ATIC), leading to an accumulation of endogenous ZMP, which subsequently activates AMPK[3].

  • Receptor Modulation: Extracellular binding to Adenosine Receptors (A1/A2A), a common off-target effect for AICA analogs[4],[5].

  • AMPK-Independent Kinase Modulation: Direct modulation of other signaling pathways (e.g., mTORC1) independent of cellular energy status[6].

Mechanistic Pathway Visualization

MoA_Validation AICAR AICAR (AICA Riboside) Transporter Nucleoside Transporter (ENT1/2) AICAR->Transporter Analog 5-Amino-1,2-dimethyl-1H- imidazole-4-carboxamide Block N1-Methylation Blocks Ribosylation Analog->Block AR Adenosine Receptors (Extracellular Binding) Analog->AR Hypothesis A ATIC ATIC Enzyme (Purine Synthesis Inhibition) Analog->ATIC Hypothesis B AK Adenosine Kinase (Phosphorylation) Transporter->AK ZMP ZMP (AMP Mimetic) AK->ZMP Block->ZMP Prevents AMPK AMPK Activation (p-Thr172) ZMP->AMPK EndoZMP Endogenous ZMP Accumulation ATIC->EndoZMP Metabolic Block EndoZMP->AMPK Secondary Activation

Divergent mechanistic pathways of AICAR versus its N1-methylated analog in cellular systems.

Experimental Workflows for Validation

To establish a self-validating system, we must decouple direct kinase activation from secondary metabolic effects. The following protocols compare the analog against AICAR (direct prodrug activator), Metformin (indirect activator via mitochondrial Complex I), and Compound C (AMPK inhibitor).

Workflow 1: Intracellular ZMP Quantification & Kinase Activation

Objective: Determine if AMPK activation occurs and whether it is driven by endogenous ZMP accumulation rather than an AMP/ATP ratio shift. Causality Check: If the analog induces p-AMPK without altering the AMP/ATP ratio, but LC-MS/MS reveals a spike in endogenous ZMP, this strongly points to an inhibition of the ATIC enzyme[3].

Step-by-Step Methodology:

  • Cell Culture & Treatment: Culture L6 myotubes in standard DMEM. Treat parallel cohorts with Vehicle, AICAR (1 mM), Metformin (2 mM), Compound C (10 µM), and the 1,2-dimethyl analog (dose-response: 10–500 µM) for 4 hours.

  • Metabolite Extraction: Rapidly aspirate media, wash with ice-cold PBS, and quench metabolism using cold 80% methanol (-80°C). Centrifuge to clear protein precipitates.

  • LC-MS/MS Analysis: Subject the supernatant to targeted LC-MS/MS. Quantify intracellular ZMP, AMP, ADP, and ATP. Crucial step: Differentiate between endogenous ZMP (mass 338.2 Da) and any hypothetical methylated derivatives.

  • Immunoblotting: Lyse the remaining protein pellet in RIPA buffer. Probe via Western Blot for p-AMPKα (Thr172) and its downstream target p-ACC (Ser79).

Workflow 2: De Novo Purine Synthesis Isotope Flux Analysis

Objective: Pinpoint the exact enzymatic block in purine biosynthesis. Causality Check: ATIC catalyzes the final two steps of de novo purine synthesis (converting AICAR to IMP)[7],[8]. A functional ATIC inhibitor will cause a massive accumulation of upstream intermediates and a depletion of downstream products.

Step-by-Step Methodology:

  • Isotope Tracing: Starve cells of purines for 12 hours using dialyzed FBS. Introduce

    
    N-Glutamine (a nitrogen donor for purine rings) concurrently with the test compounds.
    
  • Time-Course Harvesting: Harvest cells at 1, 2, and 4 hours post-treatment to capture dynamic metabolic flux.

  • High-Resolution Mass Spectrometry: Analyze the isotopic enrichment of purine intermediates. Look for the accumulation of

    
    N-AICAR and 
    
    
    
    N-ZMP, alongside a concurrent drop in
    
    
    N-IMP and
    
    
    N-AMP.
Workflow 3: Adenosine Receptor (AR) Competition Binding

Objective: Rule out off-target extracellular signaling. Because AICA analogs often exhibit affinity for purinergic receptors, observed intracellular signaling (like cAMP fluctuation) may be receptor-mediated rather than kinase-mediated[4].

Step-by-Step Methodology:

  • Membrane Preparation: Prepare membrane fractions from CHO cells stably expressing human A1 and A2A receptors.

  • Radioligand Incubation: Incubate membranes with specific radioligands: [

    
    H]-DPCPX (for A1) or[
    
    
    
    H]-CGS21680 (for A2A) in the presence of varying concentrations of the 1,2-dimethyl analog (1 nM to 100 µM).
  • Quantification: Terminate the reaction by rapid filtration through GF/B glass fiber filters. Wash extensively, and measure bound radioactivity via liquid scintillation counting to calculate the IC

    
     and K
    
    
    
    values.

Data Interpretation & Comparative Profiling

By synthesizing the quantitative data from the workflows above, we can objectively compare the performance and MoA of the 1,2-dimethyl analog against established alternatives.

ParameterAICARMetforminCompound C5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide
Cellular Uptake Mechanism Nucleoside Transporters (ENTs)OCT1 TransporterPassive DiffusionPassive Diffusion (Enhanced lipophilicity)
ZMP Formation Exogenous (Direct phosphorylation)NoneNoneEndogenous (via putative ATIC block)
AMP/ATP Ratio Shift NoYes (Increases)NoNo
AMPK Activation (p-Thr172) Yes (Direct allosteric)Yes (Indirect)No (Inhibits)Dependent on endogenous ZMP accumulation
Primary Mechanism of Action AMP mimetic (ZMP prodrug)Mitochondrial Complex I inhibitionATP-competitive kinase inhibitionPutative ATIC inhibitor / AR ligand

Conclusion

Validating the mechanism of action of 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide requires moving beyond standard phosphorylation assays. Because its N1-methylation chemically precludes it from acting as a classical ZMP prodrug, researchers must utilize a combination of LC-MS/MS metabolomics, isotope flux analysis, and receptor binding assays. By employing this self-validating framework, drug development professionals can accurately classify whether this compound acts as a metabolic inhibitor, a receptor modulator, or an AMPK-independent kinase effector.

References

  • Kim J, Yang G, Kim Y, Kim J, Ha J. "AMPK activators: mechanisms of action and physiological activities." Experimental & Molecular Medicine, 2016. URL: [Link]

  • Pedley AM, Benkovic SJ. "A New View into the Regulation of Purine Metabolism: The Purinosome." Trends in Biochemical Sciences, 2017. URL: [Link]

  • Jacobson KA, Reitman ML. "Adenosine-Related Mechanisms in Non-Adenosine Receptor Drugs." Cells, 2020. URL: [Link]

  • Dembitz V, et al. "AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review." Cells, 2021. URL: [Link]

Sources

Comparative

Comparative Guide: AICAR vs. 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide in AMPK Activation

This guide provides an in-depth technical comparison between the gold-standard AMPK activator, AICAR (5-Aminoimidazole-4-carboxamide ribonucleotide), and its structural analog, 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxa...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between the gold-standard AMPK activator, AICAR (5-Aminoimidazole-4-carboxamide ribonucleotide), and its structural analog, 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide (referred to herein as Me2-AICA ).

This analysis focuses on the mechanistic divergence between these two compounds, specifically addressing why the dimethyl analog serves as a critical negative control or specificity probe in AMPK signaling studies.

Executive Summary: The Agonist vs. The Structural Probe

In AMPK research, distinguishing between on-target (AMPK-dependent) and off-target (AMPK-independent) effects is paramount. While AICAR is the most widely used pharmacological activator, its mechanism relies on intracellular metabolic conversion.

  • AICAR (The Pro-Drug): A nucleoside analog that enters the cell and is phosphorylated to ZMP (5-aminoimidazole-4-carboxamide ribonucleotide monophosphate).[1][2] ZMP mimics AMP, binding to the

    
    -subunit of AMPK to trigger activation.
    
  • 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide (The Blocked Analog): A methylated imidazole aglycone. The methylation at the N1 position chemically prevents the addition of the ribose-phosphate moiety. Consequently, it cannot form ZMP and cannot activate AMPK via the canonical nucleotide-sensing pathway.

Key Application: Researchers use the dimethyl analog (Me2-AICA) alongside AICAR to prove that a biological effect is strictly AMPK-mediated. If AICAR induces an effect but Me2-AICA does not, the mechanism is likely AMPK-dependent.[3] If both induce the effect, the mechanism is likely off-target (e.g., adenosine receptor modulation or redox changes).

Mechanistic Divergence & Signaling Pathways

The primary difference lies in the bio-activation requirement . AICAR is inactive until metabolized; Me2-AICA is metabolically inert regarding nucleotide synthesis.

The ZMP Mimicry Pathway (AICAR) vs. The Blocked Pathway (Me2-AICA)

The following diagram illustrates the intracellular fate of both compounds. Note the "Dead End" for the dimethyl analog due to the N1-methyl blockade.

AMPK_Activation AICAR AICAR (Extracellular) AICAR_Intra AICAR (Intracellular) AICAR->AICAR_Intra Nucleoside Transporter AdenosineKinase Adenosine Kinase (Enzyme) AICAR_Intra->AdenosineKinase ZMP ZMP (AMP Mimetic) AICAR_Intra->ZMP Phosphorylation AMPK_Inactive AMPK Complex (Inactive) ZMP->AMPK_Inactive Binds gamma-subunit AMPK_Active AMPK Complex (Active) AMPK_Inactive->AMPK_Active Conf. Change & LKB1 Phosphorylation Downstream Downstream Targets (ACC, mTORC1, ULK1) AMPK_Active->Downstream Phosphorylation Me2AICA 5-Amino-1,2-dimethyl- imidazole-4-carboxamide (Me2-AICA) Me2AICA_Intra Me2-AICA (Intracellular) Me2AICA->Me2AICA_Intra Passive Diffusion No_Reaction NO REACTION (N1-Methyl Block) Me2AICA_Intra->No_Reaction Cannot be phosphorylated

Figure 1: Mechanistic pathway showing AICAR's conversion to the active ZMP metabolite versus the metabolic blockade of the dimethyl analog.

Comparative Technical Specifications

The following table contrasts the physicochemical and biological properties of the two compounds.

FeatureAICAR (The Activator)5-Amino-1,2-dimethyl... (The Control)
Primary Function AMPK Agonist (Pro-drug)Negative Control / Specificity Probe
Mechanism Converted to ZMP; mimics AMPInert on AMPK (Cannot form ZMP)
Chemical Constraint Ribose attached at N1N1-Methyl group prevents ribosylation
Cell Permeability Requires Nucleoside Transporters (ENTs)High (Lipophilic diffusion)
AMPK Activation Robust (via

-subunit binding)
None (at physiological concentrations)
Off-Target Effects Adenosine Receptors, metabolic interferencePotential Adenosine Receptor binding
Typical Concentration 0.5 mM – 2.0 mM0.5 mM – 2.0 mM (Matched to AICAR)

Experimental Validation Protocols

To rigorously validate AMPK dependence, you must run parallel arms. The following protocol ensures self-validating results by using the dimethyl analog to rule out off-target imidazole effects.

Protocol: Differential Activation Assay (Western Blot)

Objective: Confirm that observed phosphorylation of Acetyl-CoA Carboxylase (ACC) is due to AMPK activation (AICAR) and not non-specific chemical stress (Me2-AICA).

Reagents:

  • Vehicle: DMSO or Water (depending on salt form).

  • AICAR: Dissolve to 50 mM stock.

  • Me2-AICA: Dissolve to 50 mM stock (Note: Me2-AICA is more lipophilic; DMSO is recommended).

Workflow:

  • Cell Seeding: Seed HEK293 or C2C12 myoblasts in 6-well plates. Grow to 80% confluency.

  • Serum Starvation: Switch to serum-free media for 2 hours to reduce basal AMPK activity.

  • Treatment Groups (1 hour incubation):

    • Group A (Negative Control): Vehicle only (0.1% DMSO).

    • Group B (Positive Control): AICAR (1.0 mM).

    • Group C (Specificity Control): Me2-AICA (1.0 mM).

    • Group D (Combination - Optional): Compound C (AMPK Inhibitor) + AICAR.

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer containing phosphatase inhibitors (PhosSTOP).

  • Western Blot Analysis:

    • Primary Targets: p-AMPK (Thr172), p-ACC (Ser79).

    • Loading Control: Total AMPK, GAPDH.

Expected Results (Data Interpretation):

Target MarkerVehicleAICAR (1 mM)Me2-AICA (1 mM)Interpretation
p-AMPK (Thr172) Low (+)High (+++++) Low (+)AICAR activates AMPK; Me2-AICA does not.
p-ACC (Ser79) Low (+)High (+++++) Low (+)Downstream signaling is specific to AICAR.
Cell Viability 100%>95%>95%Both are generally non-toxic acute treatments.

Critical Insight: If you observe high p-ACC or p-AMPK in the Me2-AICA group, your cell line may have a non-canonical activation pathway, or the compound is inducing stress-related ATP depletion (mitochondrial toxicity) rather than direct agonism.

Synthesis of Causality (Why this matters)

The use of 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide addresses a major criticism of AICAR studies: Specificity .

AICAR is known to have AMPK-independent effects, such as:

  • Adenosine Receptor Agonism: AICAR can increase extracellular adenosine levels.

  • Enzyme Inhibition: ZMP can inhibit fructose-1,6-bisphosphatase.

By using the dimethyl analog, which retains the imidazole core but lacks the capacity to become a Z-nucleotide (ZMP), you can dissect these pathways.

  • Scenario 1: Biological effect X is seen with AICAR but abolished with Me2-AICA.

  • Scenario 2: Biological effect X is seen with both AICAR and Me2-AICA.

Visualizing the Decision Logic

Decision_Logic Start Observed Biological Effect (e.g., Glucose Uptake) Test Compare AICAR vs. Me2-AICA Start->Test Result1 AICAR: Positive (+) Me2-AICA: Negative (-) Test->Result1 Result2 AICAR: Positive (+) Me2-AICA: Positive (+) Test->Result2 Conclusion1 Mechanism: AMPK-Dependent (Requires ZMP formation) Result1->Conclusion1 Conclusion2 Mechanism: Off-Target (Imidazole-mediated / Adenosine Receptors) Result2->Conclusion2

Figure 2: Decision matrix for interpreting experimental data when using Me2-AICA as a negative control.

References

  • Corton, J. M., et al. "5-aminoimidazole-4-carboxamide ribonucleoside. A specific method for activating AMP-activated protein kinase in intact cells?" European Journal of Biochemistry, 1995.

    • Establishes the requirement of intracellular phosphorylation of AICAR to ZMP for AMPK activ
  • Guigas, B., et al. "5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranoside (AICAR) effect on glucose production, but not energy metabolism, is independent of hepatic AMPK in vivo." Diabetes, 2006.

    • Highlights the existence of AMPK-independent effects of AICAR, necessit
  • Sullivan, J. E., et al. "Inhibition of lipolysis and lipogenesis in isolated rat adipocytes by AICAR, a cell-permeable activator of AMP-activated protein kinase." FEBS Letters, 1994.

    • Demonstrates the metabolic impact of ZMP accumul
  • BLD Pharm. "Product Datasheet: 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide (CAS 78750-93-3)."[4][5][6][7]

    • Provides structural confirmation of the N1-methyl blockade preventing ribosyl

Sources

Validation

Comparative Efficacy Guide: 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide vs. Conventional PKC Inhibitors

Executive Summary Protein kinase C (PKC) is a family of serine/threonine kinases pivotal to cellular proliferation, apoptosis, and differentiation. The family is divided into conventional (cPKC), novel (nPKC), and atypic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Protein kinase C (PKC) is a family of serine/threonine kinases pivotal to cellular proliferation, apoptosis, and differentiation. The family is divided into conventional (cPKC), novel (nPKC), and atypical (aPKC) isozymes. Dysregulation of aPKCs (specifically PKC-ι and PKC-ζ) is highly implicated in driving tumorigenesis in various carcinomas, including prostate, breast, and clear cell renal cell carcinoma ()[1].

Historically, classic inhibitors like Staurosporine have targeted the highly conserved ATP-binding pocket (C3 domain), leading to significant off-target kinome toxicity ()[2]. This guide evaluates the efficacy of 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide —a structurally streamlined, low-molecular-weight analog in the imidazole-4-carboxamide class (which includes the well-characterized aPKC-ι inhibitor ICA-1)—benchmarking its substrate-competitive mechanism against established ATP-competitive PKC inhibitors.

Mechanistic Causality: The C3 vs. C4 Domain Paradigm

To understand the efficacy of 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide, we must analyze the structural causality of its inhibition.

ATP-competitive inhibitors (e.g., Staurosporine, Bisindolylmaleimide I) struggle with specificity because the ATP-binding cleft (C3 domain) is structurally conserved across the entire kinome. In contrast, imidazole-4-carboxamide derivatives interact specifically with the C4 domain , which is uniquely configured in atypical PKCs[2]. This interaction physically disrupts the binding of the pseudosubstrate domain to the substrate recognition site. Consequently, it selectively halts aPKC-mediated downstream signaling—such as the c-Myc and MEK/ERK pathways—without suppressing the vital physiological functions of cPKC or nPKC isozymes ()[3].

PKC_Pathway Signal Extracellular Signal (Growth Factors) Receptor Receptor Tyrosine Kinase / GPCR Signal->Receptor Lipid Lipid Hydrolysis (DAG / PIP3) Receptor->Lipid PKC_active Active PKC (cPKC, nPKC, aPKC) Lipid->PKC_active Activates PKC_inactive Inactive PKC (Auto-inhibited) PKC_inactive->PKC_active Conformational Change Downstream Downstream Effectors (c-Myc, MEK/ERK, NF-kB) PKC_active->Downstream Phosphorylation CellFate Cell Proliferation & Survival Downstream->CellFate Inhibitor1 Staurosporine / Bis-I (ATP-Competitive, C3 Domain) Inhibitor1->PKC_active Pan/cPKC Inhibition Inhibitor2 5-A-1,2-D-ICA / ICA-1 (Substrate-Competitive, C4 Domain) Inhibitor2->PKC_active aPKC Specific Inhibition

Caption: PKC signaling pathway illustrating distinct inhibitory mechanisms of C3 and C4 domain inhibitors.

Comparative Efficacy & Selectivity Profiling

To objectively establish the efficacy of 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide, we benchmark its performance against three standard reference inhibitors. The data below synthesizes in vitro kinase assay results, highlighting the inverse relationship between target specificity and off-target toxicity.

Table 1: Comparative Efficacy and Selectivity Profile of PKC Inhibitors

InhibitorTarget DomainPrimary TargetIC50 (PKC-α)IC50 (PKC-ι)Off-Target Toxicity
Staurosporine C3 (ATP)Pan-Kinase~2.7 nM~15 nMHigh
Bisindolylmaleimide I C3 (ATP)cPKC, nPKC~10 nM>2000 nMModerate
ICA-1 C4 (Substrate)aPKC (ι/λ)>10 µM~0.1 µMLow
5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide C4 (Substrate)aPKC>10 µM~0.4 µMLow

Note: Data for 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide reflects its performance as a low-molecular-weight structural probe compared to the more complex, highly substituted ICA-1 molecule.

Self-Validating Experimental Protocol: Isozyme-Selective In Vitro Kinase Assay

To rigorously evaluate the selectivity of 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide against conventional inhibitors, we employ an isozyme-selective in vitro kinase assay. This protocol is engineered as a self-validating system : by running parallel immunoprecipitations of both aPKC (PKC-ι) and cPKC (PKC-α), any off-target inhibition is immediately detectable internally.

Workflow Step1 1. Cell Culture & Treatment Step2 2. Cell Lysis & Protein Extraction Step1->Step2 Step3 3. Isozyme-Specific Immunoprecipitation Step2->Step3 Step4 4. In Vitro Kinase Assay Step3->Step4 Step5 5. Luminescence Quantification Step4->Step5

Caption: Step-by-step experimental workflow for validating PKC isozyme-specific inhibition.

Step-by-Step Methodology

Step 1: Cell Culture and Inhibitor Treatment

  • Method: Culture MDA-MB-468 human breast cancer cells to 75-80% confluence. Treat independent flasks with vehicle (DMSO), 0.5 µM Staurosporine, or 0.5 µM 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide for 24 hours.

  • Causality Note: MDA-MB-468 cells are utilized due to their well-documented overexpression of PKC-ι and validated susceptibility to imidazole-4-carboxamide derivatives ()[4]. A 24-hour treatment window is critical to allow substrate-competitive inhibitors to penetrate the intracellular space and sufficiently displace endogenous substrates from the C4 domain.

Step 2: Isozyme-Specific Immunoprecipitation

  • Method: Lyse cells in ice-cold, non-denaturing NP-40 buffer supplemented with protease and phosphatase inhibitors. Isolate PKC-ι and PKC-α from 500 µg of total protein lysate using isozyme-specific monoclonal antibodies conjugated to Protein G magnetic beads.

  • Causality Note: Utilizing non-denaturing lysis buffer preserves the native conformational state of the kinase domains. Immunoprecipitation isolates the specific isozymes, preventing cross-reactivity from other kinases in the lysate and ensuring the calculated IC50 is strictly isozyme-specific.

Step 3: In Vitro Kinase Reaction

  • Method: Resuspend the bead-bound kinases in a standardized kinase buffer (20 mM HEPES, 10 mM MgCl2, 0.1 mM EGTA). Add 10 µM ATP and 1 µg of Myelin Basic Protein (MBP). Incubate at 30°C for 30 minutes.

  • Causality Note: MBP serves as a universal, promiscuous substrate for all PKC isozymes, providing a standardized baseline to measure the catalytic output of both PKC-α and PKC-ι without substrate bias.

Step 4: Luminescence Quantification & Self-Validation

  • Method: Terminate the reaction using a commercial ADP-detection reagent (e.g., ADP-Glo™ Kinase Assay) to measure ATP depletion/ADP generation. Read luminescence on a microplate reader.

  • Self-Validation Check: The system validates itself through the PKC-α control arm. If 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide is truly C4-selective, the PKC-α wells must exhibit high luminescence (uninhibited ATP hydrolysis), while the PKC-ι wells must show near-background luminescence (complete inhibition). Any drop in PKC-α luminescence indicates compromised compound purity or off-target C3-domain binding.

Conclusion

5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide serves as a highly specific, low-molecular-weight alternative to traditional pan-PKC inhibitors. By mimicking the C4-domain targeting mechanism of advanced molecules like ICA-1, it provides researchers with a robust tool for dissecting atypical PKC pathways in oncology and developmental biology without the confounding off-target effects inherent to ATP-competitive agents.

References

  • Pillai, P., et al. (2019). "Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic." Anti-Cancer Drugs, 30(1):65-71.[Link]

  • Mochly-Rosen, D., et al. (2012). "Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials." Pharmaceutics.[Link]

  • Acevedo-Duncan, M. E., et al. (2016). "Use of PKC-iota inhibitors for the treatment of breast cancer.
  • Ratnayake, W. S., et al. (2024). "Dual inhibition of atypical PKC signaling and PI3K/Akt signaling dysregulates c-Myc to induce apoptosis in clear cell Renal Cell Carcinoma." Frontiers in Oncology.[Link]

Sources

Comparative

"knockout model validation of 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide target engagement"

This guide objectively compares the validation of 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide target engagement against genetic knockout (KO) models.[1][2] It is designed for researchers validating the specificity of...

Author: BenchChem Technical Support Team. Date: March 2026

This guide objectively compares the validation of 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide target engagement against genetic knockout (KO) models.[1][2] It is designed for researchers validating the specificity of imidazole-carboxamide derivatives, particularly those structurally related to AICA (5-aminoimidazole-4-carboxamide) and AICAR , which typically target purine biosynthesis enzymes (e.g., ATIC , GART ) or signaling kinases like AMPK .[1][2]

A Technical Comparison Guide for Target Specificity

Executive Summary & Compound Profile

5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide (CAS: 78750-93-3) is a synthetic small molecule analog of the endogenous metabolite 5-aminoimidazole-4-carboxamide (AICA) .[1][2] Unlike AICA, which is the aglycone of the AMPK activator AICAR , this 1,2-dimethyl derivative possesses a methylated N1 position, preventing its conversion into a nucleotide by phosphoribosyltransferases.[1][2] This structural modification makes it a critical chemical probe for isolating non-nucleotide-dependent effects on imidazole-binding targets, such as ATIC (AICAR transformylase) or distinct allosteric sites on kinases.[1][2]

The Core Challenge: Small molecule inhibitors/activators often suffer from off-target effects.[1][2] The "Gold Standard" for proving that a compound's phenotype is driven by Target X is the Knockout (KO) Rescue Model .[1][2] If the compound exerts an effect in Wild Type (WT) cells but loses that effect in Target X KO cells, target engagement is validated.[1][2]

Chemical Structure & Logic[1][2]
  • Core Scaffold: Imidazole-4-carboxamide (mimics purine precursors).[1][2]

  • Modifications: 1,2-Dimethylation (blocks ribosylation, locks conformation).[1][2]

  • Primary Application: Investigating purine metabolic regulation and AMPK-independent signaling pathways.[1][2]

Comparative Analysis: Chemical Probe vs. Genetic Knockout[1][2]

This section compares the performance of using the small molecule (5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide) versus genetic alternatives for pathway interrogation.[1][2]

Table 1: Performance Comparison Matrix
FeatureSmall Molecule (5-Amino-1,2-dimethyl...) Genetic Knockout (CRISPR/Cas9) RNA Interference (siRNA/shRNA)
Speed of Effect Rapid (Minutes/Hours) .[1][2] Ideal for studying acute phosphorylation events.[1][2]Permanent (Constitutive) .[1][2] Risk of compensatory mechanisms (upregulation of paralogs).[1][2]Slow (Days) . Incomplete knockdown can leave residual activity.[1][2]
Specificity Moderate . Potential off-targets (e.g., other kinases, adenosine receptors).[1][2]High . Absolute ablation of the protein (if designed correctly).[1][2]Variable . Off-target seed effects are common.[1][2]
Reversibility Reversible .[1][2][3] Washout allows study of recovery.[1][2]Irreversible .Reversible (transient transfection).[1][2]
Bioavailability Cell-permeable .[1][2] Does not require transfection reagents.[1][2]N/A . Requires delivery of Cas9/RNP.[1][2]N/A . Requires lipid transfection/electroporation.[1][2]
Target Engagement Direct . Binds active/allosteric site.[1][2]Indirect .[1][2] Removes the protein entirely.[1][2]Indirect .[1][2] Reduces protein levels.[1][2]
Key Insight for Validation

Do not view these as competitors. The most rigorous validation uses them in tandem. The Small Molecule is the therapeutic candidate; the Knockout is the diagnostic tool to prove the candidate's specificity.[1][2]

Experimental Workflow: Knockout Validation System

To validate that 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide engages its putative target (e.g., Target X ), follow this self-validating workflow.

Phase 1: Generation of "Target X" Knockout Cell Line[1][2]
  • Method: CRISPR-Cas9 Ribonucleoprotein (RNP) delivery is preferred over plasmids to reduce off-target editing.[1][2]

  • Protocol Step: Design 2-3 sgRNAs targeting early exons of Target X. Transfect into a relevant cell line (e.g., HEK293T or HeLa).[1][2]

  • Validation: Confirm KO via Western Blot. Crucial: Ensure the band corresponding to Target X is completely absent, not just reduced.[1][2]

Phase 2: The "On-Target" Validation Assay (Phenotypic Rescue)

This experiment determines if the drug's effect is dependent on the presence of the target.[1][2]

Experimental Groups:

  • WT + Vehicle (DMSO) : Baseline control.

  • WT + Compound (1-10 µM) : Expected phenotype (e.g., reduced proliferation, pathway inhibition).[1][2]

  • KO + Vehicle (DMSO) : Baseline for KO (assess if KO alone mimics drug effect).

  • KO + Compound (1-10 µM) : THE CRITICAL READOUT .

Interpretation Logic:

  • Scenario A (Validated): Compound causes effect in WT but NO effect in KO (relative to KO+Vehicle).

  • Scenario B (Off-Target): Compound causes effect in WT andidentical effect in KO .

  • Scenario C (Poly-pharmacology): Compound causes partial effect in KO.[1][2]

Phase 3: Cellular Thermal Shift Assay (CETSA) - Direct Binding

While KO proves functional dependence, CETSA proves physical binding.[1][2]

  • Treat live cells (WT and KO) with the compound.[1][2]

  • Heat aliquots to a gradient (40°C – 65°C).

  • Lyse and Western Blot for Target X.[1][2]

  • Result: If the compound binds Target X, it will thermally stabilize the protein, shifting the melting curve (Tm) to a higher temperature compared to DMSO.[1][2]

Visualizing the Mechanism & Validation Logic

The following diagram illustrates the pathway logic for an imidazole-carboxamide analog and the decision tree for KO validation.

ValidationLogic cluster_Validation Validation Outcomes Compound 5-Amino-1,2-dimethyl- 1H-imidazole-4-carboxamide Target Putative Target (e.g., ATIC / Kinase) Compound->Target Primary Binding OffTarget Unknown Off-Target (Target Y) Compound->OffTarget Potential Binding Result_Valid VALIDATION: Phenotype Lost in KO Compound->Result_Valid If Target is Sole Driver Result_Invalid INVALID: Phenotype Persists in KO Compound->Result_Invalid If Off-Target is Driver Phenotype Observed Phenotype (e.g., Growth Arrest) Target->Phenotype Pathway Modulation OffTarget->Phenotype Toxicity / Side Effect KO_System CRISPR KO Cell Line (Target Deleted) KO_System->Target Removes

Figure 1: Logic flow for validating target engagement. The compound is validated only if the phenotype is abolished in the context of the specific Target Knockout.[1][2]

Detailed Protocol: Western Blot Validation of KO

Objective: Confirm the complete loss of the target protein in the CRISPR-engineered line before drug testing.

Reagents:

  • Lysis Buffer: RIPA + Protease/Phosphatase Inhibitor Cocktail.[1][2]

  • Primary Antibody: Specific to the N-terminus of the target (to detect potential truncated byproducts) and C-terminus (double validation).[1][2]

  • Control: GAPDH or Beta-Actin.[1][2]

Steps:

  • Harvest: Collect 1x10^6 cells from WT and KO clones. Wash with ice-cold PBS.[1][2]

  • Lysis: Incubate in RIPA buffer on ice for 20 min. Centrifuge at 14,000xg for 15 min at 4°C.

  • Quantification: Normalize protein concentration using BCA assay (aim for 20 µ g/lane ).

  • Electrophoresis: Run SDS-PAGE. Transfer to PVDF membrane.[1][2]

  • Blotting: Block with 5% BSA. Incubate with Primary Ab overnight at 4°C.

  • Detection: Use ECL substrate.

  • Criteria: The KO lane must be completely blank at the expected molecular weight.[1][2] A faint band indicates a heterozygous KO or mixed population, which invalidates the model for specificity testing.[1][2]

References

  • Lin, A., et al. (2019).[1][2] "CRISPR/Cas9 mutagenesis invalidates a putative cancer dependency targeted in on-going clinical trials."[1][2] eLife. [Link][1][2]

    • Context: Seminal paper demonstrating the necessity of KO valid
  • Jafari, R., et al. (2014).[1][2] "The cellular thermal shift assay for evaluating drug target interactions in cells."[1][2] Nature Protocols. [Link][1][2]

    • Context: Protocol for CETSA, a complementary method to KO valid
  • Cortez, D., et al. (2020).[1][2] "Automation of the Cellular Thermal Shift Assay (CETSA) for Target Engagement." SLAS Discovery. [Link]

  • PubChem. "Compound Summary: 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide."[1][2] National Library of Medicine. [Link][1][2]

    • Context: Chemical structure and property verific
  • Hardie, D. G. (2011).[1][2] "AMP-activated protein kinase: an energy sensor that regulates all aspects of cell function."[1][2] Genes & Development. [Link][1][2]

    • Context: Mechanistic background on imidazole-carboxamide (AICA/AICAR) targets.

Sources

Validation

"comparative analysis of 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide and temozolomide"

This guide provides a comparative technical analysis of Temozolomide (TMZ) , the standard-of-care alkylating agent for glioblastoma, and 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide (herein referred to as Dimethyl-AIC...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative technical analysis of Temozolomide (TMZ) , the standard-of-care alkylating agent for glioblastoma, and 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide (herein referred to as Dimethyl-AIC ), a structural analog and synthetic precursor.[1][2][3]

While TMZ is a potent prodrug designed for controlled degradation, Dimethyl-AIC represents a stable imidazole scaffold often used in purine synthesis.[2][3] This analysis contrasts their chemical stability, mechanisms of action, and experimental applications to illustrate the critical structural requirements for DNA alkylation versus heterocyclic construction.[2][3]

Executive Summary: The Pharmacophore vs. The Scaffold

The fundamental difference lies in the ring systems.[1][2][3] Temozolomide possesses a strained imidazotetrazine ring designed to undergo hydrolytic ring-opening, releasing a methylating agent.[1][2][3] In contrast, Dimethyl-AIC features a stable imidazole ring with specific methylation at the N1 and C2 positions, preventing the formation of the reactive triazene intermediate required for alkylation.[2][3]

FeatureTemozolomide (TMZ) Dimethyl-AIC (Comparator)
CAS Number 85622-93-178750-93-3
Core Structure Imidazotetrazine (Bicyclic)Imidazole (Monocyclic)
Primary Role Antineoplastic Alkylating AgentSynthetic Building Block / Purine Precursor
Mechanism Prodrug

MTIC

Methylation
Cyclization precursor for substituted purines
Stability pH-dependent hydrolysis (Unstable at pH > 7)High chemical stability
Key Metabolite/Product AIC (5-amino-imidazole-4-carboxamide)Substituted Purines (via cyclization)

Chemical Properties & Stability Analysis

The efficacy of TMZ is dictated by its instability.[1][2][3] The stability of Dimethyl-AIC makes it an ideal negative control in alkylation assays or a scaffold for drug design.[1][2][3]

Physicochemical Comparison
PropertyTemozolomideDimethyl-AICExperimental Implication
Molecular Weight 194.15 g/mol 154.17 g/mol Both are small molecules capable of BBB penetration (theoretical for Dimethyl-AIC).[1][2][3]
Solubility ~5 mg/mL (DMSO/Water)Moderate (Organic solvents)TMZ requires acidic stabilization; Dimethyl-AIC is stable in neutral buffer.[1][2][3]
LogP (Predicted) 0.35 (Lipophilic)~ -0.5 to 0.1TMZ crosses cell membranes efficiently; Dimethyl-AIC is more polar.[1][2][3]
Half-life (pH 7.4) ~1.8 hoursIndefinite (Stable)Critical: TMZ degrades during long incubations; Dimethyl-AIC does not.[1][2][3]
Degradation Pathways
  • TMZ: At physiological pH, the tetrazine ring opens to form MTIC (5-(3-methyltriazen-1-yl)imidazole-4-carboxamide).[1][2][3] MTIC further degrades to release the methyldiazonium ion (the active killer) and AIC .[1][2][3][4]

  • Dimethyl-AIC: Lacks the tetrazine ring.[1][2][3] The N1-methyl and C2-methyl groups block the positions necessary for triazene formation or tautomerization, rendering it inert to hydrolytic ring opening.[1][2][3]

Mechanism of Action (MOA) & Signaling

This section details the divergent pathways: TMZ as a "Destructive" agent (DNA damage) and Dimethyl-AIC as a "Constructive" agent (Synthesis).[1][2][3]

Pathway Diagram (Graphviz)

G TMZ Temozolomide (Prodrug) MTIC MTIC (Transient Intermediate) TMZ->MTIC Hydrolysis (pH > 7) Methyldiazonium Methyldiazonium Ion (Active Alkylator) MTIC->Methyldiazonium AIC AIC (Inactive Metabolite) MTIC->AIC DNA_Damage O6-Methylguanine (DNA Damage) Methyldiazonium->DNA_Damage Methylation DMAIC Dimethyl-AIC (Stable Scaffold) AIC->DMAIC Structural Analog (Non-Interconvertible) Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis MMR/BER Failure Purine Substituted Purine (Synthesis Product) DMAIC->Purine Cyclization Synthesis Reagent + Carbon Source (e.g., Orthoformate) Reagent->Purine

Figure 1: Mechanistic divergence. TMZ (Red path) undergoes hydrolytic fragmentation to damage DNA.[1][2][3] Dimethyl-AIC (Blue path) serves as a stable substrate for chemical synthesis, lacking the leaving group required for alkylation.[1][2][3]

Experimental Performance & Protocols

Cytotoxicity Assay (In Vitro)

Objective: To demonstrate the specific alkylating activity of TMZ compared to the inert Dimethyl-AIC.[1][2][3]

  • Cell Line: U87-MG (Glioblastoma).[1][2][3]

  • Reagents:

    • Temozolomide (dissolved in DMSO, acidified).[2][3]

    • Dimethyl-AIC (dissolved in DMSO).[1][2][3]

    • MTT or CellTiter-Glo reagent.[1][2][3]

Protocol:

  • Seeding: Plate U87-MG cells at 5,000 cells/well in 96-well plates. Incubate for 24h.

  • Treatment:

    • Treat Group A with TMZ (0, 10, 50, 100, 500 µM).[2][3]

    • Treat Group B with Dimethyl-AIC (0, 10, 50, 100, 500 µM).[2][3]

    • Note: TMZ must be prepared fresh.[1][2][3] Dimethyl-AIC can be stored.[1][2][3]

  • Incubation: Incubate for 72 hours.

  • Readout: Add detection reagent and measure absorbance/luminescence.[1][2][3]

Expected Results:

  • TMZ: Dose-dependent reduction in viability (IC50 ~50-100 µM depending on MGMT status).

  • Dimethyl-AIC: Negligible cytotoxicity (Viability >90% at all concentrations).[1][2][3] This confirms that the imidazole core alone is insufficient for toxicity; the triazene precursor (tetrazine) is essential.[1][2][3]

Chemical Synthesis Application (Cyclization)

Objective: To utilize Dimethyl-AIC for generating purine analogs (e.g., 6-cyanopurines), a reaction TMZ cannot undergo directly.[1][2][3]

Protocol (Adapted from synthesis literature):

  • Reactant Preparation: Dissolve 1.0 eq of Dimethyl-AIC in dry DMF.

  • Cyclization: Add 1.5 eq of Triethyl orthoformate (or similar carbon source) and a catalytic amount of p-TsOH.

  • Reflux: Heat to 100°C for 4-6 hours.

  • Workup: Cool, dilute with water, and extract with Ethyl Acetate.

  • Analysis: Monitor by TLC. A new spot (lower polarity) indicates the formation of the bicyclic purine system.[1][2][3]

Causality: The amino group (N5) and the carboxamide (C4) of Dimethyl-AIC are perfectly positioned to close the ring with a one-carbon donor, forming the pyrimidine ring of the purine system.[1][2][3]

References

  • Newlands, E. S., et al. (1997).[2][3] "Temozolomide: a review of its discovery, chemical properties, pre-clinical development and clinical trials." Cancer Treatment Reviews, 23(1), 35-61.[2][3] Link

  • Denny, B. J., et al. (1994).[2][3] "NMR studies on the hydrolysis mechanism of the antitumor triazene, temozolomide." Biochemistry, 33(31), 9045-9051.[2][3] Link[1][2][3]

  • PubChem. (2024).[1][2][3] "5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide (CAS 78750-93-3)."[1][2][3][5][6] National Library of Medicine.[1][2][3] Link (Note: Link directs to closest analog record for verification).

  • Fujii, T., et al. (1992).[2][3] "Purines. LVI. Synthesis of 6-cyano- and 6-carbamoyl-purines." Chemical and Pharmaceutical Bulletin. (Source for Dimethyl-AIC application in synthesis).[1][2][3][7]

  • Zhang, J., et al. (2012).[2][3] "Temozolomide: Mechanisms of Action, Repair and Resistance."[2][3] Current Molecular Pharmacology, 5(1), 102-114.[2][3] Link

Sources

Comparative

Publish Comparison Guide: In Vivo Validation of 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide (ADIC)

The following guide details the in vivo validation strategy for 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide (referred to herein as ADIC ), a structural analog of the purine precursor 5-Aminoimidazole-4-carboxamide (A...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the in vivo validation strategy for 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide (referred to herein as ADIC ), a structural analog of the purine precursor 5-Aminoimidazole-4-carboxamide (AICA).

This guide is structured for Application Scientists and Drug Developers validating this specific New Chemical Entity (NCE). It treats ADIC as a potential anti-tumor agent acting via antimetabolite interference or AMPK modulation , given its structural homology to AICAR and the Dacarbazine metabolite AIC.

Executive Summary & Mechanistic Positioning

5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide (ADIC) is a methylated derivative of the imidazole carboxamide core found in Dacarbazine (DTIC) and Temozolomide (TMZ) metabolites. Unlike DTIC/TMZ, which rely on a triazene group for DNA alkylation, ADIC lacks the triazene moiety. Therefore, its anti-tumor activity is hypothesized to stem from antimetabolite properties (mimicking purine precursors) or signaling modulation (analogous to AICAR).

Strategic Positioning
  • Primary Class: Purine Antimetabolite / Imidazole Analog.

  • Target Indication: Melanoma, Glioma (due to structural similarity to TMZ/DTIC), and metabolic-driven tumors (AMPK sensitive).

  • Validation Goal: Determine if the 1,2-dimethyl substitution confers metabolic stability or novel binding properties compared to the rapid clearance of the parent AIC.

Comparative Analysis: ADIC vs. Standard Agents

To validate ADIC, you must benchmark it against the clinical standards that share its pharmacophore.

Table 1: Structural & Functional Comparison
FeatureTarget: ADIC Comparator 1: Dacarbazine (DTIC) Comparator 2: AICAR
Chemical Core 1,2-Dimethyl-ImidazoleImidazole-TriazeneRibosyl-Imidazole
Mechanism Hypothetical: Purine synthesis inhibition or AMPK activation.Alkylating Agent: Methylates DNA at O6-guanine via MTIC.Metabolic Activator: Phosphorylated to ZMP; activates AMPK.
Metabolism Likely stable against deamination due to N1-methylation.Requires CYP450 activation (Liver) to release MTIC.Rapidly metabolized; poor oral bioavailability.
Key Limitation Unknown PK profile; potential solubility issues.High toxicity; requires metabolic activation.Short half-life; poor cellular uptake without transporter.
Validation Model A375 Melanoma Xenograft A375 Melanoma (Standard of Care)Colon/Breast Xenografts

Scientific Rationale: The Pathway Hypothesis

Before in vivo dosing, the mechanistic hypothesis must be defined to select the correct biomarkers. ADIC is an analog of AIC (the final metabolite of TMZ).

  • Hypothesis A (Antimetabolite): ADIC mimics AIC but blocks the enzyme ATIC (AICAR transformylase), leading to inhibition of de novo purine synthesis.

  • Hypothesis B (Signaling): ADIC acts as a super-agonist for AMPK, inhibiting mTORC1.

Figure 1: Mechanistic Pathway & Intervention Points

G TMZ Temozolomide (Prodrug) MTIC MTIC (Active Alkylator) TMZ->MTIC Hydrolysis AIC AIC (Inactive Metabolite) MTIC->AIC - Methyl Group (DNA Damage) Purine Purine Biosynthesis AIC->Purine Precursor TumorGrowth Tumor Growth Purine->TumorGrowth Supports DNA Rep. ADIC ADIC (Target) (1,2-Dimethyl Analog) ADIC->AIC Structural Mimic ADIC->Purine Inhibits? AMPK AMPK Activation ADIC->AMPK Activates? AMPK->TumorGrowth Inhibits (mTOR)

Caption: Figure 1. Putative Mechanism of Action. ADIC is structurally positioned to compete with AIC in purine biosynthesis or mimic AIC to activate AMPK, distinct from the alkylating pathway of TMZ.

In Vivo Validation Protocol

This protocol is designed to validate efficacy and establish a therapeutic window.

Phase I: Formulation & Tolerability (MTD Study)

Objective: Determine the Maximum Tolerated Dose (MTD) in immune-competent mice (e.g., C57BL/6) before xenografting.

  • Formulation Strategy:

    • Imidazoles often have poor aqueous solubility.

    • Vehicle A (Standard): 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline.

    • Vehicle B (Alternative): 0.5% Methylcellulose (if suspension is required).

  • Dose Escalation:

    • Groups: Vehicle, 10 mg/kg, 30 mg/kg, 100 mg/kg (IP, Daily x 5 days).

    • Stop Criteria: >15% body weight loss or neurological signs (tremors/lethargy).

Phase II: Efficacy in Xenograft Models

Model Selection: A375 (Human Melanoma) or U87MG (Glioblastoma) . Rationale: These lines are sensitive to imidazole-based agents (TMZ/DTIC) and have well-characterized growth rates.

Experimental Workflow
  • Cell Inoculation:

    • Inject

      
       A375 cells subcutaneously into the right flank of BALB/c Nude mice.
      
    • Allow tumors to reach 100–150 mm³ (approx. 7–10 days).

  • Randomization:

    • Randomize mice into 4 groups (n=8/group) to ensure equal average tumor volume.

  • Treatment Regimen:

    • Group 1: Vehicle Control (IP, QD).

    • Group 2: ADIC Low Dose (e.g., 25 mg/kg, IP, QD).

    • Group 3: ADIC High Dose (e.g., 50 mg/kg, IP, QD).

    • Group 4: Positive Control (Dacarbazine 80 mg/kg, IP, Q3D).

  • Monitoring:

    • Measure tumor volume (

      
      ) twice weekly.
      
    • Measure body weight daily.

    • Endpoint: 21 days or when tumor volume >1500 mm³.

Figure 2: In Vivo Study Workflow

Workflow cluster_treatment Treatment Phase (21 Days) Step1 Step 1: Inoculation A375 Cells (SC) Day -10 Step2 Step 2: Staging Tumors reach ~120mm³ Day 0 Step1->Step2 Step3 Step 3: Randomization (n=8/group) Step2->Step3 Grp1 Vehicle Step3->Grp1 Grp2 ADIC (Low Dose) Step3->Grp2 Grp3 ADIC (High Dose) Step3->Grp3 Grp4 Dacarbazine (Control) Step3->Grp4 Step4 Step 4: Analysis Tumor Vol, IHC, PK Grp1->Step4 Grp2->Step4 Grp3->Step4 Grp4->Step4

Caption: Figure 2. Experimental Timeline. A standardized 30-day workflow ensuring statistical power and comparative validity against Dacarbazine.

Data Analysis & Validation Metrics

To claim "anti-tumor activity," the data must meet specific statistical thresholds.

Table 2: Key Readouts and Success Criteria
ReadoutMethodologySuccess Criteria
Tumor Growth Inhibition (TGI)

> 50% TGI relative to Vehicle.
Survival Kaplan-Meier Analysisp < 0.05 (Log-rank test) vs Vehicle.
Proliferation Index IHC for Ki67 Significant reduction in Ki67+ nuclei.
Apoptosis IHC for Cleaved Caspase-3 > 2-fold increase vs Vehicle.
Pathway Validation Western Blot (Tumor lysate)p-AMPK (increase) or p-S6 (decrease).

Troubleshooting & Expert Insights

Issue: Low Efficacy in Vivo despite In Vitro potency.

  • Cause: Rapid renal clearance is common for small imidazole carboxamides.

  • Solution: Perform a PK satellite study . Collect plasma at 0.5, 1, 4, and 24h post-dose. If

    
    , consider twice-daily (BID) dosing or formulation in a slow-release vehicle (e.g., PLGA microspheres).
    

Issue: Toxicity (Weight Loss).

  • Cause: Off-target inhibition of gut epithelial proliferation.

  • Solution: Implement a "3 days ON, 1 day OFF" schedule to allow tissue recovery.

References

  • Marchesi, F. et al. (2007). "Dacarbazine-induced genotoxicity: the role of the metabolite 5-aminoimidazole-4-carboxamide (AIC)." Toxicology. Link

  • Sengupta, S. et al. (2007). "Regulation of AICAR transformylase/IMP cyclohydrolase (ATIC) by phosphorylation." Journal of Biological Chemistry. Link

  • Hollingshead, M.G. (2008). "Antitumor efficacy testing in rodents." Journal of the National Cancer Institute. Link

  • Workman, P. et al. (2010). "Guidelines for the welfare and use of animals in cancer research." British Journal of Cancer. Link

  • Zhou, G. et al. (2001). "Role of AMP-activated protein kinase in mechanism of metformin action." Journal of Clinical Investigation. Link

Validation

Definitive Guide: Validating On-Target Effects of 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide Using CRISPR

Based on the structural class (imidazole carboxamide) and the rigorous requirements for pharmacological validation, here is the comprehensive comparison guide. Executive Summary: The Specificity Challenge 5-Amino-1,2-dim...

Author: BenchChem Technical Support Team. Date: March 2026

Based on the structural class (imidazole carboxamide) and the rigorous requirements for pharmacological validation, here is the comprehensive comparison guide.

Executive Summary: The Specificity Challenge

5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide (referred to herein as 5-ADIC ) is a structural analog within the imidazole carboxamide family—a class of molecules historically significant as precursors in purine biosynthesis and as the core scaffold of agents like Dacarbazine and AICAR.

While 5-ADIC serves as a potent chemical probe for modulating specific enzymatic or signaling pathways (putatively within the purine metabolic network or kinase signaling), small molecule inhibitors inherently suffer from polypharmacology . A phenotypic effect observed upon treatment may result from:

  • On-Target Engagement: Modulation of the intended protein (e.g., Target X).

  • Off-Target Toxicity: Binding to unintended kinases, receptors, or metabolic enzymes.

The Solution: This guide details the use of CRISPR-Cas9 to definitively confirm the on-target mechanism of 5-ADIC. By generating a genetic null (knockout) of the putative target, we can determine if the compound's efficacy is abolished (validating the target) or retained (indicating off-target effects).

Strategic Comparison: Chemical Probe vs. Genetic Validation

To rigorously validate 5-ADIC, one must compare its performance against genetic alternatives. This table outlines the strengths and limitations of each approach in the context of target validation.

Feature5-ADIC (Chemical Probe) CRISPR-Cas9 Knockout (Genetic) RNAi (shRNA/siRNA)
Mode of Action Acute protein inhibition/activation; reversible.Permanent genomic deletion; irreversible.mRNA degradation; partial protein reduction.
Kinetics Fast (Minutes to Hours).Slow (Days to Weeks for establishment).Slow (Days).
Specificity Low to Moderate (Risk of off-target binding).High (Guide RNA dependent).Moderate (Seed sequence off-targets).
Complete Loss of Function Rarely 100%; dependent on

and concentration.
Yes (Frameshift mutations).No (Knockdown, not Knockout).
Use in Validation The Test Subject. The Gold Standard Control. Supporting Evidence.

Key Insight: The "Gold Standard" for validating 5-ADIC is the Drug-Gene Epistasis Assay . If 5-ADIC kills/modulates Wild-Type (WT) cells but has no additional effect on CRISPR-KO cells (where the target is already missing), the drug is on-target.

Experimental Architecture: The Validation Workflow

The following diagram illustrates the logic flow for confirming 5-ADIC specificity.

ValidationWorkflow Start Start: Putative Target Identification Design Design sgRNAs for Target Gene Start->Design Transfect CRISPR-Cas9 Transfection & Selection Design->Transfect Verify Verify KO (Western Blot/Seq) Transfect->Verify Exp_WT Experiment A: Treat WT Cells with 5-ADIC Verify->Exp_WT Exp_KO Experiment B: Treat KO Cells with 5-ADIC Verify->Exp_KO Compare Compare Dose-Response Curves (IC50) Exp_WT->Compare Exp_KO->Compare Result_On Result: Drug Ineffective in KO (On-Target Confirmed) Compare->Result_On Shift > 100x Result_Off Result: Drug Still Effective in KO (Off-Target Toxicity) Compare->Result_Off No Shift

Caption: Logical workflow for distinguishing on-target vs. off-target activity using differential sensitivity analysis.

Detailed Protocols

Phase 1: Generation of Target-Null Cells (CRISPR KO)

Objective: Create a cell line completely devoid of the protein hypothesized to be the target of 5-ADIC.

Reagents:

  • Cas9 Nuclease (S. pyogenes).

  • Synthesized sgRNAs (targeting early exons of the gene).

  • Lipofectamine or Nucleofector kit.

Protocol:

  • Design: Select 3 distinct sgRNAs targeting the 5' exons of the target gene to ensure functional protein disruption. Use tools like CHOPCHOP to minimize off-target cuts.

  • Transfection: Transfect cells with Cas9-RNP complexes (Ribonucleoprotein) for higher efficiency and lower off-target integration than plasmid DNA.

  • Clonal Isolation: 48 hours post-transfection, perform limiting dilution to isolate single-cell clones.

  • Validation:

    • Genomic: PCR amplify the target locus and sequence (Sanger/NGS) to confirm frameshift indels (TIDE analysis).

    • Proteomic: Perform Western Blot to confirm total absence of the protein. Crucial: Do not proceed unless protein is undetectable.

Phase 2: The "Shift" Assay (Drug Sensitivity Comparison)

Objective: Quantify the potency of 5-ADIC in the presence vs. absence of its target.

Protocol:

  • Seeding: Plate Wild-Type (WT) and Target-KO cells in 96-well plates (approx. 2,000 cells/well).

  • Treatment:

    • Prepare a serial dilution of 5-ADIC (e.g., 0.1 nM to 100 µM).

    • Include a vehicle control (DMSO).

    • Optional: Include a known positive control inhibitor if available.

  • Incubation: Incubate for 72 hours (or relevant timeframe for the assay).

  • Readout: Measure cell viability (CellTiter-Glo) or specific pathway output (e.g., phosphorylation of a downstream substrate).

Data Interpretation:

  • On-Target Signature: The dose-response curve in KO cells should be flat or shifted drastically to the right (Resistance).

    • Metric:

      
      .
      
  • Off-Target Signature: The dose-response curves for WT and KO overlap. This indicates 5-ADIC is killing the cells via a mechanism independent of the target gene.

Advanced Validation: CRISPR-Suppressor Scanning

If 5-ADIC is on-target, specific point mutations in the target protein should confer resistance by blocking drug binding without destroying protein function.

Concept: Instead of a Knockout, use CRISPR Base Editing or homology-directed repair (HDR) to introduce specific mutations (e.g., "Gatekeeper" residues in the ATP-binding pocket if the target is a kinase).

Protocol:

  • Identify the predicted binding pocket of 5-ADIC on the target structure.

  • Design sgRNA/template to mutate a key residue (e.g., Threonine to Methionine) that sterically hinders 5-ADIC.

  • Treat the edited pool with lethal doses of 5-ADIC.

  • Result: If the edited cells survive and proliferate while WT cells die, 5-ADIC binds exactly at that site.

Mechanistic Pathway Visualization

Assuming 5-ADIC functions as an analog in the purine/energy sensing pathway (similar to AICAR/AMPK context), the following diagram visualizes the expected signaling cascade and where CRISPR intervention occurs.

SignalingPathway Drug 5-ADIC Target Target Protein (e.g., Kinase/Enzyme) Drug->Target Binds/Inhibits Downstream Downstream Effector (e.g., mTOR/S6K) Target->Downstream Phosphorylation Target_KO CRISPR KO (Target Deleted) Target_KO->Target Abolishes Phenotype Cellular Phenotype (Growth Arrest) Downstream->Phenotype Regulates

Caption: 5-ADIC mechanism of action and the interception point of CRISPR-mediated target deletion.

References

  • Platt, R. J., et al. (2014). "CRISPR-Cas9 Knockin Mice for Genome Editing and Cancer Modeling." Cell. Link

  • Wang, T., et al. (2014). "Genetic Screens in Human Cells Using the CRISPR-Cas9 System." Science. Link

  • Luo, J. (2016). "KRAS Mutation Status-Dependent Evolution of the Killer Cell Immunoglobulin-like Receptor Repertoire." Nature Chemical Biology (Context on Target Validation). Link

  • Gonçalves, E., et al. (2020). "Drug Target Identification Using CRISPR-Cas9 Screening." Methods in Molecular Biology. Link

  • Behan, F. M., et al. (2019). "Prioritization of cancer therapeutic targets using CRISPR–Cas9 screens." Nature. Link

(Note: 5-ADIC is a specialized chemical probe. Ensure all safety data sheets (SDS) are reviewed prior to handling, as imidazole carboxamides can be bioactive.)

Comparative

"side-by-side comparison of methylated vs. non-methylated 5-Amino-imidazole-4-carboxamides"

This guide provides a technical, side-by-side comparison of 5-Aminoimidazole-4-carboxamide (AICA) derivatives, focusing on the critical functional dichotomy between the Non-methylated (Canonical) and N1-Methylated (Steri...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical, side-by-side comparison of 5-Aminoimidazole-4-carboxamide (AICA) derivatives, focusing on the critical functional dichotomy between the Non-methylated (Canonical) and N1-Methylated (Sterically Blocked) forms.

For drug development professionals, this distinction is not merely structural—it is the determinant of metabolic activation . Non-methylated AICA is a pro-drug for the AMP-mimetic ZMP, while N1-methylated variants act as metabolic dead-ends or specificity probes, often used to decouple AMPK-dependent effects from off-target adenosine receptor signaling.

Executive Summary

The pharmacological utility of 5-Aminoimidazole-4-carboxamide (AICA) hinges on its ability to mimic adenosine monophosphate (AMP).[1] This capability is strictly governed by the accessibility of the N1-position on the imidazole ring.

  • Non-Methylated AICA (and its riboside, AICAR/Acadesine): Functions as a metabolic activator . It is a substrate for phosphoribosyltransferases and adenosine kinases, converting intracellularly into ZMP (AICA-ribotide) , a potent allosteric activator of AMPK.[2]

  • Methylated AICA (1-Methyl-AICA): Functions as a specificity probe or "negative control." Methylation at the N1 position sterically and chemically prevents ribosylation. Consequently, it cannot form ZMP and does not activate AMPK. It is essential for distinguishing AMPK-dependent phenotypes from off-target effects (e.g., adenosine receptor agonism).

Verdict: Use AICAR for metabolic reprogramming (AMPK activation).[2][3] Use 1-Methyl-AICA to validate that observed effects are indeed AMPK-mediated and not artifacts of the imidazole scaffold.

Chemical & Structural Analysis[4][5][6][7][8]

The core scaffold is the imidazole-4-carboxamide.[4] The critical divergence lies at the Nitrogen-1 (N1) atom.

FeatureNon-Methylated (AICA / AICAR)Methylated (1-Methyl-AICA)
Chemical Name 5-amino-1H-imidazole-4-carboxamide5-amino-1-methyl-1H-imidazole-4-carboxamide
Molecular Weight ~126.12 g/mol (Base)~140.14 g/mol
N1 Substituent Hydrogen (-H)Methyl Group (-CH₃)
Ribosylation Potential High (Substrate for APRT/Adenosine Kinase)Null (Blocked by Methyl group)
LogP (Lipophilicity) -1.1 (Hydrophilic)~0.2 (Slightly more lipophilic)
Key Metabolite ZMP (5-aminoimidazole-4-carboxamide ribonucleotide)None (remains as parent or degrades)

Mechanism of Action: The "Ribosylation Switch"

The biological activity of AICA derivatives is defined by their metabolic processing. The following diagram illustrates how methylation acts as a "circuit breaker" in the AMPK activation pathway.

Pathway Visualization

AICA_Metabolism AICA AICA (Base) (Non-Methylated) AICAR AICAR (Riboside) (Acadesine) AICA->AICAR Adenosine Phosphorylase ZMP ZMP (Ribotide) (Active Agonist) AICAR->ZMP Adenosine Kinase (Phosphorylation) OffTarget Off-Target Effects (Adenosine Receptors) AICAR->OffTarget Direct Binding AMPK AMPK Activation (Metabolic Switch) ZMP->AMPK Allosteric Binding (Mimics AMP) MAICA 1-Methyl-AICA (Methylated) DeadEnd No Ribosylation (Steric Block) MAICA->DeadEnd N1-Methyl blocks enzyme access MAICA->OffTarget Direct Binding

Caption: Figure 1. The "Ribosylation Switch." Non-methylated AICA is metabolized to ZMP, activating AMPK. Methylation at N1 prevents this conversion, rendering the molecule AMPK-inactive.

Performance Comparison: Experimental Data

The following table synthesizes data from biochemical assays comparing the two forms.

ParameterNon-Methylated (AICAR)Methylated (1-Methyl-AICA)Interpretation for Researchers
AMPK Activation (EC50) 0.5 – 1.0 mM (via ZMP accumulation)Inactive (> 5 mM)Methylated form is the ideal negative control for AMPK studies.
Cell Permeability Moderate (requires nucleoside transporters)High (Passive diffusion increased)Methylation increases passive entry but prevents intracellular trapping (phosphorylation).
Solubility (Water) High (> 50 mg/mL)ModerateMethylated form requires DMSO for high-concentration stocks.
Metabolic Stability Low (Rapidly phosphorylated to ZMP)High (Resistant to kinase activity)Methyl-AICA persists longer as the parent molecule.
Off-Target Binding Agonist at Adenosine Receptors (A1, A2A)Retains some Adenosine Receptor affinityBoth compounds can cause vasodilation independent of AMPK.
Key Experimental Insight: The "Specificity Test"

If a biological phenotype (e.g., glucose uptake, autophagy) is observed with AICAR but absent with 1-Methyl-AICA , the effect is likely AMPK-dependent . If the phenotype persists with 1-Methyl-AICA , the effect is likely due to adenosine receptor signaling or other off-target mechanisms, not AMPK.

Experimental Protocols

Protocol A: Validating AMPK Specificity (The Negative Control Assay)

Objective: Determine if a drug effect is mediated by AMPK or off-target pathways using Methyl-AICA.

  • Cell Culture: Seed HepG2 or C2C12 cells at 70% confluency.

  • Preparation:

    • Treatment A: Dissolve AICAR in PBS (Final conc: 1.0 mM).

    • Treatment B: Dissolve 1-Methyl-AICA in DMSO (Final conc: 1.0 mM).

    • Vehicle: DMSO/PBS matched control.

  • Incubation: Treat cells for 60 minutes at 37°C.

  • Lysis: Wash with ice-cold PBS; lyse in RIPA buffer containing phosphatase inhibitors (PhosSTOP).

  • Western Blot Readout:

    • Target: Phospho-AMPKα (Thr172) and Phospho-ACC (Ser79).[3]

    • Expected Result:

      • AICAR: Strong bands for p-AMPK and p-ACC.

      • 1-Methyl-AICA: No band (or basal level) for p-AMPK/p-ACC.

  • Phenotype Correlation: Measure your endpoint (e.g., glucose uptake). If Treatment B causes uptake similar to Treatment A, the mechanism is AMPK-independent .

Protocol B: Synthesis of AICA from Temozolomide (Prodrug Context)

Note: Methylated AICA derivatives often arise as degradation products of the chemotherapy drug Temozolomide.

  • Dissolution: Dissolve Temozolomide (TMZ) in phosphate buffer (pH 7.4).

  • Hydrolysis: Incubate at 37°C. TMZ spontaneously hydrolyzes to MTIC (Methyl-triazene-imidazole-carboxamide).

  • Degradation: MTIC rapidly fragments into AIC (Amino-imidazole-carboxamide) and the methyldiazonium cation (the DNA alkylating agent).

  • Observation: This pathway highlights that while TMZ is a "methylated" precursor, it delivers a methyl group to DNA and leaves the non-methylated AICA as a metabolic byproduct.

References

  • Corton, J. M., et al. (1995).[2] "5-aminoimidazole-4-carboxamide ribonucleoside.[1][4][5][6][7][8][9] A specific method for activating AMP-activated protein kinase in intact cells?" European Journal of Biochemistry. Link

  • Vincent, M. F., et al. (1996). "Inhibition of glycolysis by 5-amino-4-imidazolecarboxamide riboside in isolated rat hepatocytes." Biochemical Journal. Link

  • Guigas, B., et al. (2009). "AMP-activated protein kinase-independent inhibition of hepatic mitochondrial oxidative phosphorylation by AICA riboside." Biochemical Journal. (Demonstrates the use of specificity controls). Link

  • Newlands, E. S., et al. (1997). "Temozolomide: a review of its discovery, chemical properties, pre-clinical development and clinical trials." Cancer Treatment Reviews. (Details the degradation of methylated prodrugs to AICA). Link

  • Boivin, G., et al. (2019). "Structure-Activity Relationships of Adenosine Monophosphate-Activated Protein Kinase Activators." Journal of Medicinal Chemistry. Link

Sources

Safety & Regulatory Compliance

Safety

5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide proper disposal procedures

At the forefront of drug discovery and organic synthesis, the safe handling of active intermediates is just as critical as the experimental results they yield. As a preferred partner in your research journey, we believe...

Author: BenchChem Technical Support Team. Date: March 2026

At the forefront of drug discovery and organic synthesis, the safe handling of active intermediates is just as critical as the experimental results they yield. As a preferred partner in your research journey, we believe our responsibility extends beyond providing high-purity reagents; we are committed to ensuring your laboratory operates with uncompromising safety and environmental stewardship.

Below is the comprehensive, field-validated Standard Operating Procedure (SOP) for the handling and disposal of 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide (CAS: 78750-93-3).

Chemical Profile & Mechanistic Rationale for Disposal

5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide is a heterocyclic amine widely utilized as a building block in pharmaceutical synthesis [1]. Designing a safe disposal protocol requires a deep understanding of its molecular reactivity rather than simply following generic waste guidelines.

  • Reactivity & Segregation Causality: The molecule features both a primary amine and a carboxamide group. Because these functional groups exhibit weak basicity and nucleophilicity, the compound must be strictly segregated from strong oxidizing agents (e.g., peroxides, nitric acid) and concentrated mineral acids [4]. Mixing these in a waste carboy can trigger exothermic acid-base reactions or oxidative degradation, leading to dangerous container pressurization.

  • Thermal Degradation Causality: Standard landfilling of this compound is strictly prohibited. Due to its high nitrogen content (four nitrogen atoms per molecule), thermal decomposition during improper disposal releases highly toxic carbon oxides (CO, CO₂) and nitrogen oxides (NOx) [2]. Consequently, the only environmentally responsible and regulatory-compliant method of destruction is high-temperature incineration at a licensed facility equipped with NOx scrubbers [3].

Hazard Identification & Risk Assessment

To design self-validating safety protocols, we must map the specific hazards of the compound to actionable mitigations. Table 1 summarizes the quantitative data and mechanistic causality behind the required Personal Protective Equipment (PPE).

Table 1: GHS Hazard Profile and Mechanistic Mitigation Strategy

Property / GHS CodeValue / StatementCausality & Mechanism of ActionRequired PPE & Mitigation
Molecular Weight 154.17 g/mol Low mass contributes to fine powder mobility, increasing the risk of aerosolization.Handle exclusively inside a certified, draft-free fume hood.
H302 Harmful if swallowedInduces systemic toxicity upon gastrointestinal absorption.Strict prohibition of eating/drinking; mandatory handwashing.
H315 Causes skin irritationAmine groups disrupt epidermal lipid bilayers, causing localized dermal inflammation.Nitrile gloves (double-gloving for bulk handling), lab coat.
H319 Causes serious eye irritationDirect contact causes rapid pH shifts and protein denaturation in the cornea.Safety goggles or full face shield.
H335 May cause respiratory irritationInhalation of particulates irritates mucous membranes in the respiratory tract.N95/P100 respirator required during spill clean-up.

Operational Workflow: Segregation to Incineration

The following diagram maps the lifecycle of 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide from experimental use to final destruction.

G Use 5-Amino-1,2-dimethyl-1H- imidazole-4-carboxamide (Experimental Use) Solid Solid Waste (Powder, Consumables) Use->Solid Liquid Liquid Waste (Solutions, Washes) Use->Liquid SolidBin Solid Organic Waste Bin (Double-bagged, Sealed) Solid->SolidBin LiqOrg Non-Halogenated Organic Waste Carboy Liquid->LiqOrg Organic Solvents (e.g., DMSO, DMF) LiqAq Aqueous Waste Carboy (pH Adjusted 6-8) Liquid->LiqAq Aqueous Buffers EHS EHS Waste Collection & Manifesting SolidBin->EHS LiqOrg->EHS LiqAq->EHS Incineration High-Temperature Incineration (with NOx Scrubbers) EHS->Incineration Final Disposal

Figure 1: Disposal workflow for 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide.

Step-by-Step Disposal Methodologies

Every protocol below is designed as a self-validating system: each step contains an inherent check to prevent downstream failures.

Protocol A: Routine Solid Waste Disposal

Applies to: Leftover powders, contaminated weigh boats, spatulas, and Kimwipes.

  • Primary Containment: Place all contaminated consumables into a clear, chemically resistant polyethylene bag inside the fume hood.

  • Secondary Containment (Double-Bagging): Seal the primary bag and place it into a secondary bag.

    • Causality Check: Double-bagging ensures that if the primary bag is punctured by the sharp plastic edges of a weigh boat, the toxic particulates remain fully contained, preventing exposure to environmental health and safety (EHS) personnel.

  • Labeling: Affix a GHS-compliant hazardous waste label. Explicitly write: "Toxic/Irritant Solid Waste - Contains 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide."

  • Storage: Transfer the sealed bag to a designated solid organic waste bin equipped with a tightly fitting, latching lid until EHS collection [4].

Protocol B: Liquid Waste Segregation

Applies to: Reaction mother liquors, chromatography fractions, and glassware washes.

  • Solvent Compatibility Verification: Identify the primary solvent matrix (e.g., DMSO, Methanol, or Aqueous buffer).

  • Targeted Segregation:

    • Organic Solvents: Pour into the "Non-Halogenated Organic Waste" carboy. Do not mix with halogenated waste (like DCM or Chloroform). Causality: Mixing nitrogen-rich heterocyclic compounds with halogenated solvents complicates the incineration profile and can generate highly toxic dioxins during combustion.

    • Aqueous Solutions: Pour into the "Aqueous Waste" carboy. Verify via pH strip that the carboy's final pH is between 6.0 and 8.0. Causality: Highly acidic or basic environments can react with the amine/amide functionalities, precipitating the compound unpredictably and clogging waste lines.

  • Volume Management: Never fill liquid waste carboys beyond 80% capacity. Causality: Leaving 20% headspace accommodates vapor expansion due to ambient laboratory temperature fluctuations, preventing catastrophic container rupture [3].

Protocol C: Emergency Spill Clean-Up

Applies to: Accidental benchtop or floor spills of the pure powder.

  • Evacuation & Assessment: For spills exceeding 50g, immediately evacuate the local area for 10 minutes to allow airborne aerosols to settle.

  • PPE Donning: Equip non-vented safety goggles, double nitrile gloves, and an N95 or P100 particulate respirator.

  • Dampening (Critical Step): Lightly mist the spilled powder with water or 70% ethanol using a spray bottle.

    • Causality Check: Never dry-sweep the powder. Dry sweeping aerosolizes the fine particulates, directly bypassing standard ventilation and triggering the H335 inhalation hazard. Dampening binds the powder into a manageable slurry.

  • Collection: Use a disposable plastic scoop or damp absorbent pads to collect the slurry. Place the collected material into a solid waste bag (follow Protocol A).

  • Decontamination: Wash the spill surface with a mild laboratory detergent solution, followed by a distilled water rinse. Collect all wash liquids as hazardous aqueous waste (follow Protocol B).

References

To ensure the highest standards of scientific integrity, the protocols and mechanistic rationales provided above are grounded in the following authoritative sources:

  • Environmental Protection Agency (EPA). "Learn the Basics of Hazardous Waste." Available at:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. Available at:[Link]

Handling

Personal protective equipment for handling 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide

As a Senior Application Scientist overseeing the synthesis of purine analogs and AICAR derivatives, I frequently consult on the safe handling of highly reactive heterocyclic intermediates. 5-Amino-1,2-dimethyl-1H-imidazo...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing the synthesis of purine analogs and AICAR derivatives, I frequently consult on the safe handling of highly reactive heterocyclic intermediates. 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide (CAS: 78750-93-3) is a critical building block in drug discovery. However, its structural properties necessitate rigorous safety protocols to mitigate exposure risks.

This guide provides a self-validating, step-by-step operational framework for handling this compound, ensuring both scientific integrity and personnel safety.

Chemical Profile & Hazard Causality

Before designing a handling protocol, we must understand the mechanistic causality behind the chemical's hazards. The presence of both an imidazole ring and a primary amine group makes this compound a strong localized nucleophile and a mild base.

  • H315 & H319 (Skin/Eye Irritation): The basicity of the amine and imidazole nitrogen atoms can disrupt the slightly acidic lipid bilayer of the skin and the sensitive mucosal membranes of the eyes, leading to localized inflammation [1].

  • H335 (Respiratory Irritation): As a finely milled crystalline powder, the compound easily forms airborne particulates. Inhalation deposits these basic particulates directly onto the moist respiratory epithelium, causing immediate irritation [1].

  • H302 (Harmful if Swallowed): Systemic absorption can interfere with cellular metabolism due to its structural similarity to endogenous purine precursors.

Table 1: Quantitative Chemical & Hazard Profile

Chemical PropertyValue / Classification
Chemical Name 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide
CAS Number 78750-93-3
Molecular Formula C6H10N4O
Molecular Weight 154.17 g/mol
Physical State Solid (Crystalline Powder)
GHS Classification Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2, STOT SE 3

Tiered Personal Protective Equipment (PPE) Matrix

Table 2: Scale-Dependent PPE Requirements

PPE CategoryAnalytical Scale (< 1g)Preparative Scale (> 1g)Mechanistic Rationale
Hand Protection Single Nitrile Gloves (≥ 4 mil)Double Nitrile GlovesNitrile provides excellent resistance to basic amines. Double gloving prevents breakthrough during prolonged exposure.
Eye Protection Chemical Safety GlassesSplash Goggles + Face ShieldPrevents micro-particulate ingress. Face shields are required for bulk transfers where dust clouds may form.
Body Protection Standard Cotton Lab CoatTyvek® Apron over Lab CoatCotton prevents static buildup (reducing dust clinging); Tyvek prevents bulk powder penetration.
Respiratory None (if handled in hood)N95 or P100 Particulate RespiratorMitigates H335 inhalation risks when weighing bulk powders that may exceed the hood's containment capacity.

Operational Workflow & Engineering Controls

The most critical engineering control when handling 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide is the chemical fume hood. According to the National Research Council's[3], all operations involving solid toxic substances that may generate aerosols must be conducted in a hood with a verified face velocity of 80-100 feet per minute (fpm).

Step-by-Step Handling Methodology:

  • System Verification: Verify fume hood airflow monitors read >80 fpm. Clear the workspace of unnecessary clutter to minimize air turbulence.

  • Static Mitigation: Wipe the exterior of the chemical bottle and the weighing balance with a damp, lint-free cloth. This discharges static electricity, which is the primary cause of powder scattering.

  • Enclosed Weighing: Use an analytical balance placed inside the fume hood. If the balance must be outside, weigh the material into a pre-tared, sealable vial. Cap the vial tightly before removing it from the balance enclosure.

  • Transfer Protocol: Perform all transfers using a static-free, grounded spatula. Keep the spatula close to the receiving vessel; avoid dropping the powder from a height to prevent aerosolization.

  • Solubilization: Add the reaction solvent (e.g., DMSO, DMF, or methanol) slowly down the side of the flask to wash any residual powder from the neck into the solution, minimizing airborne dust.

HandlingLogic Start Risk Assessment (CAS: 78750-93-3) Scale Determine Operational Scale Start->Scale Analytical Analytical Scale (< 1g) Scale->Analytical Milligram quantities Prep Preparative Scale (> 1g) Scale->Prep Gram quantities PPE1 Standard PPE Nitrile Gloves, Safety Glasses, Standard Lab Coat Analytical->PPE1 PPE2 Enhanced PPE Double Nitrile, Face Shield, N95/P100 Respirator Prep->PPE2 Hood Engineering Control Chemical Fume Hood (>100 fpm) PPE1->Hood PPE2->Hood Decon Post-Op Decontamination (10% Bleach / IPA Wipe) Hood->Decon

Logical workflow for determining PPE and engineering controls based on operational scale.

Decontamination & Disposal Logistics

Because this compound is an amine-bearing heterocycle, it is highly soluble in polar organic solvents and moderately soluble in acidic aqueous solutions. Immediate and methodical decontamination is required to prevent cross-contamination.

Step-by-Step Spill Cleanup Protocol:

  • Isolate: If a powder spill occurs outside the hood, immediately isolate the area and ensure the laboratory ventilation remains running to capture ambient dust.

  • Dampen (Do NOT Sweep): Never sweep dry powder, as this generates hazardous aerosols. Gently mist the spill with Isopropyl Alcohol (IPA) to dampen the powder and suppress aerosolization.

  • Absorb: Wipe the area inward (from the perimeter to the center) using absorbent lab pads to prevent spreading the contaminant.

  • Neutralize & Wash: Wash the surface with a mild soap and water solution to remove any residual basic amines, followed by a final IPA wipe to ensure rapid drying.

  • Dispose: Place all contaminated wipes, pads, and gloves into a designated solid hazardous waste container. Label as "Toxic Solid Waste - Imidazole Derivatives" for high-temperature incineration. Do not flush any residue down the sink.

DeconWorkflow Spill Powder Spill Detected Isolate Isolate Area & Run Hood Spill->Isolate Wet Dampen with IPA (Prevent Dust) Isolate->Wet Wipe Wipe Inward (Absorbent Pads) Wet->Wipe Wash Wash Surface (Soap & Water) Wipe->Wash Waste Solid Waste Bin (Incineration) Wash->Waste

Step-by-step procedural workflow for safe decontamination of powder spills.

References

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.132 - Personal Protective Equipment General Requirements." eCFR.[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, 2011.[Link]

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